molecular formula C36H56O9 B240091 Quinovin CAS No. 107870-05-3

Quinovin

カタログ番号: B240091
CAS番号: 107870-05-3
分子量: 632.8 g/mol
InChIキー: PUOQHFWXBKTHST-DLCGLXBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinovin is a triterpenoid glycoside compound isolated from natural sources such as the herbs of Prismatomeris tetrandra . It is one of several glycosides derived from quinovic acid and has a molecular formula of C36H56O9 and a molecular weight of 632.8 . Scientific research has identified Cytotoxicity as a key area of interest for this compound. A study investigating triterpenoids from Mitragyna stipulosa included this compound (also referred to as quinovic acid 3-O-beta-D-glucopyranoside or this compound glycoside C) in a cytotoxicity assay, highlighting its potential in this research area . As a glycoside derivative of quinovic acid, compounds like this compound have also been investigated for their significant inhibitory activity against specific enzymes, such as snake venom phosphodiesterase I . Researchers value this compound for exploring the structure-activity relationships of natural triterpenoids. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQHFWXBKTHST-DLCGLXBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107870-05-3
Record name Quinovin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINOVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanisms of Action of Quinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a cornerstone of natural product chemistry and drug discovery. From the historical significance of quinine in the fight against malaria to the clinical application of camptothecin derivatives in cancer therapy, the quinoline scaffold has demonstrated remarkable therapeutic potential. This technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline alkaloids, focusing on their anti-malarial, anti-cancer, anti-inflammatory, and antimicrobial properties. We delve into the intricate molecular interactions, signaling pathways, and cellular consequences that underpin their biological activities. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key processes to facilitate further research and development in this critical area of medicinal chemistry.

Anti-malarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary anti-malarial action of many quinoline alkaloids, most notably quinine and chloroquine, centers on the disruption of the parasite's detoxification pathway for heme. Inside the host's red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic food vacuole.

Quinoline antimalarials are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:

  • Capping of Hemozoin Crystals: The quinoline molecule can bind to the growing faces of the hemozoin crystal, preventing further addition of heme units.[1][2]

  • Complexation with Heme: The drug can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex itself may be toxic to the parasite.

  • Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, quinolines may inhibit the catalytic activity responsible for hemozoin formation.

The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][3]

Quantitative Data: Hemozoin Inhibition
Quinoline AlkaloidAssay TypeIC50 ValueReference
QuinineHemozoin Inhibition Assay~50-100 µM[4]
ChloroquineHemozoin Inhibition Assay~20-50 µM[4]
Experimental Protocol: In Vitro Hemozoin Inhibition Assay

A common method to assess the inhibition of hemozoin formation is a colorimetric assay.

Principle: This assay measures the amount of heme that has not been converted to hemozoin. Free heme can be quantified spectrophotometrically.

Materials:

  • Hemin chloride (source of heme)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 4.8

  • Tween 20

  • Test quinoline alkaloid dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hemin chloride in DMSO.

  • In a 96-well plate, add the test quinoline alkaloid at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

  • Add a solution of Tween 20 in sodium acetate buffer to each well.

  • Initiate the reaction by adding the hemin chloride solution to each well.

  • Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • After incubation, centrifuge the plate to pellet the hemozoin.

  • Carefully transfer the supernatant containing unreacted heme to a new plate.

  • Measure the absorbance of the supernatant at a wavelength of approximately 405 nm.

  • Calculate the percentage of hemozoin inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50%.[5]

Signaling Pathway and Experimental Workflow

Hemozoin_Inhibition_Workflow cluster_workflow Experimental Workflow: Hemozoin Inhibition Assay start Prepare Hemin and Test Compounds incubate Incubate with Tween 20 at 37°C start->incubate Initiate Reaction centrifuge Centrifuge to Pellet Hemozoin incubate->centrifuge After 18-24h measure Measure Absorbance of Supernatant centrifuge->measure Collect Supernatant analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro hemozoin inhibition assay.

Anti-cancer Mechanism of Action

Quinoline alkaloids exhibit a wide range of anti-cancer activities, targeting various hallmarks of cancer. The mechanisms are diverse and often compound-specific.

Topoisomerase Inhibition

A prominent mechanism of action for several quinoline alkaloids, most famously camptothecin and its derivatives (e.g., topotecan, irinotecan), is the inhibition of DNA topoisomerase I (Top1). Top1 is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

Camptothecin stabilizes the covalent "cleavable complex" formed between Top1 and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in the formation of a lethal double-strand break, triggering cell cycle arrest and apoptosis.

Other quinoline alkaloids have been shown to inhibit topoisomerase II, an enzyme that creates transient double-strand breaks to manage DNA topology.

Quantitative Data: Cytotoxicity of Topoisomerase Inhibitors
Quinoline AlkaloidCancer Cell LineIC50 Value (µM)Reference
CamptothecinHCT-116 (Colon)0.01 - 0.1
CamptothecinMCF-7 (Breast)0.005 - 0.05
Luotonin AVarious1.8 - 40.0 µg/mL
Luotonin FVarious1.8 - 40.0 µg/mL
Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains supercoiled.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Test quinoline alkaloid

  • Stop solution/loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures on ice containing reaction buffer, supercoiled DNA, and various concentrations of the test compound.

  • Add Topoisomerase I to each reaction tube to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Topoisomerase_Inhibition cluster_pathway Mechanism of Topoisomerase I Inhibition by Camptothecin CPT Camptothecin CleavableComplex Top1-DNA Cleavable Complex CPT->CleavableComplex Stabilizes Top1 Topoisomerase I DNA Supercoiled DNA Top1->DNA Binds & Cleaves DNA->CleavableComplex ReplicationFork Replication Fork CleavableComplex->ReplicationFork Collision DSB Double-Strand Break ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Camptothecin stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.

Modulation of Signaling Pathways

Quinoline alkaloids can also exert their anti-cancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

NFkB_Inhibition cluster_pathway Inhibition of NF-κB Signaling by Quinoline Alkaloids Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneTranscription Pro-survival & Inflammatory Genes Nucleus->GeneTranscription Induces Transcription Quinoline Quinoline Alkaloid Quinoline->IKK Inhibits Cytotoxicity_Workflow cluster_workflow Experimental Workflow: Cytotoxicity Assessment cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Quinoline Alkaloid Dilutions cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Measure Absorbance and Calculate IC50 viability_assay->data_analysis

References

Quinine's Enduring Legacy: A Technical Guide to its Historical Role in Malaria Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For centuries, quinine, a bitter alkaloid derived from the bark of the Cinchona tree, stood as the sole effective weapon against malaria, a parasitic disease that has claimed countless lives throughout human history.[1][2] The discovery and application of quinine marked a pivotal moment in medicine, representing the first successful use of a chemical compound to treat an infectious disease.[1][2] This technical guide provides an in-depth exploration of quinine's historical significance, its mechanism of action, clinical application, the emergence of resistance, and the experimental methodologies that have been crucial in understanding its properties. This document is intended for researchers, scientists, and drug development professionals.

Historical Timeline and Discovery

The use of Cinchona bark to treat fevers was first documented in the 17th century by Jesuit missionaries in South America, who learned of its properties from the indigenous Quechua people of Peru.[3] The bark was introduced to Europe around 1632.[3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][4] This discovery allowed for standardized dosing and greatly improved the efficacy of treatment.[4][5] Quinine remained the primary antimalarial drug until the 1940s with the advent of synthetic alternatives like chloroquine.[3]

Quinine Historical Timeline 1600s 1600s: Indigenous use of Cinchona bark in Peru for fevers. 1632 1632: Cinchona bark introduced to Europe. 1600s->1632 1820 1820: Pelletier and Caventou isolate quinine. 1632->1820 1850 c. 1850: Large-scale prophylactic use begins. 1820->1850 1910 1910: First documented case of quinine resistance. 1850->1910 1940s 1940s: Synthetic antimalarials like chloroquine emerge. 1910->1940s 2006 2006: WHO no longer recommends quinine as first-line treatment. 1940s->2006 Quinine Mechanism of Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinine Quinine Quinine->Heme Inhibits Polymerization SYBR_Green_I_Assay_Workflow Start Start Prepare_Drug_Plates Prepare serial dilutions of quinine in a 96-well plate. Start->Prepare_Drug_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture. Prepare_Drug_Plates->Add_Parasites Incubate_72h Incubate for 72 hours at 37°C. Add_Parasites->Incubate_72h Lysis_and_Stain Add lysis buffer with SYBR Green I. Incubate_72h->Lysis_and_Stain Read_Fluorescence Measure fluorescence at 485nm/530nm. Lysis_and_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 from dose-response curve. Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Cinchona Tree Bark: A Technical Guide to its Bioactive Compounds for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bark of the Cinchona tree, a genus of flowering plants in the Rubiaceae family, has been a cornerstone of traditional and modern medicine for centuries. Renowned as the original source of the potent anti-malarial drug quinine, Cinchona bark is a rich repository of a diverse array of bioactive quinoline alkaloids. Beyond their well-established anti-malarial properties, these compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, making them a subject of intense interest for contemporary drug discovery and development. This technical guide provides an in-depth exploration of the bioactive compounds derived from Cinchona bark, focusing on their extraction, quantification, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

The therapeutic potential of Cinchona bark was first recognized by indigenous populations of South America and later introduced to Europe in the 17th century.[1] The isolation of quinine in 1820 marked a pivotal moment in the history of medicine, providing a purified and standardized treatment for malaria.[2] The principal bioactive constituents of Cinchona bark are quinoline alkaloids, with quinine, quinidine, cinchonine, and cinchonidine being the most abundant and pharmacologically significant.[3][4] While structurally related, these alkaloids possess distinct stereochemistry, which contributes to their varying biological activities. This guide delves into the scientific intricacies of these valuable natural products, from their extraction from the raw plant material to their molecular mechanisms of action.

Bioactive Compounds of Cinchona Bark

The primary bioactive compounds in Cinchona bark are a class of quinoline alkaloids. Over 30 different alkaloids have been identified, but the four major and most studied are:

  • Quinine: Famous for its anti-malarial properties, it also exhibits analgesic and anti-inflammatory effects.[5][6]

  • Quinidine: A stereoisomer of quinine, it is primarily used as a class I antiarrhythmic agent to treat heart rhythm disorders.[3]

  • Cinchonine: Another stereoisomer, it has demonstrated anti-malarial, anti-inflammatory, and potential anti-cancer activities.[7][8]

  • Cinchonidine: The fourth major alkaloid, it also possesses anti-malarial and anti-arrhythmic properties.

The relative abundance of these alkaloids can vary depending on the Cinchona species, geographical location, and harvesting time.

Data Presentation: Quantitative Analysis of Alkaloid Yields

The efficiency of extracting these valuable alkaloids is highly dependent on the methodology employed. The following tables summarize the quantitative yields of the major Cinchona alkaloids obtained through various extraction techniques.

Table 1: Comparative Yield of Quinine from Cinchona officinalis Bark Using Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeQuinine Yield (mg/g of dry bark)Reference
Microwave-Assisted Extraction (MAE)65% Ethanol13034 min3.93 ± 0.11[7][9]
Ultrasound-Assisted Extraction (UAE)61% Ethanol2515 min2.81 ± 0.04[7][9]
Soxhlet ExtractionMethanol with 20% (v/v) DiethylamineWater bath10 h2.01 ± 0.07 (equivalent to 2.202% dry wt.)[9]

Table 2: Quantitative Yield of Major Alkaloids from Cinchona Bark by Supercritical Fluid Chromatography (SFC)

AlkaloidYield (% of dry bark)Reference
Cinchonine1.87 - 2.30[1][10]
Quinine1.59 - 1.89[1][10]
Cinchonidine0.90 - 1.26[1][10]
Total Alkaloid Content 4.75 - 5.20 [4][10]

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and purification of Cinchona alkaloids.

Extraction Methodologies

This traditional method relies on the continuous washing of the plant material with a heated solvent.

Protocol:

  • Sample Preparation: Grind the dried Cinchona bark to a fine powder (e.g., 14 mesh).

  • Apparatus Setup: Place 10 g of the powdered bark into a thimble and insert it into a Soxhlet extractor.

  • Solvent Addition: Add 200 mL of methanol modified with 20% (v/v) diethylamine to the round-bottom flask.

  • Extraction: Heat the solvent in a water bath to initiate the extraction process. Continue the extraction for 10 hours.

  • Concentration: After extraction, concentrate the extract in vacuo using a rotary evaporator.

  • Re-dissolution: Re-dissolve the concentrated extract in methanol for further analysis.

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample and Solvent: Mix the powdered Cinchona bark with a 65% aqueous ethanol solution.[7][9]

  • Microwave Irradiation: Place the mixture in a microwave extractor.

  • Extraction Parameters: Set the temperature to 130°C and the extraction time to 34 minutes.[7][9]

  • Collection: After the extraction is complete, filter the mixture to separate the extract from the solid plant material.

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance mass transfer.

Protocol:

  • Sample and Solvent: Suspend the powdered Cinchona bark in a 61% aqueous ethanol solution.[7][9]

  • Ultrasonic Treatment: Immerse the probe of an ultrasonicator into the mixture or place the vessel in an ultrasonic bath.

  • Extraction Parameters: Set the temperature to 25°C and the extraction time to 15 minutes.[7][9]

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

Separation and Purification

This classical chemical method separates alkaloids from other plant constituents based on their basic nature.

Protocol:

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1-3% sulfuric acid). This will protonate the alkaloids, making them water-soluble.[9]

  • Extraction of Neutral/Acidic Impurities: Wash the acidic solution with a non-polar organic solvent (e.g., toluene or dichloromethane) to remove neutral and acidic impurities, which will remain in the organic phase.

  • Basification: Increase the pH of the aqueous layer to >10 with a base (e.g., sodium hydroxide solution) to deprotonate the alkaloids, making them soluble in organic solvents.[9]

  • Extraction of Alkaloids: Extract the free-base alkaloids with a non-polar organic solvent.

  • Solvent Evaporation: Evaporate the organic solvent to obtain the purified total alkaloid fraction.

SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast and efficient separation of alkaloids.

Protocol:

  • Instrumentation: Utilize an SFC system equipped with a suitable chiral stationary phase column (e.g., Acquity UPC2 Torus DEA 1.7 µm).[1][11]

  • Mobile Phase: A mixture of supercritical CO2 and a modifier such as methanol containing a small amount of an amine (e.g., diethylamine) is commonly used.[1][11]

  • Sample Injection: Inject the dissolved extract onto the column.

  • Separation: The alkaloids are separated based on their differential partitioning between the stationary phase and the supercritical fluid mobile phase.

  • Detection: Monitor the eluting compounds using a UV detector (e.g., at 275 nm).[1][11]

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Cinchona bark exert their pharmacological effects through various molecular mechanisms. This section visualizes two key pathways.

Cinchonine's Anti-inflammatory Action via NF-κB and AP-1 Signaling

Cinchonine has been shown to possess anti-inflammatory properties by modulating the NF-κB and AP-1 signaling pathways, which are crucial regulators of inflammatory gene expression.

G cluster_nucleus Nucleus Cinchonine Cinchonine TAK1 TAK1 Cinchonine->TAK1 Inhibits IKK_complex IKK Complex TAK1->IKK_complex AP1 AP-1 (c-Fos/c-Jun) TAK1->AP1 IkappaB IκB IKK_complex->IkappaB Phosphorylates IKK_complex->IkappaB NF_kappaB NF-κB (p50/p65) IkappaB->NF_kappaB NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n Translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NF_kappaB_n->Inflammatory_Genes AP1_n AP-1 AP1->AP1_n Translocates AP1_n->Inflammatory_Genes G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinine Quinine Quinine->Heme Inhibits Polymerization

References

The intricate Biosynthesis of Quinine: A Technical Guide to the Molecular Machinery of Cinchona

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably as the first effective treatment for malaria. Quinine, the most prominent of these alkaloids, along with its stereoisomer quinidine and related compounds cinchonine and cinchonidine, continue to be of significant interest for their therapeutic properties and as chiral catalysts in synthetic chemistry. Understanding the biosynthetic pathway of these complex molecules is crucial for metabolic engineering efforts aimed at improving their production and for the discovery of novel derivatives with enhanced pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis of quinoline alkaloids in Cinchona, detailing the enzymatic steps, summarizing key quantitative data, and providing comprehensive experimental protocols for the study of this fascinating pathway.

The Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of quinoline alkaloids is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic transformations, including a key Pictet-Spengler reaction, deglycosylation, and extensive oxidative rearrangements. The pathway can be broadly divided into three main stages: the formation of the central intermediate strictosidine, the conversion of strictosidine to the quinoline scaffold, and the final tailoring steps that lead to the diversity of Cinchona alkaloids.

Stage 1: The Formation of Strictosidine

The biosynthesis of all monoterpene indole alkaloids, including the quinoline alkaloids of Cinchona, converges on the formation of the central precursor, strictosidine.[1] This crucial step involves the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway via the amino acid tryptophan, and secologanin, a monoterpenoid seco-iridoid derived from the methylerythritol phosphate (MEP) pathway.

  • Tryptophan Decarboxylase (TDC): The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[1] This enzyme is a key regulatory point in the pathway, controlling the flux of tryptophan into alkaloid biosynthesis.

  • Strictosidine Synthase (STR): Tryptamine then undergoes a stereospecific Pictet-Spengler condensation with secologanin, catalyzed by strictosidine synthase (STR).[1] This reaction forms strictosidine, the universal precursor to a vast array of indole alkaloids.

Stage 2: From Indole to Quinoline - The Core Rearrangement

The transformation of the indole scaffold of strictosidine into the characteristic quinoline core of the Cinchona alkaloids is a complex and not yet fully elucidated series of reactions. It is initiated by the removal of the glucose moiety from strictosidine.

  • Strictosidine β-D-Glucosidase (SGD): The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose unit from strictosidine, generating a highly reactive aglycone.[1] This intermediate is unstable and can exist in several equilibrium forms, including a reactive dialdehyde.

  • The Black Box of Rearrangement: The subsequent steps, leading from the strictosidine aglycone to the first quinoline-type intermediate, cinchonaminal, are considered the "black box" of the pathway. This part of the pathway is thought to involve a series of intramolecular rearrangements and cyclizations. Recent research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that are involved in the formation of the early biosynthetic intermediate dihydrocorynantheal from the strictosidine aglycone.[2]

Stage 3: Tailoring the Quinoline Scaffold

Once the quinoline skeleton is formed, a series of tailoring reactions, including hydroxylations, methylations, and reductions, generate the final diversity of Cinchona alkaloids. A recent significant discovery has been the elucidation of parallel biosynthetic pathways for the methoxylated (quinine, quinidine) and non-methoxylated (cinchonine, cinchonidine) alkaloids.[3] It was previously thought that methoxylation was a late-stage modification of the cinchonine/cinchonidine scaffold. However, it is now understood that the methoxy group is introduced early in the pathway, at the level of tryptamine, leading to two parallel streams of intermediates.

  • Hydroxylation and Methylation: Cytochrome P450 monooxygenases (P450s) are believed to be responsible for the hydroxylation of the quinoline ring.[4] Subsequent O-methylation is catalyzed by specific O-methyltransferases. An O-methyltransferase specific for 6'-hydroxycinchoninone has been identified, suggesting that hydroxylation and methylation occur before the final keto-reduction.[2]

  • Keto-Reduction: The final step in the biosynthesis of the four major Cinchona alkaloids is the NADPH-dependent reduction of the ketone group at C-9 of cinchoninone or quininone, leading to the formation of the corresponding alcohol.[2] The stereochemistry of this reduction determines whether cinchonine or cinchonidine (and quinine or quinidine) is formed.

Quantitative Data

Quantitative analysis of the intermediates and enzymes in the quinoline alkaloid biosynthetic pathway is essential for understanding its regulation and for metabolic engineering applications. The following tables summarize available quantitative data. It is important to note that much of the detailed enzyme kinetic data comes from studies on orthologous enzymes from other medicinal plants, such as Catharanthus roseus, due to the challenges of working with Cinchona enzymes.

EnzymeSubstrate(s)Km (mM)Vmax (relative units)Source OrganismReference
Strictosidine Synthase (STR) Tryptamine2.3-Catharanthus roseus[5]
Secologanin3.4-Catharanthus roseus[5]
Strictosidine β-D-Glucosidase (SGD) Strictosidine0.220.078 mM/minCatharanthus roseus[6]
Vincoside0.220.018 mM/minCatharanthus roseus[6]

Table 1: Enzyme Kinetic Parameters. Note: Kinetic data for enzymes from Cinchona species are limited. The data presented here are from well-characterized orthologs in Catharanthus roseus and provide a valuable reference.

CompoundPlant PartConcentration (mg/g dry weight)SpeciesReference
Quinine Bark0.2 - 25.8Cinchona calisaya[7]
Quinidine Bark0.1 - 10.0Cinchona calisaya[7]
Cinchonine Bark~2.2 (average)Cinchona calisaya[7]
Cinchonidine BarkNot specifiedCinchona calisaya[7]
Total Major Alkaloids Bark-Cinchona calisaya[7]
Cinchonine Bark1.87% - 2.30%Cinchona species[8]
Quinine Bark1.59% - 1.89%Cinchona species[8]
Cinchonidine Bark0.90% - 1.26%Cinchona species[8]
Total Alkaloid Content Bark4.75% - 5.20%Cinchona species[8]

Table 2: Concentration of Major Quinoline Alkaloids in Cinchona Bark. The concentration of biosynthetic intermediates is generally very low and transient, making their quantification challenging.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quinoline alkaloid biosynthesis.

Protocol 1: Extraction of Quinoline Alkaloids from Cinchona Bark

Objective: To extract the total alkaloid content from dried Cinchona bark for subsequent analysis.

Materials:

  • Dried and finely powdered Cinchona bark

  • Methanol (HPLC grade)

  • Ammonium formate buffer (pH adjusted as needed for specific applications)

  • Dimethyl sulfoxide (DMSO)

  • Ultrasonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 50 mg of finely pulverized Cinchona bark into a microcentrifuge tube.

  • Add 1.0 mL of DMSO to the tube.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonicator bath and sonicate for 15 minutes at room temperature.

  • After sonication, centrifuge the tube at 13,000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully collect the supernatant, which contains the extracted alkaloids.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS/MS analysis. For quantitative analysis, it may be necessary to dilute the extract with the mobile phase.

Protocol 2: HPLC-UV Analysis of Major Quinoline Alkaloids

Objective: To separate and quantify the four major quinoline alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in a Cinchona bark extract.[9]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., XB-C18, 2.6 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: Ammonium formate buffer (e.g., 20 mM, pH adjusted to a suitable value for optimal separation).

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-22 min: Linear gradient from 50% to 90% B

    • 22-24 min: Hold at 90% B

    • 24-26 min: Return to 10% B and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelengths: 250 nm and 330 nm.[9]

Procedure:

  • Prepare standard solutions of quinine, quinidine, cinchonine, and cinchonidine of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve for each alkaloid.

  • Inject the filtered Cinchona bark extract (from Protocol 1).

  • Identify the peaks in the chromatogram of the extract by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the extract using the calibration curves.

Protocol 3: In Vitro Assay for Tryptophan Decarboxylase (TDC) Activity

Objective: To measure the enzymatic activity of TDC by quantifying the production of tryptamine from tryptophan.[10][11]

Materials:

  • Plant protein extract (e.g., from Cinchona leaves or cell cultures)

  • L-tryptophan solution (substrate)

  • Pyridoxal-5'-phosphate (PLP) solution (cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • Trichloroacetic acid (TCA) or perchloric acid to stop the reaction

  • HPLC system for tryptamine quantification

Procedure:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • PLP (0.1 mM)

    • L-tryptophan (2 mM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the plant protein extract. The final volume of the reaction should be, for example, 200 µL.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of tryptamine using a suitable HPLC method.

  • Calculate the enzyme activity based on the amount of tryptamine produced per unit time per milligram of protein.

Protocol 4: Heterologous Expression and Purification of Cinchona Biosynthetic Enzymes

Objective: To produce recombinant Cinchona enzymes in a heterologous host (e.g., E. coli or S. cerevisiae) for detailed characterization.[12][13][14]

Materials:

  • Cinchona cDNA library or cloned gene of interest

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase, and protease inhibitors)

  • Sonciator or French press

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • SDS-PAGE equipment for protein analysis

Procedure:

  • Cloning: Clone the coding sequence of the Cinchona enzyme into the expression vector.

  • Transformation: Transform the expression construct into competent E. coli cells.

  • Expression:

    • Grow a starter culture of the transformed E. coli overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto the affinity chromatography column.

    • Wash the column to remove unbound proteins.

    • Elute the recombinant protein using an appropriate elution buffer (e.g., containing imidazole for Ni-NTA).

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • The purified enzyme is now ready for kinetic characterization and other biochemical assays.

Visualizations

Biosynthetic Pathway of Quinoline Alkaloids in Cinchona

Biosynthesis_of_Quinoline_Alkaloids cluster_non_methoxylated Non-methoxylated Pathway cluster_methoxylated Methoxylated Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl_diphosphate Geranyl Diphosphate Secologanin Secologanin Geranyl_diphosphate->Secologanin Multiple Steps Strictosidine Strictosidine Tryptamine->Strictosidine STR 5-methoxytryptamine 5-methoxytryptamine Tryptamine->5-methoxytryptamine Hydroxylase, Methyltransferase Secologanin->Strictosidine 10-methoxystrictosidine 10-methoxystrictosidine Secologanin->10-methoxystrictosidine Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone SGD Dihydrocorynantheal Dihydrocorynantheal Strictosidine_aglycone->Dihydrocorynantheal CpDCS, CpDCE Cinchonaminal Cinchonaminal Dihydrocorynantheal->Cinchonaminal Multiple Steps Cinchoninone Cinchoninone Cinchonaminal->Cinchoninone Rearrangement Cinchonine Cinchonine Cinchoninone->Cinchonine Reductase Cinchonidine Cinchonidine Cinchoninone->Cinchonidine Reductase 5-methoxytryptamine->10-methoxystrictosidine STR Quininone Quininone 10-methoxystrictosidine->Quininone Multiple Steps Quinine Quinine Quininone->Quinine Reductase Quinidine Quinidine Quininone->Quinidine Reductase

Caption: Overview of the quinoline alkaloid biosynthetic pathway in Cinchona.

Experimental Workflow for Alkaloid Analysis

Experimental_Workflow Plant_Material 1. Cinchona Plant Material (e.g., Bark) Grinding 2. Grinding to Fine Powder Plant_Material->Grinding Extraction 3. Solvent Extraction (e.g., with DMSO, ultrasonication) Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration of Supernatant (0.22 µm filter) Centrifugation->Filtration Analysis 6. HPLC or LC-MS/MS Analysis Filtration->Analysis Quantification 7. Data Analysis and Quantification Analysis->Quantification

Caption: A typical experimental workflow for the extraction and analysis of Cinchona alkaloids.

Conclusion

The biosynthesis of quinoline alkaloids in Cinchona is a testament to the complex and elegant chemical machinery that has evolved in plants. While significant progress has been made in elucidating this pathway, particularly with the recent discovery of the early introduction of the methoxy group and the identification of new enzymes, many steps, especially the intricate rearrangement of the indole to the quinoline scaffold, remain to be fully characterized. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this pathway. Such knowledge will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the development of novel strategies for the sustainable production of these vital medicines.

References

Beyond Malaria: A Technical Guide to the Diverse Pharmacological Activities of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, are most renowned for their potent antimalarial properties, particularly quinine. However, extensive research has unveiled a broad spectrum of pharmacological activities beyond their traditional use, positioning them as promising candidates for novel drug development in various therapeutic areas. This technical guide provides an in-depth exploration of the anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory activities of key Cinchona alkaloids, including quinine, quinidine, cinchonine, and their derivatives. The document details the underlying mechanisms of action, presents quantitative data from preclinical studies, outlines experimental protocols for assessing these activities, and provides visual representations of key signaling pathways.

Anticancer Activity

Several Cinchona alkaloids have demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. Quinine and cinchonine, in particular, have been the focus of numerous studies.

Mechanism of Action

The anticancer activity of Cinchona alkaloids is multifaceted, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • Inhibition of the TRAF6-AKT Signaling Pathway: Quinine and cinchonine have been shown to interfere with the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-Protein Kinase B (AKT) signaling pathway.[1][2] TRAF6, an E3 ubiquitin ligase, is crucial for the activation of AKT, a key kinase that promotes cell survival and proliferation.[3][4] By binding to TRAF6, these alkaloids competitively inhibit its interaction with upstream signaling molecules, leading to the downregulation of AKT activation.[1][2] This, in turn, suppresses the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and promotes the expression of pro-apoptotic proteins like Bcl-2-associated X protein (BAX), ultimately leading to cancer cell apoptosis.[2]

  • Induction of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Cinchonine has been identified as an inducer of endoplasmic reticulum (ER) stress in human liver cancer cells.[5] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. Cinchonine treatment upregulates GRP78, a key ER stress sensor, and promotes the phosphorylation of PERK and eIF2α.[5] This cascade of events leads to the activation of the pro-apoptotic transcription factor CHOP and subsequently, the activation of caspase-3 and PARP-1, culminating in apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinine and cinchonine against various cancer cell lines, as determined by the MTT assay.

AlkaloidCancer Cell LineIC50 (µM)Reference
QuinineHeLa (Cervical)>5 (time-dependent)[2]
QuinineA549 (Lung)>5 (time-dependent)[2]
CinchonineK562 (Leukemia)46.55[6]
CinchonineHepG2 (Liver)Dose-dependent[5]
CinchonineSMCC7721 (Liver)Dose-dependent[5]
ChloroquineHCT116 (Colon)28.5[7]
ChloroquineCaco2 (Colon)25.6[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Cinchona alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Diagrams

TRAF6_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TRAF6 TRAF6 Receptor->TRAF6 Activation AKT AKT TRAF6->AKT Ubiquitination & Activation pAKT p-AKT (Active) AKT->pAKT Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Activation BAX BAX (Pro-apoptotic) pAKT->BAX Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition BAX->Apoptosis Quinine Quinine/ Cinchonine Quinine->TRAF6 Inhibition

Caption: Quinine/Cinchonine inhibits the TRAF6-AKT survival pathway.

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm UP Unfolded Proteins GRP78 GRP78 UP->GRP78 Dissociation from PERK PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Caspase3 Caspase-3 CHOP->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cinchonine Cinchonine Cinchonine->UP Accumulation

Caption: Cinchonine induces apoptosis via the ER stress pathway.

Anti-Arrhythmic Activity

Quinidine, a diastereomer of quinine, is a well-established Class Ia anti-arrhythmic agent used to treat various types of cardiac arrhythmias.[10]

Mechanism of Action

Quinidine's primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes.

  • Sodium Channel Blockade: Quinidine blocks the fast inward sodium current (INa) in a "use-dependent" manner.[10] This means the blocking effect is more pronounced at higher heart rates. This blockade slows the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[10]

  • Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period.[10]

The combined effect of sodium and potassium channel blockade helps to suppress tachyarrhythmias caused by abnormal conduction, such as reentry circuits.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[11][12][13]

Principle: This technique allows for the measurement of ionic currents across the entire cell membrane of a single cardiomyocyte while controlling the membrane potential.

Procedure: [11][12][13]

  • Cell Isolation: Isolate individual cardiomyocytes from cardiac tissue (e.g., from rat or guinea pig ventricles) using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit specific ionic currents (e.g., sodium or potassium currents).

  • Drug Application: Perfuse the cell with an external solution containing the desired concentration of quinidine.

  • Data Acquisition and Analysis: Record the changes in the ionic currents in the presence of the drug. Analyze the data to determine the extent of channel blockade and its voltage- and use-dependent properties.

Signaling Pathway Diagram

AntiArrhythmic_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular NaChannel Voltage-gated Na+ Channel Na_in Na+ NaChannel->Na_in Depolarization (Phase 0) KChannel Voltage-gated K+ Channel K_out K+ KChannel->K_out Repolarization (Phase 3) Na_out Na+ Na_out->NaChannel Depolarization (Phase 0) K_in K+ K_in->KChannel Repolarization (Phase 3) Quinidine Quinidine Quinidine->NaChannel Blockade Quinidine->KChannel Blockade

Caption: Quinidine's anti-arrhythmic mechanism of action.

Antimicrobial Activity

Derivatives of Cinchona alkaloids have demonstrated promising antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of some N-substituted quaternary salts of cinchonidine and cinchonine against common bacterial strains, as determined by the broth microdilution method.[1][8]

DerivativeBacterial StrainMIC (µg/mL)Reference
Quaternary salts of cinchonidineEscherichia coli6.25[1]
Quaternary salts of cinchonidinePseudomonas aeruginosa1.56[1]
Quaternary salts of cinchonineStaphylococcus aureus1.56 - 125.00[1]
Quaternary salts of cinchonineEscherichia coli1.56 - 125.00[1]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[1][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure: [1][8]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Prepare a series of twofold dilutions of the Cinchona alkaloid derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Cinchona alkaloids, including cinchonine, have been shown to possess anti-inflammatory properties.[6]

Mechanism of Action

The anti-inflammatory effects of Cinchona alkaloids are attributed to their ability to inhibit key inflammatory mediators. Cinchonine has been shown to downregulate the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]

Quantitative Data: In Vitro Anti-inflammatory Activity
AlkaloidAssayIC50 (µM)Reference
CinchonineCOX-2 Inhibition44.65[6]
Experimental Protocol: Egg Albumin Denaturation Assay

This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity.[5][12][14][15][16][17]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.

Procedure: [5][12][14][15][16][17]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4).

  • Compound Addition: Add different concentrations of the Cinchona alkaloid to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control and distilled water as a negative control.

  • Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration compared to the control.

Conclusion

The pharmacological activities of Cinchona alkaloids extend far beyond their traditional use as antimalarials. Their demonstrated efficacy as anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory agents highlights their significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of research in these areas, offering valuable information for researchers and drug development professionals. Further investigation into the specific molecular targets and optimization of the chemical structures of these versatile natural compounds will be crucial in translating their preclinical promise into clinical applications.

References

Quinine: A Technical Guide to its Application as a Fluorescence Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a naturally occurring cinchona alkaloid historically celebrated for its antimalarial properties, holds a significant position in the realm of spectroscopy as a widely accepted fluorescence standard.[1][2] Its robust and stable fluorescence in acidic environments makes it an invaluable tool for the calibration and validation of fluorescence spectrophotometers, as well as a reference for determining the fluorescence quantum yields of unknown samples.[1][3] This technical guide provides an in-depth exploration of quinine's fluorescence characteristics, detailed experimental protocols for its use as a standard, and a discussion of the critical factors influencing its emission properties.

Core Fluorescence Parameters of Quinine

The fluorescence of quinine is intrinsically linked to its molecular structure, which features aromatic rings and conjugated double bonds.[4] In an acidic solution, the quinoline nitrogen becomes protonated, a crucial step for its strong fluorescent behavior.[1] Quinine exhibits two primary excitation maxima and a single emission maximum. A notable characteristic is that the emission wavelength is largely independent of the excitation wavelength.[1]

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for a fluorescence standard. For quinine, this value is well-documented, though it is highly dependent on the solvent environment.[5][6]

Quantitative Fluorescence Data

The essential quantitative data for quinine as a fluorescence standard are summarized in the tables below.

ParameterWavelength (nm)Notes
Primary Excitation Maximum (S₀ → S₁) ~350 nmThis is the most commonly used excitation wavelength.[1][7][8]
Secondary Excitation Maximum (S₀ → S₂) ~250 nmExcitation at this wavelength also results in emission at the primary emission maximum.[1][7][8]
Emission Maximum ~450 nmThe emission peak is a characteristic bright blue fluorescence.[7][8][9] Some studies have reported slight variations in the peak, such as 449.11 nm and 457.84 nm.[10]
Table 1: Excitation and Emission Wavelengths of Quinine in Acidic Solution.
Acid MediumQuantum Yield (ΦF)Temperature Dependence
0.05 M H₂SO₄ ~0.55Exhibits a significant negative temperature dependence, with the quantum yield decreasing by approximately -0.45% per degree Celsius increase near room temperature.[3][5][6]
0.1 M HClO₄ 0.60 ± 0.007Shows no significant temperature dependence between 20 and 45 °C, making it a more robust standard for quantum yield determinations.[3]
Table 2: Fluorescence Quantum Yield of Quinine in Different Acidic Media.
ParameterValueNotes
Fluorescence Lifetime ~19 nsIn 0.1 M H₂SO₄. Some studies have noted that quinine's fluorescence decay is not always mono-exponential, which can be a limitation for its use in time-resolved fluorescence studies.[5][11]
Table 3: Fluorescence Lifetime of Quinine.

Experimental Protocols

Accurate and reproducible fluorescence measurements using quinine as a standard necessitate meticulous preparation of solutions and careful instrument setup.

Preparation of Quinine Standard Solutions

1. Stock Solution Preparation (e.g., 100 ppm):

  • Materials: Quinine sulfate dihydrate or quinine, 0.05 M sulfuric acid or 0.1 M perchloric acid, 1 L volumetric flask, analytical balance.[7][8][12]

  • Procedure:

    • Accurately weigh 120.7 mg of quinine sulfate dihydrate (or 100.0 mg of quinine).[7]

    • Transfer the weighed solid to a 1 L volumetric flask.

    • Add a small amount of the chosen acid (e.g., 50 mL of 1 M sulfuric acid, which is then diluted) to dissolve the quinine.[7][12]

    • Dilute the solution to the 1 L mark with the same acidic solvent.

    • Mix the solution thoroughly.

    • It is recommended to prepare this stock solution fresh daily and protect it from light to prevent photodegradation.[7][13]

2. Working Standard Preparation (Serial Dilutions):

  • Procedure:

    • Prepare a series of sequential dilutions from the stock solution using the same acidic diluent.[7][12]

    • For a calibration curve, a range of concentrations should be prepared (e.g., 0.01 ppm to 10 ppm).[8][10]

    • Ensure that the absorbance of the final solutions at the excitation wavelength is below 0.05 to mitigate inner filter effects.[1][5][6]

Measurement of Fluorescence

1. Instrument Setup:

  • Spectrofluorometer: A scanning spectrofluorometer is required to record excitation and emission spectra.[7]

  • Cuvettes: Use quartz cuvettes for all measurements.[7][10]

  • Blank: Use the acidic diluent (e.g., 0.05 M H₂SO₄) as a blank to zero the instrument.[7]

2. Spectral Acquisition:

  • Excitation Spectrum: To record the excitation spectrum, set the emission monochromator to the emission maximum (~450 nm) and scan a range of excitation wavelengths (e.g., 200 nm to 400 nm).

  • Emission Spectrum: To record the emission spectrum, set the excitation monochromator to the desired excitation maximum (e.g., 350 nm) and scan a range of emission wavelengths (e.g., 370 nm to 650 nm).[1]

Factors Influencing Quinine Fluorescence

The fluorescence intensity of quinine is sensitive to its chemical and physical environment. Understanding these factors is critical for its proper use as a standard.

G A Prepare Quinine Stock Solution (e.g., 100 ppm) in Acid B Perform Serial Dilutions to Create Working Standards A->B F Measure Fluorescence of Quinine Standards B->F C Prepare Blank (Acidic Solvent) E Measure Fluorescence of Blank C->E D Set Spectrofluorometer Parameters (Excitation/Emission Wavelengths, Slits) D->E D->F G Construct Calibration Curve (Fluorescence vs. Concentration) F->G I Determine Unknown Concentration from Calibration Curve G->I H Prepare and Measure Unknown Sample H->I

References

In-depth Technical Guide: Understanding Cinchonism and Quinoline Derivative Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, a prominent class of heterocyclic compounds, are foundational to numerous therapeutic agents, most notably the antimalarial drug quinine, originally extracted from the bark of the Cinchona tree.[1][2] While their therapeutic applications are vast, their use is often constrained by a narrow therapeutic index, leading to a dose-dependent toxidrome known as cinchonism.[1][3] Cinchonism encompasses a range of symptoms stemming from the neural, retinal, and auditory toxicity of these compounds.[3][4] This technical guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative toxicology of quinoline derivatives to inform drug development and mitigate toxicity risks.

Core Toxicological Profile

Cinchonism is characterized by a collection of symptoms that can range from mild to severe, correlating with the concentration of the quinoline derivative in the bloodstream.[1]

  • Mild Symptoms : Mild cinchonism can occur even at standard therapeutic doses and includes tinnitus (ringing in the ears), headache, nausea, dizziness, blurred vision, and flushed, sweaty skin.[2]

  • Severe Symptoms : High doses can lead to more severe effects, including reversible high-frequency hearing loss, significant visual disturbances potentially leading to blindness, cardiac arrhythmias, seizures, and coma.[1][2][3]

  • System-Specific Toxicity :

    • Neurotoxicity : Manifests as confusion, headache, dizziness, and in severe cases, seizures.[1][3]

    • Ototoxicity : Tinnitus is a common symptom, which can progress to hearing loss.[1]

    • Visual Disturbances : Symptoms range from blurred vision and altered color perception to, in cases of severe toxicity, irreversible tunnel vision or complete blindness.[2][3]

    • Cardiotoxicity : A major concern is the prolongation of the QT interval on an electrocardiogram, which increases the risk of life-threatening arrhythmias like Torsades de Pointes.[3][5]

    • Gastrointestinal Effects : Nausea, vomiting, abdominal pain, and diarrhea are frequently reported.[1][2]

Molecular Mechanisms and Signaling Pathways

The toxicity of quinoline derivatives arises from their interaction with multiple molecular targets, leading to the disruption of critical cellular signaling pathways.

Ion Channel Blockade and Cardiotoxicity

A primary mechanism for the cardiotoxicity of many quinoline derivatives is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] This channel is essential for the repolarization phase of the cardiac action potential.[7][8] Inhibition of the hERG channel delays repolarization, leading to QT interval prolongation and a heightened risk of ventricular arrhythmias.[3][7] The interaction with the hERG channel can be stereoselective; for instance, quinidine is a more potent hERG blocker than its diastereomer, quinine.[6][9]

cluster_membrane Cardiac Myocyte Membrane cluster_cellular_effect Electrophysiological Effect Quinoline Quinoline Derivative hERG hERG K+ Channel Quinoline->hERG Blockade K_ion K+ Efflux Repolarization Delayed Repolarization K_ion->Repolarization Inhibition of QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia

Caption: Quinoline-induced hERG channel blockade leading to arrhythmogenesis.

Oxidative Stress and Mitochondrial Dysfunction

Quinoline derivatives can induce cellular damage by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress.[10][11] This mechanism involves the formation of complexes with transition metals like iron, which catalyze the production of ROS.[12][13] The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and inactivation of sensitive enzymes.[14][15] Mitochondria are particularly vulnerable, and the disruption of their function can impair energy production and initiate apoptotic cell death pathways.[10]

cluster_mitochondria Mitochondrion cluster_cellular_damage Cellular Damage Quinoline Quinoline Derivative ETC Electron Transport Chain Quinoline->ETC Inhibition MMP ↓ Mitochondrial Membrane Potential Quinoline->MMP ROS ↑ ROS Production ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MMP->Apoptosis LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis

Caption: Induction of mitochondrial oxidative stress and apoptosis by quinolines.

Quantitative Toxicological Data

The cytotoxic and cardiotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). These values vary significantly depending on the specific derivative, cell line, and experimental conditions.[16]

Table 1: Comparative In Vitro Cytotoxicity of Quinoline Derivatives

CompoundCell LineAssayIC50 (µM)
7-methyl-8-nitro-quinolineCaco-2MTT1.871[17]
8-nitro-7-quinolinecarbaldehydeCaco-2MTT0.535[17]
8-HydroxyquinolineHCT 116MTT9.33[18]
BAPPNHepG2MTT~9.9**[19]
BAPPNMCF-7MTT~9.3[19]
BAPPN*HCT-116MTT~69.1[19]
BAPPN*A549MTT~30.0**[19]

*11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline **Converted from µg/mL

Table 2: Comparative Cardiotoxicity (hERG Channel Blockade)

CompoundAssay MethodIC50 (µM)
QuinidinePatch Clamp (Xenopus oocytes)3.00[6][9]
QuininePatch Clamp (Xenopus oocytes)44.0[6][9]
ChloroquineElectrophysiology (HEK293 cells)11.8[20]
MefloquineElectrophysiology (HEK293 cells)9.36[20]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of quinoline derivative toxicity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23]

start Start seed_cells Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add serial dilutions of quinoline derivative incubate1->add_compound incubate2 Incubate for specified period (e.g., 48h) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Plot dose-response curve and calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21][23]

  • Compound Treatment : Prepare serial dilutions of the test compound. Treat cells for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.[22][23]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan.[23]

  • Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]

  • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[16][23]

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[16][23]

Protocol: hERG Channel Blockade Assessment (Automated Patch Clamp)

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing a compound's interaction with the hERG channel.[7] Automated systems increase throughput for screening purposes.

Methodology:

  • Cell Preparation : Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 or U2OS cells).[7][24] Prepare a single-cell suspension on the day of the experiment.

  • Electrophysiology : Use an automated patch-clamp system. A specific voltage protocol is applied to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV or +40 mV to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the peak tail current.[25][26]

  • Compound Application : Perfuse the recording chamber with increasing concentrations of the quinoline derivative, allowing the current to reach a steady-state at each concentration.[7]

  • Data Acquisition and Analysis : Record the hERG tail current at each concentration. Calculate the fractional block by dividing the current amplitude in the presence of the drug by the baseline current amplitude.[25][26] Plot the fractional block against the drug concentration and fit with the Hill equation to determine the IC50.[25][27]

Conclusion

The clinical utility of quinoline derivatives is frequently hampered by toxicities, collectively known as cinchonism. The primary mechanisms driving these adverse effects are the blockade of critical ion channels, such as hERG, and the induction of mitochondrial oxidative stress. A thorough understanding of these molecular pathways, combined with robust preclinical assessment using standardized protocols for cytotoxicity and cardiotoxicity, is imperative for the development of safer quinoline-based therapeutics. The quantitative data and detailed methodologies presented in this guide offer a framework for researchers to evaluate novel compounds, enabling the early identification of toxicity liabilities and facilitating the design of derivatives with improved safety profiles.

References

An In-depth Technical Guide on the Discovery and Isolation of Quinine from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of quinine from the bark of the Cinchona tree. It details the historical context, the seminal experimental protocols, and the physicochemical properties of this foundational antimalarial agent. This document is intended to be a thorough resource, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams to support research and development in pharmacology and medicinal chemistry.

Historical Overview: From Indigenous Remedy to Pure Alkaloid

The therapeutic use of Cinchona bark originated with the indigenous peoples of Peru, who utilized it to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" and was the first effective treatment for malaria.[2] For centuries, the bark was administered in its crude form, typically dried, powdered, and mixed with a liquid such as wine.[1][3]

The major breakthrough in the application of this remedy came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named quinine.[3][4][5] This discovery, published in the Annales de Chimie et de Physique, marked a turning point in medicine, as it allowed for the administration of a purified, standardized dose of the active compound, moving away from the variable potency of crude bark preparations.[6][7] The isolation of quinine is considered the first instance of a chemical compound being used to treat an infectious disease.[3] Following its isolation, the efficacy of purified quinine was quickly confirmed in clinical settings.[5] One of the earliest clinical trials, conducted between 1866 and 1868 on 3,600 patients, demonstrated that quinine and other major Cinchona alkaloids (quinidine, cinchonine, and cinchonidine) had comparable cure rates of over 98% for malaria, with the primary outcome being the "cessation of febrile paroxysms".[1]

Quantitative Data: Alkaloid Content and Physicochemical Properties

The concentration of quinine and other alkaloids varies significantly between different Cinchona species and even between different parts of the same plant. The following tables summarize key quantitative data regarding the alkaloid content in Cinchona bark and the physicochemical properties of the primary alkaloids.

Table 1: Major Alkaloid Content in Various Cinchona Species

Cinchona SpeciesQuinine (%)Cinchonine (%)Cinchonidine (%)Quinidine (%)Total Alkaloids (%)
C. ledgerianaHigh----
C. officinalisHigh----
C. tjinjiroenaHigh----
Representative Bark1.59 - 1.891.87 - 2.300.90 - 1.26-4.75 - 5.20

Data compiled from multiple sources, including analyses of various Cinchona species.[2][8] The term "High" indicates that these species are known for their high quinine yield.

Table 2: Physicochemical Properties of Major Cinchona Alkaloids

PropertyQuinineCinchonidineCinchonineQuinidine
Molecular Formula C₂₀H₂₄N₂O₂C₁₉H₂₂N₂OC₁₉H₂₂N₂OC₂₀H₂₄N₂O₂
Molecular Weight ( g/mol ) 324.42294.4--
Melting Point (°C) 177 (decomposes)204 - 206--
Specific Optical Rotation [α]D -169° (in 97% alcohol)-115° (c=1, in EtOH)--
pKa₁ 5.07 (18°C)---
pKa₂ 9.7 (18°C)---
Solubility in Water 500 mg/L (15°C)Almost insoluble in cold water--

Data sourced from various chemical databases and publications.[9][10][11]

Experimental Protocols: From Classic to Modern Extraction

The isolation of quinine from Cinchona bark relies on the principles of acid-base extraction, leveraging the differential solubility of the alkaloid in its free base and salt forms.

This protocol is a representation of the classical chemical principles that would have been employed by Pelletier and Caventou.

  • Maceration and Alkalinization:

    • Grind dried Cinchona bark to a fine powder.

    • Create a slurry of the powdered bark with an alkaline solution (e.g., a mixture of slaked lime and sodium hydroxide solution). This converts the naturally occurring alkaloid salts into their free base form.

  • Solvent Extraction:

    • Extract the alkalinized bark powder with a non-polar organic solvent, such as toluene or ether. The free base alkaloids are soluble in these solvents. This can be performed through repeated stirring and decanting or by using a Soxhlet apparatus for continuous extraction.

  • Acidification and Phase Separation:

    • Combine the organic solvent extracts.

    • Wash the organic extract with a dilute acid solution (e.g., dilute sulfuric acid). This protonates the basic nitrogen atoms on the alkaloids, forming their corresponding salts.

    • The alkaloid salts are soluble in the aqueous acidic solution, while non-alkaloidal impurities remain in the organic phase. Separate the two layers.

  • Precipitation of the Free Base:

    • Treat the aqueous acidic solution with a base (e.g., ammonia) to raise the pH. This deprotonates the alkaloid salts, causing the free base quinine to precipitate out of the solution, as it is poorly soluble in water.

  • Purification:

    • Collect the precipitate by filtration.

    • The crude quinine can be further purified by recrystallization from a suitable solvent, such as ethanol.

Modern methods offer increased efficiency and reduced solvent consumption.

Table 3: Modern Quinine Extraction Protocols

MethodProtocolYield
Microwave-Assisted Extraction (MAE) Solvent: 65% aqueous ethanolTemperature: 130°CTime: 34 minutes3.93 ± 0.11 mg/g
Ultrasound-Assisted Extraction (UAE) Solvent: 61% aqueous ethanolTemperature: 25°CTime: 15 minutes2.81 ± 0.04 mg/g

Data from a study optimizing extraction from Cinchona officinalis.[12]

Visualizations: Timelines and Workflows

The following diagrams illustrate the key historical developments and the experimental workflow for the isolation of quinine.

historical_timeline cluster_17th_century 17th Century cluster_19th_century 19th Century Indigenous_Use Indigenous use of Cinchona bark for fevers in Peru Jesuit_Introduction Jesuit missionaries introduce Cinchona bark to Europe Indigenous_Use->Jesuit_Introduction Knowledge Transfer Pelletier_Caventou 1820: Pelletier and Caventou isolate pure quinine Jesuit_Introduction->Pelletier_Caventou Foundation for Scientific Inquiry Clinical_Trials 1866-1868: First large-scale clinical trials of purified alkaloids Pelletier_Caventou->Clinical_Trials Enabling Standardized Dosing extraction_workflow cluster_preparation Step 1: Preparation cluster_extraction Step 2: Acid-Base Extraction cluster_purification Step 3: Purification Start Cinchona Bark Grind Grind to Fine Powder Start->Grind Alkalinize Alkalinize with Base (e.g., NaOH) (Converts alkaloid salts to free bases) Grind->Alkalinize Extract Extract with Organic Solvent (e.g., Toluene) (Free bases dissolve in organic phase) Alkalinize->Extract Acidify Wash with Dilute Acid (e.g., H₂SO₄) (Converts free bases to alkaloid salts) Extract->Acidify Separate Separate Aqueous and Organic Layers (Alkaloid salts in aqueous phase) Acidify->Separate Precipitate Add Base to Aqueous Layer (Precipitates free base quinine) Separate->Precipitate Filter Filter to Collect Crude Quinine Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure Quinine Recrystallize->End

References

The Pharmacological Potential of Quinoline and Quinazoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and quinazoline alkaloids represent two significant classes of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and pharmacology.[1] Their inherent structural motifs have been identified in a multitude of natural products and have served as privileged scaffolds in the design and synthesis of novel therapeutic agents.[1][2] These alkaloids exhibit a remarkable breadth of biological activities, including potent anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline and quinazoline alkaloids, presenting quantitative data for comparative analysis, detailing experimental methodologies for key assays, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity

Quinoline and quinazoline alkaloids are at the forefront of anticancer drug discovery, with several derivatives currently in clinical use.[4][5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[4][6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various quinoline and quinazoline alkaloids have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Anticancer Activity of Quinoline Alkaloids

Alkaloid/DerivativeCancer Cell LineIC50 (µM)
CamptothecinHuman Colorectal Carcinoma (HCT-116)0.004 - 0.043[6]
Human Breast Adenocarcinoma (MCF-7)0.004 - 0.043[6]
Human Cervical Cancer (HeLa)0.004 - 0.043[6]
CryptolepineB16-F10 (Melanoma)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
MCF-7 (Breast)1.5 ± 0.3
2-BromoneocryptolepineP. falciparum (Chloroquine-resistant)4.0

Table 2: Anticancer Activity of Quinazoline Alkaloids

Alkaloid/DerivativeCancer Cell LineIC50 (µM)
GefitinibA549 (Lung)540 nM[7]
NCI-H1975 (Lung, Gefitinib-resistant)>10,000 nM[7]
ErlotinibEGFR WT0.42 ± 0.03[7]
Compound 32 (Thiadiazole derivative)A549 (Lung)0.02 ± 0.091[7]
MCF-7 (Breast)0.18 ± 0.042[7]
Colo-205 (Colon)0.33 ± 0.063[7]
A2780 (Ovarian)0.19 ± 0.029[7]
Compound (F) (DHFR inhibitor)-0.6[3]
Compound (G) (DHFR inhibitor)-0.5[3]
Compound (I) (BCRP inhibitor)-0.13[3]
Compound (T) (PARP inhibitor)-0.0914[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][8][9]

Materials:

  • 96-well microplate

  • Cells in culture

  • Test compound (quinoline or quinazoline alkaloid)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Signaling Pathways in Cancer

Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[11][12] Camptothecin stabilizes the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[11][12]

Camptothecin_Pathway Camptothecin's Mechanism of Action Camptothecin Camptothecin Top1_DNA Topoisomerase I-DNA Complex Camptothecin->Top1_DNA Binds to Cleavage_Complex Stabilized Top1-DNA Cleavage Complex Top1_DNA->Cleavage_Complex Stabilizes DNA_DSB DNA Double-Strand Breaks Cleavage_Complex->DNA_DSB Causes Replication_Fork Advancing Replication Fork Replication_Fork->Cleavage_Complex Collides with p53_activation p53 Activation DNA_DSB->p53_activation Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53_activation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis p53_activation->Apoptosis Triggers Gefitinib_Pathway Gefitinib's Inhibition of EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cryptolepine_Pathway Multi-Targeted Anticancer Action of Cryptolepine Cryptolepine Cryptolepine DNA DNA Cryptolepine->DNA Intercalates Topo_II Topoisomerase II Cryptolepine->Topo_II Inhibits NFkB NF-κB Cryptolepine->NFkB Inhibits DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Topo_II->Topo_II_Inhibition NFkB_Inhibition NF-κB Inhibition NFkB->NFkB_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory Apoptosis Apoptosis NFkB_Inhibition->Apoptosis DNA_Damage->Apoptosis Vasicine_Pathway Anti-inflammatory Action of Vasicine LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway PI3K PI3K TLR4->PI3K Vasicine Vasicine Vasicine->MAPK_Pathway Inhibits Vasicine->PI3K Inhibits NFkB NF-κB MAPK_Pathway->NFkB Activates AKT AKT PI3K->AKT AKT->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (iNOS, COX-2) NFkB->Pro_inflammatory Upregulates

References

Methodological & Application

Application Note & Protocol: Extraction of Quinoline Alkaloids from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinchona bark is the natural source of several quinoline alkaloids, most notably quinine, which has been historically significant in the treatment of malaria.[1][2] Other major alkaloids present include quinidine, cinchonine, and cinchonidine.[3][4][5] These compounds continue to be of interest for their potential therapeutic applications, including anti-malarial and anti-arrhythmic properties.[6] This document provides detailed protocols for the extraction of quinoline alkaloids from Cinchona bark, covering both traditional and modern techniques. The methodologies are presented to guide researchers in selecting and implementing an appropriate extraction strategy based on available resources and desired outcomes such as yield, purity, and extraction time.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method depends on various factors, including the desired efficiency, solvent consumption, and processing time. Below is a summary of quantitative data from different extraction techniques applied to Cinchona bark.

Extraction MethodSolvent SystemTemperature (°C)TimeAlkaloid Yield (mg/g or %)Reference
Soxhlet Extraction TolueneBoiling point of solvent6 hoursNot specified[6]
Soxhlet Extraction Methanol with 20% (v/v) diethyl amineWater bath10 hours2.202% (quinine)[7]
Microwave-Assisted Extraction (MAE) 65% Ethanol13034 min3.93 ± 0.11 mg/g (quinine)[7][8]
Ultrasound-Assisted Extraction (UAE) 61% Ethanol2515 min2.81 ± 0.04 mg/g (quinine)[7][8]
Sonication Methanol / 0.1 M NaOH (49:1)Not specified3 x 20 minNot specified[9]
Microwave-Integrated Extraction and Leaching (MIEL) DichloromethaneNot specified32 minQuantitatively similar to 3-hour Soxhlet[4][10]

Experimental Protocols

Sample Preparation (Common to all methods)

Proper preparation of the Cinchona bark is crucial for efficient extraction.

  • Harvesting and Drying: Mature Cinchona bark is harvested, cleaned, and typically dried under shade or in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[1][11]

  • Grinding: The dried bark is then crushed or ground into a fine powder to increase the surface area for solvent penetration.[1][2] A mesh sieve can be used to remove larger particles and ensure uniformity.[11]

Protocol 1: Classical Soxhlet Extraction

This is a traditional and widely used method for solid-liquid extraction.

  • Alkaloid Liberation (Basification):

    • Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.[6]

    • Alternatively, mix 15 g of bark powder with 6 g of calcium hydroxide and 15 mL of 5% sodium hydroxide.[4]

    • Another method involves mixing the powdered bark with lime (calcium hydroxide) or sodium carbonate.[2]

    • Add hot water to the ammoniated bark, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.[6]

  • Extraction:

    • Place the dried, basified bark powder into a cellulose thimble and position it in the extraction chamber of a Soxhlet apparatus.[4][6]

    • Add 300 mL of toluene or methanol modified with 20% (v/v) diethyl amine to the distillation flask.[6][7]

    • Heat the solvent to reflux and continue the extraction for 6-10 hours.[6][7]

  • Acidic Aqueous Extraction:

    • After extraction, cool the organic solvent containing the crude alkaloids.

    • Extract the organic solvent with dilute sulfuric acid with stirring. The basic alkaloids will form water-soluble salts and move to the acidic aqueous phase.[2][6]

    • Separate the acidic aqueous layer.[6]

  • Purification and Precipitation:

    • Neutralize the acidic aqueous solution with a base, such as ammonia or sodium hydroxide, to precipitate the free alkaloid bases.[2][6][12]

    • The neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) will crystallize out.[6]

    • Collect the precipitate by filtration, wash, and dry.[2]

  • Recrystallization (Optional):

    • For further purification, dissolve the crude alkaloid sulfates in water, decolorize with activated charcoal, and recrystallize.[6]

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to accelerate extraction.

  • Sample Preparation: Place a known amount of powdered Cinchona bark into a microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 65% ethanol) to the vessel.[7][8]

  • Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: Temperature at 130°C and time for 34 minutes.[7][8]

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool.

    • Filter the extract to remove the solid plant material.

    • The resulting extract can then be further purified or analyzed directly using techniques like HPLC.[7][8]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to facilitate the extraction process.

  • Sample Preparation: Place 150 mg of finely pulverized Cinchona bark into a suitable container.[9]

  • Solvent Addition: Add 10 mL of the extraction solvent, such as 61% ethanol or a methanol/0.1 M NaOH mixture (49:1).[7][8][9]

  • Extraction:

    • Place the container in an ultrasonic bath.

    • Sonicate for the specified duration. For instance, with 61% ethanol, sonicate at 25°C for 15 minutes.[7][8] For the methanol/NaOH mixture, perform the extraction three times for 20 minutes each.[9]

  • Post-Extraction:

    • After each sonication cycle, centrifuge the sample (e.g., at 1500g for 10 minutes) and collect the clear supernatant.[9]

    • Combine the supernatants if multiple extractions were performed.

    • The extract is then ready for further processing or analysis.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Alkaloid Liberation cluster_2 Extraction cluster_3 Purification cluster_4 Final Product A Harvest and Dry Cinchona Bark B Grind to Fine Powder A->B C Basification (e.g., with Lime or Ammonia) B->C D Solid-Liquid Extraction (Soxhlet, MAE, UAE) C->D E Acidic Aqueous Extraction D->E F Precipitation (pH adjustment) E->F G Filtration and Drying F->G H Recrystallization (Optional) G->H I Purified Quinoline Alkaloids H->I

Caption: Experimental workflow for the extraction of quinoline alkaloids.

References

Application Notes and Protocols: Quinine as a Chiral Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a readily available natural product from the bark of the Cinchona tree, and its derivatives have emerged as powerful chiral organocatalysts in asymmetric synthesis.[1][2][3] Their unique bifunctional nature, possessing both a Lewis basic tertiary amine and a hydrogen-bonding hydroxyl group, allows for the effective activation and orientation of substrates to achieve high levels of enantioselectivity in a wide range of chemical transformations.[2] This document provides an overview of the applications of quinine-based catalysts and detailed protocols for key asymmetric reactions.

Overview of Applications

Quinine and its derivatives are versatile catalysts for a variety of asymmetric reactions, enabling the synthesis of chiral molecules with high optical purity. These reactions are fundamental in the development of new pharmaceuticals and fine chemicals. Key applications include:

  • Nucleophilic Additions to Carbonyl and Imino Groups: Catalyzing reactions such as aldol, Mannich, and Strecker reactions to produce chiral alcohols, amines, and amino acids.[1]

  • Conjugate Additions: Facilitating Michael additions of various nucleophiles to α,β-unsaturated compounds, creating stereogenic centers.[1][4]

  • Cycloaddition Reactions: Acting as a chiral base in [4+2] and other cycloaddition reactions to construct complex cyclic systems with high enantiomeric excess.[5]

  • Desymmetrization Reactions: Effectively desymmetrizing prochiral anhydrides and other symmetric starting materials.[6]

  • Phase-Transfer Catalysis: Modified quinine derivatives are employed as chiral phase-transfer catalysts for a range of asymmetric transformations.[7]

The catalytic activity and enantioselectivity of quinine can be significantly enhanced by modifying its structure, particularly at the C9 hydroxyl group, to introduce functionalities like primary amines, ureas, thioureas, and squaramides.[1][8]

Data Presentation: Performance of Quinine-Based Catalysts

The following tables summarize the performance of various quinine-derived catalysts in key asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Asymmetric Aldol Reactions

CatalystSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)Reference
9-amino(9-deoxy)-epi-quinineIsatinsAcetaldehydeNot SpecifiedNot SpecifiedHighGood[1]
9-amino(9-deoxy)-epi-Cinchona alkaloidAcetoneβ,γ-unsaturated α-ketoestersNot SpecifiedNot SpecifiedExcellentHigh[1]
QuinineIsatinsDiphenyl phosphiteNot SpecifiedNot SpecifiedGood-ExcellentModerate-Good[1]

Table 2: Asymmetric Mannich and aza-Henry Reactions

CatalystSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)Reference
Quinine-derived thiourea1,3-diketones/malonatesN-Boc isatin iminesNot SpecifiedNot Specified83-9975-98[1]
Modified Cinchona-alkaloidN-Boc-substituted isatin iminesNitroalkanesDCMRTNot SpecifiedNot Specified[1]

Table 3: Asymmetric Michael Additions

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)ee (%)Reference
9-epi-aminoquinineNitroalkanesEnonesTHFRTModerate-Good91-99[1]
QuinineMalononitrileα,β-enonesNot SpecifiedNot SpecifiedHighHigh[4]

Experimental Protocols

General Asymmetric Aldol Reaction of Isatins with Aldehydes

This protocol is a general procedure based on the work by Guo and Zhao for the asymmetric aldol reaction of isatins with acetaldehyde catalyzed by a quinine-derived primary amine.[1]

Materials:

  • Quinine-derived primary amine catalyst (e.g., 9-amino(9-deoxy)-epi-quinine)

  • Substituted Isatin

  • Acetaldehyde

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the substituted isatin (1.0 mmol) and the quinine-derived primary amine catalyst (0.05-0.1 mmol, 5-10 mol%).

  • Add anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., -20 °C).

  • Slowly add acetaldehyde (1.5 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 3-hydroxy-2-oxindole.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Asymmetric Michael Addition of Nitroalkanes to Enones

This protocol is a general procedure based on the work by Liu et al. for the asymmetric conjugate addition of nitroalkanes to enones catalyzed by 9-epi-aminoquinine.[1]

Materials:

  • 9-epi-aminoquinine catalyst

  • Cyclic or acyclic enone

  • Nitroalkane

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the enone (0.5 mmol) and 9-epi-aminoquinine (0.05 mmol, 10 mol%) in anhydrous THF (2.5 mL).

  • Stir the solution at room temperature.

  • Add the nitroalkane (1.0 mmol) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Diagrams and Workflows

General Mechanism of Bifunctional Catalysis by Quinine

The following diagram illustrates the proposed mechanism for the activation of both the nucleophile and the electrophile by the quinine catalyst. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the C9-hydroxyl group acts as a Brønsted acid, activating the electrophile via hydrogen bonding.

Bifunctional_Catalysis cluster_reactants Reactants cluster_catalyst Quinine Catalyst cluster_transition_state Transition State cluster_products Products Nucleophile Nucleophile (Nu-H) TS [Nu---H---Amine---Catalyst---HO---E=X] Nucleophile->TS Deprotonation by Amine Electrophile Electrophile (E=X) Electrophile->TS Activation by C9-OH Quinine Quinine (Tertiary Amine & C9-OH) Quinine->TS Forms Complex Product Chiral Product (Nu-E-XH) TS->Product C-C Bond Formation Catalyst_Regen Regenerated Catalyst TS->Catalyst_Regen Catalyst Turnover

Caption: Proposed bifunctional activation mechanism of quinine.

Experimental Workflow for Asymmetric Synthesis

This diagram outlines the typical workflow for performing an asymmetric synthesis reaction using a quinine-based catalyst, from reaction setup to product analysis.

Experimental_Workflow start Start: Reaction Planning setup Reaction Setup (Inert Atmosphere, Anhydrous Solvents) start->setup addition Addition of Reactants & Catalyst setup->addition monitoring Reaction Monitoring (TLC/GC/LC) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis ee_determination Enantiomeric Excess Determination (Chiral HPLC/GC) analysis->ee_determination end End: Chiral Product Obtained ee_determination->end

Caption: General experimental workflow for asymmetric synthesis.

Logical Relationship of Catalyst Modification

This diagram illustrates the logical progression from the natural quinine scaffold to modified catalysts with enhanced reactivity and selectivity.

Catalyst_Modification Quinine Natural Quinine Modification Modification at C9-OH Quinine->Modification Amino 9-Amino-epi-quinine Modification->Amino Thiourea Quinine-Thiourea Modification->Thiourea Squaramide Quinine-Squaramide Modification->Squaramide Enhanced_Performance Enhanced Catalytic Performance (Higher Yield & ee) Amino->Enhanced_Performance Thiourea->Enhanced_Performance Squaramide->Enhanced_Performance

Caption: Catalyst development from natural quinine.

References

Application Notes: Quinine for the Treatment of Multidrug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Quinine, an alkaloid originally isolated from the bark of the cinchona tree in 1820, was one of the first effective treatments for malaria.[1] For centuries, it has been a cornerstone of antimalarial chemotherapy. With the global rise and spread of multidrug-resistant (MDR) Plasmodium falciparum, particularly strains resistant to chloroquine and sulfadoxine-pyrimethamine, quinine retains its importance as a crucial second-line therapy, especially for severe malaria and in regions where newer artemisinin-based combination therapies (ACTs) may be failing or unavailable.[2][3][4] These notes provide an overview of its application, mechanism, resistance, and relevant protocols for research and development.

2. Mechanism of Action

The precise mechanism of action for quinine is not fully resolved, but it is widely believed to be similar to that of other quinoline antimalarials like chloroquine.[1][5] The primary target is the parasite's food vacuole during its intraerythrocytic life stage.

  • Inhibition of Hemozoin Biocrystallization: The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6][7] Quinine is thought to interfere with this detoxification process by binding to heme, preventing its conversion into hemozoin.[7]

  • Accumulation of Toxic Heme: The inhibition of hemozoin formation leads to the accumulation of free heme within the parasite.[1][7] This buildup of toxic heme causes oxidative damage to parasite membranes and proteins, ultimately leading to cell death.[7]

  • Other Potential Mechanisms: In vitro studies suggest that quinine may also inhibit the parasite's nucleic acid and protein synthesis and interfere with glycolysis, further contributing to its antimalarial effect.[1][8][9]

cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Oxidative Damage Quinine Quinine Quinine->Hemozoin Inhibits

Fig. 1: Quinine's primary mechanism of action in the parasite food vacuole.

3. Mechanisms of Resistance

While malaria resistance to quinine is a concern in certain parts of the world, the underlying mechanisms are complex and not fully understood.[1] Resistance is generally associated with a reduced accumulation of the drug at its target site.[6] Several parasite genes have been implicated:

  • P. falciparum chloroquine resistance transporter (pfcrt): Mutations in this gene are the primary determinant of chloroquine resistance and have also been associated with reduced quinine susceptibility.[10]

  • P. falciparum multidrug resistance protein 1 (pfmdr1): Polymorphisms and changes in the copy number of this gene, which encodes a transporter protein on the parasite's food vacuole membrane, have been linked to altered susceptibility to quinine and other antimalarials.[10][11]

  • P. falciparum sodium/hydrogen exchanger (pfnhe-1): Polymorphisms in this gene may also contribute to quinine resistance.[10]

The development of resistance likely involves a combination of mutations in these and potentially other genes, leading to an enhanced ability of the parasite to efflux the drug from its food vacuole.[2][6]

cluster_resistance Factors in Quinine Resistance pfcrt pfcrt mutations Efflux Increased Drug Efflux/ Reduced Accumulation pfcrt->Efflux pfmdr1 pfmdr1 mutations/ copy number variation pfmdr1->Efflux pfnhe1 pfnhe-1 polymorphisms pfnhe1->Efflux Resistance Quinine Resistance Efflux->Resistance

Fig. 2: Genetic factors contributing to the development of quinine resistance.

4. Clinical Application & Efficacy

Quinine is recommended for treating uncomplicated P. falciparum malaria in areas with chloroquine resistance, often as an alternative when preferred ACTs cannot be used.[12] It is also a treatment option for severe malaria when intravenous artesunate is not available.[1][13]

To enhance efficacy, limit toxicity, and reduce the duration of therapy, quinine is almost always administered in combination with a second, slower-acting drug.[14]

  • Uncomplicated Malaria: Quinine is typically given for 3-7 days, combined with doxycycline, tetracycline, or clindamycin.[12][15] A 7-day course is often required for infections acquired in Southeast Asia due to higher levels of resistance.[12]

  • Severe Malaria: Intravenous quinine is administered with an initial loading dose to rapidly achieve therapeutic plasma concentrations, followed by regular maintenance doses.[4][13][16] Therapy should be switched to an oral regimen as soon as the patient's condition improves.[17]

  • Pregnancy: Oral quinine is still recommended for the treatment of uncomplicated malaria in the first trimester of pregnancy.[17]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Quinine against P. falciparum

ParameterConcentrationInterpretationReference
IC₅₀ Threshold > 450 - 800 nmol/LIn vitro resistance[10][18][19]
Geometric Mean IC₅₀ 55.1 nmol/LSusceptible isolates (Ghana)[20][21]
IC₅₀ in Resistant Isolate 829 nmol/LClinically resistant isolate (Senegal)[10]

Table 2: Clinical Efficacy of Quinine-Based Regimens for Uncomplicated MDR Malaria

Regimen (7-Day Course)Cure Rate (28-day follow-up)Mean Parasite Clearance Time (PCT)Mean Fever Clearance Time (FCT)Study LocationReference
Quinine alone (Q₇) 87%~78 hoursNot specifiedThailand[22][23]
Quinine + Tetracycline (Q₇T₇) 98% - 100%~78 hours~66-74 hoursThailand[3][22][23][24]
Quinine + Clindamycin (Q₇C₇) 100%~78 hoursNot specifiedThailand[22][23]
Quinine (5-day) + Tetracycline (7-day) 87%< 4 days< 4 daysThailand[3]

Table 3: Recommended Dosing Regimens for Quinine

IndicationRouteRegimenNotesReference
Uncomplicated Malaria (Adult) Oral648 mg quinine sulfate every 8 hours for 3-7 daysAlways use with doxycycline, tetracycline, or clindamycin. 7 days recommended for Southeast Asian parasites.[12][15]
Uncomplicated Malaria (Pediatric) Oral30 mg/kg/day divided every 8 hours for 3-7 daysUse with clindamycin for children <8 years.[12][15]
Severe Malaria (Adult & Pediatric) IV InfusionLoading dose: 20 mg/kg quinine salt infused over 4 hours.Must be infused slowly. Monitor for hypoglycemia and cardiac arrhythmias. Switch to oral therapy when possible.[4][13][16][17]
Maintenance dose: 10 mg/kg quinine salt infused over 2-4 hours, every 8 hours.

Table 4: Common and Serious Adverse Effects of Quinine

CategoryEffectsReference
Common (Cinchonism) Headache, tinnitus, hearing impairment, dizziness, blurred vision, nausea, sweating.[1][8][25]
Serious/Less Common Severe cardiac arrhythmias (QT prolongation, torsades de pointes), hypoglycemia, hypotension (especially with rapid IV infusion), severe allergic reactions, blood disorders (thrombocytopenia, hemolytic-uremic syndrome, neutropenia), blackwater fever.[1][17][25][26][27][28]

Experimental Protocols

Protocol 1: In Vitro Quinine Susceptibility Testing (SYBR Green I-Based Assay)

This protocol outlines a standardized method to determine the 50% inhibitory concentration (IC₅₀) of quinine against P. falciparum asexual blood stages.

Methodology

  • Parasite Culture:

    • Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures in RPMI 1640 medium supplemented with human serum or Albumax under a hypoxic gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[18][19]

  • Drug Plate Preparation:

    • Prepare a stock solution of quinine sulfate in an appropriate solvent (e.g., absolute ethanol).[20][21]

    • In a 96-well microtiter plate, perform serial dilutions of quinine to achieve a range of final concentrations (e.g., 2.5 nM to 2500 nM).[18] Include drug-free wells as negative controls and wells with reference sensitive/resistant parasite strains as positive controls.

  • Inoculation:

    • Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2%.[20][21]

    • Add 200 µL of this inoculum to each well of the drug-prepared plate.

  • Incubation:

    • Incubate the plates for 72 hours under the standard culture conditions described in Step 1.[18][20][21]

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C for at least 30 minutes, then thaw at room temperature to lyse the red blood cells.[20][21]

    • Add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with parasitic DNA, providing a fluorescent signal proportional to parasite growth.

  • Data Acquisition and Analysis:

    • Incubate the plates in the dark for 1-2 hours.

    • Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression model.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start p1 Culture P. falciparum (0.5% parasitemia, 2% hematocrit) start->p1 end End a1 Inoculate plate with parasite culture p1->a1 p2 Prepare 96-well plate with serial dilutions of Quinine p2->a1 a2 Incubate for 72 hours (37°C, hypoxic) a1->a2 a3 Lyse cells (freeze-thaw) & add SYBR Green I dye a2->a3 d1 Read fluorescence on microplate reader a3->d1 d2 Calculate % inhibition vs. control d1->d2 d3 Determine IC₅₀ via nonlinear regression d2->d3 d3->end

Fig. 3: Workflow for the in vitro SYBR Green I-based quinine susceptibility assay.

Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test in Murine Model)

This protocol, often called the Peters' test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds against rodent malaria parasites, which serve as a model for human malaria.

Methodology

  • Animal and Parasite Strain Selection:

    • Use a suitable mouse strain (e.g., Swiss or ICR mice).[29]

    • Select a rodent malaria parasite strain, typically Plasmodium berghei.[29]

  • Infection:

    • On Day 0, intravenously or intraperitoneally infect experimental groups of mice with 1x10⁷ P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Two hours post-infection, begin treatment. Administer the test compound (quinine) and a vehicle control to their respective groups.

    • Administer the drug orally or via the desired route once daily for four consecutive days (Day 0 to Day 3).[30] A standard reference drug (e.g., chloroquine) should be used as a positive control.

  • Monitoring Parasitemia:

    • On Day 4, 24 hours after the final dose, collect a tail blood smear from each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for the vehicle control group.

    • Determine the percent suppression of parasitemia for each treated group using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group) x 100]

    • The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be calculated from a dose-response curve.[30]

  • Survival Monitoring (Optional):

    • The mice can be monitored daily for up to 30 days to record mortality and calculate the mean survival time for each group.

start Day 0 d0_1 Infect mice with P. berghei start->d0_1 end End d0_2 Administer first dose of Quinine / Vehicle / Control d0_1->d0_2 d1 Day 1: Administer second dose d0_2->d1 d2 Day 2: Administer third dose d1->d2 d3 Day 3: Administer fourth dose d2->d3 d4 Day 4: Prepare tail blood smears d3->d4 analysis Stain smears, determine parasitemia, and calculate % suppression d4->analysis analysis->end

Fig. 4: Workflow for the 4-day suppressive in vivo efficacy test.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of quinine using high-performance liquid chromatography (HPLC). The methods described herein are applicable for the determination of quinine in various matrices, including pharmaceutical formulations and biological fluids.

Introduction

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, is a widely used medication for the treatment of malaria and babesiosis.[1] Accurate and reliable quantification of quinine is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. HPLC is a powerful analytical technique that offers the high specificity, sensitivity, and accuracy required for these applications.[2] This document outlines several validated HPLC methods for quinine analysis.

Methods Overview

The most common approach for quinine analysis is reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or fluorescence detection.[2][3][4] RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase. Variations of this method, such as ion-pair chromatography, can be employed to improve peak shape and retention of basic compounds like quinine.[5] For the separation of quinine from its diastereomer, quinidine, specific chiral stationary phases or mixed-mode chromatography may be necessary.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for quinine analysis, allowing for easy comparison of their performance characteristics.

Table 1: RP-HPLC Methods with UV Detection

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[2]Novapak C18 (4 µm)[4]Zorbax Eclipse plus C18 (100 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Buffer (pH 2.7)Sodium acetate (6 g/L)-acetic acid-methanol (100:1:100)[4]Acetonitrile:Buffer[1]
Flow Rate -1.0 mL/min[4]1.2 mL/min[1]
Detection (UV) -240 nm[3][4]316 nm[1]
Retention Time -~10 min (run time)[4]4.6 min[1]
Linearity Range 1 µg/mL to 100 µg/mL[2]1.0-40.0 mg/L[4]48.7-193.87 µg/mL[1]
Limit of Detection -< 0.1 mg/L[4]-
Recovery --99.4% (for dihydroquinine)[1]

Table 2: RP-HPLC Methods with Fluorescence Detection

ParameterMethod 4Method 5Method 6
Column ODS Hypersil C18 (5 µm)[2]Z-module C18[7]MZ Kromasil, C18, 5 µm, 250 x 4 mm[8]
Mobile Phase Acetonitrile:Aqueous Phosphate Buffer (pH 2.0) (50:50, v/v) with 25 mM SDS and 3 mM TBA[2]0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), pH 2.0[7]CH3OH–CH3CN–CH3COONH4 0.1 M (45:15:40 %v/v/v)[8]
Flow Rate --1.0 mL/min[8]
Detection (Fluorescence) Ex: - Em: -Ex: 340 nm Em: 425 nm[7]Ex: 325 nm Em: 375 nm[8]
Retention Time -11 min[9]4.853 min[8]
Linearity Range -0-7,000 ng/mL[7]-
Limit of Quantification -4 ng/mL[7]-
Limit of Detection --0.3 ng (for 50 µL injection)[8]
Recovery -76%[7]-

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection for Quinine in Pharmaceutical Formulations

This protocol is adapted from methodologies for the analysis of quinine in tablets.[1][2]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]

  • Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution. A suitable buffer is prepared by dissolving 6.8 g of sodium phosphate monobasic in 700 mL of water, adding 2.5 mL of 1-amino hexane, adjusting the pH to 2.7 with orthophosphoric acid, and diluting to 1000 mL with water.[1][2]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 316 nm.[1]

  • Injection Volume: 20 µL.[1]

2. Reagent and Sample Preparation:

  • Diluent: Mix 600 mL of 0.1N HCl and 400 mL of the buffer.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of quinine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Preparation (Tablets):

    • Weigh and finely crush 20 tablets.[2]

    • Accurately weigh a portion of the powder equivalent to 20 mg of quinine hydrochloride and transfer it to a 20 mL volumetric flask.[2]

    • Add approximately 15 mL of the diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

3. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of quinine in the sample by comparing its peak area to the calibration curve.

Protocol 2: RP-HPLC with Fluorescence Detection for Quinine in Biological Samples

This protocol is designed for the sensitive determination of quinine in plasma.[2][7]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.[2]

  • Column: Reverse-phase C18 column (e.g., Z-module C18).[7]

  • Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), with the pH adjusted to 2.0 with orthophosphoric acid.[7]

  • Detector Settings: Excitation wavelength of 340 nm and an emission wavelength of 425 nm.[7]

2. Reagent and Sample Preparation:

  • Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., cinchocaine 30 µg/mL in methanol).[2]

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 400 µL of the internal standard solution.[2]

    • Vortex the mixture for 1 minute to precipitate proteins.[2]

    • Centrifuge at 10,000 rpm for 10 minutes.[2]

    • Collect the supernatant and inject it into the HPLC system.[2]

3. Analysis:

  • Follow the same analysis procedure as in Protocol 1, using the peak area ratio of quinine to the internal standard for quantification.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Matrix (e.g., Tablets, Plasma) Prep_Sample Extraction / Dilution Filtration Sample->Prep_Sample Standard Quinine Reference Standard Prep_Standard Serial Dilution Standard->Prep_Standard Autosampler Autosampler Injection Prep_Sample->Autosampler Prep_Standard->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Mobile Phase Detector Detector (UV or Fluorescence) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for the HPLC analysis of quinine.

HPLC_Parameters cluster_params Adjustable HPLC Parameters cluster_outcomes Impact on Separation MobilePhase Mobile Phase Composition (% Organic, pH, Additives) RetentionTime Retention Time MobilePhase->RetentionTime affects Resolution Resolution MobilePhase->Resolution affects PeakShape Peak Shape MobilePhase->PeakShape improves with additives StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->RetentionTime affects StationaryPhase->Resolution affects FlowRate Flow Rate FlowRate->RetentionTime inversely affects AnalysisTime Analysis Time FlowRate->AnalysisTime inversely affects Temperature Column Temperature Temperature->RetentionTime affects Temperature->PeakShape improves

Caption: Logical relationships between HPLC parameters and their effect on quinine separation.

References

Application Notes and Protocols for In Vitro Anticancer Testing of Cinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a natural alkaloid derived from the bark of the Cinchona tree, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines, including lung, liver, pancreatic, cervical, and leukemia.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.[1][3] Cinchonine has also been shown to reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics.[4][5]

These application notes provide a comprehensive guide to the in vitro assays used to characterize the anticancer properties of cinchonine. Detailed protocols for key experiments are outlined to ensure reproducibility and accurate assessment of its therapeutic potential.

Core Anticancer Mechanisms of Cinchonine

Cinchonine exerts its anticancer effects through several interconnected cellular processes:

  • Induction of Apoptosis: Cinchonine triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.[1][6][7] Key events include the activation of caspase-3, cleavage of PARP, and an increased Bax/Bcl-2 ratio.[2][6]

  • Cell Cycle Arrest: Cinchonine has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8]

  • Inhibition of Autophagy: It acts as a late-stage autophagy inhibitor, blocking the degradation of autophagosomes, which leads to the accumulation of dysfunctional cellular components and contributes to cell death.[1][9]

  • Modulation of Signaling Pathways: A pivotal mechanism is the direct binding of cinchonine to the RING domain of TRAF6, an E3 ubiquitin ligase.[10] This interaction inhibits the TRAF6-Ubc13 association, subsequently suppressing the pro-survival AKT and TAK1 signaling pathways.[1][2][10]

  • Reversal of Multidrug Resistance: Cinchonine can inhibit the function of efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[4][5]

Data Presentation: Quantitative Analysis of Cinchonine's Anticancer Activity

The following tables summarize the cytotoxic effects of cinchonine on various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time
K562LeukemiaNRU46.55Not Specified
A549Lung CancerNot Specified76.6724 h
H1975Lung CancerNot Specified87.4424 h
HeLaCervical CancerSRB155Not Specified
HepG2Liver CancerNot SpecifiedNot SpecifiedNot Specified
SMCC7721Liver CancerNot SpecifiedNot SpecifiedNot Specified

Table 1: IC50 values of cinchonine in various cancer cell lines.[3][8][11]

Cell LineCancer TypeEffectObservation
K562LeukemiaCell Cycle ArrestInduction of G0/G1 phase arrest and increase in sub-diploid population.

Table 2: Effects of cinchonine on the cell cycle of cancer cells.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cinchonine

  • Target cancer cell lines (e.g., HeLa, A549, HepG2)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of cinchonine concentrations in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of cinchonine. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Seed Cells Seed Cells Treat with Cinchonine Treat with Cinchonine Seed Cells->Treat with Cinchonine Incubate Incubate Treat with Cinchonine->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

MTT Assay Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cancer cell lines

  • Cinchonine

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of cinchonine for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

Materials:

  • Target cancer cell lines

  • Cinchonine

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cinchonine as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of key proteins involved in apoptosis and survival signaling pathways.[6][10]

Materials:

  • Target cancer cell lines

  • Cinchonine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRAF6, anti-phospho-AKT, anti-AKT, anti-phospho-TAK1, anti-TAK1, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-GRP78, anti-phospho-PERK)[6][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with cinchonine, then lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Cinchonine

TRAF6_Signaling_Pathway Cinchonine Cinchonine TRAF6 TRAF6 Cinchonine->TRAF6 inhibits Apoptosis Apoptosis Cinchonine->Apoptosis induces AKT AKT TRAF6->AKT activates TAK1 TAK1 TRAF6->TAK1 activates Ubc13 Ubc13 Ubc13->TRAF6 interacts Cell Survival Cell Survival AKT->Cell Survival promotes TAK1->Cell Survival promotes ER_Stress_Apoptosis_Pathway Cinchonine Cinchonine ER Stress ER Stress Cinchonine->ER Stress induces GRP78 GRP78 ER Stress->GRP78 upregulates PERK PERK ER Stress->PERK phosphorylates eIF2a eIF2a PERK->eIF2a phosphorylates Caspase3 Caspase-3 eIF2a->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Note: Utilizing Quinine Sulfate as a Calibration Standard in Fluorometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorometry is a highly sensitive analytical technique used to measure the fluorescence intensity of a sample. To ensure the accuracy and reproducibility of fluorescence measurements, proper calibration of the fluorometer is essential. Quinine sulfate, a compound with a well-characterized and stable fluorescence quantum yield, is widely recognized as a reliable calibration standard.[1][2] This application note provides detailed protocols for the preparation and use of quinine sulfate as a calibration standard in fluorometry, enabling researchers to obtain accurate and consistent results.

Quinine sulfate, when dissolved in a sulfuric acid solution, exhibits a strong blue fluorescence.[3] Its fluorescence is highly stable and possesses a broad linear range, making it an ideal candidate for calibrating the sensitivity and linearity of a fluorometer.[4][5][6]

Key Properties of Quinine Sulfate

The utility of quinine sulfate as a calibration standard stems from its well-defined photophysical properties. These properties, summarized in the table below, provide a reliable basis for instrument calibration.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~350 nm0.05 M or 0.1 M H₂SO₄
Emission Maximum (λem) ~450 nm0.05 M or 0.1 M H₂SO₄
Quantum Yield (Φ) ~0.546 - 0.600.05 M or 0.1 M H₂SO₄[7][8][9]
Linear Concentration Range Up to 10 µg/mL0.1 M H₂SO₄[10][11]

Note: The exact excitation and emission maxima may vary slightly depending on the instrument and the concentration of the sulfuric acid.[12][13]

Experimental Protocols

Materials and Reagents
  • Quinine sulfate dihydrate (CAS No. 6119-70-6), high purity (>99%)[14]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • Quartz cuvettes

  • Fluorometer

Preparation of 0.1 M Sulfuric Acid
  • Carefully add 5.4 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with distilled water and mix thoroughly.

Preparation of Quinine Sulfate Stock Solution (100 µg/mL)
  • Accurately weigh 120.7 mg of quinine sulfate dihydrate.[15] This is equivalent to 100.0 mg of quinine.

  • Quantitatively transfer the weighed quinine sulfate to a 1000 mL volumetric flask.[15]

  • Add approximately 50 mL of 0.1 M sulfuric acid and swirl to dissolve the solid.[16]

  • Once dissolved, dilute to the 1000 mL mark with 0.1 M sulfuric acid.[15]

  • Store this stock solution in a dark, well-sealed container to protect it from light.[15][16]

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the 100 µg/mL stock solution with 0.1 M sulfuric acid. The following table provides an example dilution scheme to achieve a range of concentrations.

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent
10101000.1 M H₂SO₄
551000.1 M H₂SO₄
2.52.51000.1 M H₂SO₄
111000.1 M H₂SO₄
0.50.51000.1 M H₂SO₄
0.10.11000.1 M H₂SO₄
Fluorometer Calibration Procedure
  • Turn on the fluorometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

  • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[10][11]

  • Use a quartz cuvette filled with 0.1 M sulfuric acid as a blank to zero the instrument.

  • Measure the fluorescence intensity of each working standard solution, starting from the lowest concentration and proceeding to the highest.

  • Between each measurement, rinse the cuvette with the next standard solution to be measured.

  • Record the fluorescence intensity for each concentration.

  • Plot a calibration curve of fluorescence intensity versus quinine sulfate concentration.

  • The resulting plot should be linear over the concentration range used. A linear regression analysis can be performed to determine the equation of the line and the correlation coefficient (R²), which should be close to 1.0.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fluorometer calibration process using quinine sulfate.

G A Prepare 0.1 M H2SO4 B Prepare 100 ug/mL Quinine Sulfate Stock Solution A->B C Prepare Serial Dilutions of Working Standards B->C F Measure Fluorescence of Standards C->F D Set Fluorometer Parameters (Ex: 350 nm, Em: 450 nm) E Measure Blank (0.1 M H2SO4) D->E E->F G Plot Calibration Curve (Intensity vs. Concentration) F->G H Perform Linear Regression G->H

Caption: Workflow for fluorometer calibration.

Fluorescence Intensity vs. Concentration

This diagram illustrates the expected linear relationship between the fluorescence intensity and the concentration of quinine sulfate within the optimal range.

G cluster_0 cluster_1 A Low Concentration (Linear Range) B Fluorescence Intensity Directly Proportional to Concentration A->B C High Concentration (Non-Linear Range) D Inner Filter Effect Leads to Signal Attenuation C->D

Caption: Linearity of fluorescence signal.

Conclusion

The use of quinine sulfate as a calibration standard is a fundamental practice in fluorometry that ensures the reliability and accuracy of experimental data. By following the detailed protocols outlined in this application note, researchers can effectively calibrate their fluorometers, leading to more consistent and reproducible fluorescence measurements in their scientific endeavors. It is important to note that at higher concentrations, a deviation from linearity may be observed due to the inner filter effect.[4]

References

Application Notes and Protocols for the Experimental Use of Quinine Derivatives in Treating Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of quinine and its derivatives in the research and development of antiarrhythmic therapies. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experimental models.

Introduction

Quinine and its diastereomer, quinidine, are cinchona alkaloids that have long been investigated for their effects on cardiac rhythm.[1][2] Quinidine, in particular, was one of the first antiarrhythmic drugs used clinically.[2] These compounds primarily exert their antiarrhythmic effects by modulating the activity of cardiac ion channels.[1] Understanding their electrophysiological properties and the methodologies to evaluate them is crucial for the development of novel and safer antiarrhythmic agents.

Mechanism of Action: Ion Channel Modulation

The primary mechanism of action for quinine and its derivatives is the blockade of voltage-gated ion channels in cardiomyocytes. The main targets are the fast inward sodium current (INa) and various potassium currents, which are critical for the depolarization and repolarization phases of the cardiac action potential.

Sodium Channel (Nav1.5) Blockade

Both quinine and quinidine block the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows the conduction velocity in the heart.

Potassium Channel (hERG, Kv) Blockade

Quinine and its derivatives also block several potassium channels, including the hERG (human ether-à-go-go-related gene) channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[3] Blockade of IKr prolongs the action potential duration (APD) and the QT interval on an electrocardiogram.[1] However, excessive prolongation can lead to proarrhythmic events like Torsades de Pointes.[3]

The following diagram illustrates the primary ion channel targets of quinine derivatives in a cardiomyocyte.

G cluster_membrane Cardiomyocyte Membrane cluster_drugs Quinine Derivatives cluster_effects Electrophysiological Effects Nav Na_v1.5 Phase0 Decreased Phase 0 Depolarization Nav->Phase0 hERG hERG (K_v11.1) APD Prolonged Action Potential Duration hERG->APD Kv Other K_v Channels Kv->APD Quinine Quinine / Quinidine Quinine->Nav Block Quinine->hERG Block Quinine->Kv Block Conduction Slowed Conduction Phase0->Conduction

Fig. 1: Mechanism of action of quinine derivatives on cardiac ion channels.

Quantitative Data: Ion Channel Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinine and quinidine on various cardiac ion channels. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Potency (IC50) of Quinine and Quinidine on Cardiac Ion Channels

Ion ChannelExpression SystemQuinine IC50 (µM)Quinidine IC50 (µM)Reference
hERG (Kv11.1)Xenopus oocytes44.0 ± 0.63.00 ± 0.03[3]
hERG (Kv11.1)Ltk⁻ cells11 ± 30.8 ± 0.1[3]
Nav1.5 (peak)HEK293 cellsNot Reported28.9 ± 2.2[4]
Nav1.5Rat Cardiac MyocytesNot Reported40[5]
IK1 (Kir2.1)HEK293 cellsNot Reported57,000[6]

Table 2: Antiarrhythmic Efficacy of Quinine and its Metabolite

CompoundModelEndpointEC50 (mg/L)Reference
QuinidineIsolated Rat Heart (Reperfusion)Arrhythmia Suppression2.2 ± 0.25[7]
3-HydroxyquinidineIsolated Rat Heart (Reperfusion)Arrhythmia Suppression10.7 ± 0.3[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point for researchers and can be adapted based on specific experimental needs.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is for determining the effect of quinine derivatives on specific ion currents in isolated cardiomyocytes or cell lines expressing the channel of interest.

Objective: To measure the IC50 of a quinine derivative on a specific cardiac ion channel.

Materials:

  • Isolated cardiomyocytes or a suitable cell line (e.g., HEK293) stably expressing the target ion channel.

  • Patch clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External and internal pipette solutions (see below for example compositions).

  • Quinine derivative stock solution.

  • Perfusion system.

Example Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, pH 7.4, bubbled with 95% O2–5%CO2.[8]

  • Internal Pipette Solution (for K+ currents): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2 with KOH.[9]

Procedure:

  • Prepare cells for recording.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch clamp configuration.

  • Record baseline ion channel activity using a specific voltage-clamp protocol for the channel of interest.

  • Perfuse the cells with increasing concentrations of the quinine derivative.

  • Record the ion channel activity at each concentration until a steady-state effect is observed.

  • Wash out the compound to observe reversibility.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.

G start Start: Prepare Cells and Solutions pull Pull Patch Pipette (2-5 MΩ) start->pull giga_seal Form Gigaohm Seal pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_drug Apply Quinine Derivative (Concentration 1) baseline->apply_drug record_drug Record Current at Steady State apply_drug->record_drug washout Washout record_drug->washout next_conc Apply Next Concentration washout->next_conc Repeat for multiple concentrations end End: Analyze Data (IC50) washout->end After all concentrations next_conc->apply_drug

Fig. 2: Workflow for whole-cell patch clamp electrophysiology.
Ex Vivo Model: Langendorff Perfused Heart

This model allows for the study of the effects of quinine derivatives on the electrophysiology and contractility of an intact heart, free from systemic influences.

Objective: To assess the antiarrhythmic efficacy of a quinine derivative in an ischemia-reperfusion induced arrhythmia model.

Materials:

  • Langendorff perfusion system.

  • Animal model (e.g., guinea pig, rabbit, or rat).

  • Krebs-Henseleit or Tyrode's solution, oxygenated with 95% O2–5%CO2.

  • Surgical instruments for heart isolation.

  • ECG recording electrodes and data acquisition system.

  • Ischemia induction method (e.g., stopping perfusion).

Procedure:

  • Anesthetize the animal and surgically excise the heart.

  • Immediately cannulate the aorta and begin retrograde perfusion with oxygenated buffer at a constant pressure or flow.[10]

  • Allow the heart to stabilize and record baseline ECG and contractile function.

  • Induce global ischemia by stopping perfusion for a set period (e.g., 15 minutes).[11]

  • Reperfuse the heart with either control buffer or buffer containing the quinine derivative.

  • Record the incidence and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) during the reperfusion period.

  • Analyze the data to compare arrhythmia severity between the control and drug-treated groups.

G start Start: Anesthetize Animal excise Excise Heart start->excise cannulate Cannulate Aorta and Begin Perfusion excise->cannulate stabilize Stabilize Heart and Record Baseline ECG cannulate->stabilize ischemia Induce Global Ischemia (Stop Perfusion) stabilize->ischemia reperfuse Reperfuse with Control or Quinine Derivative ischemia->reperfuse record Record ECG and Arrhythmias reperfuse->record end End: Analyze Arrhythmia Incidence record->end

Fig. 3: Workflow for Langendorff perfused heart arrhythmia model.
In Vivo Model: Canine Model of Ventricular Tachycardia

This model is used to evaluate the antiarrhythmic effects of quinine derivatives in a living animal with a cardiac electrophysiology similar to humans.

Objective: To determine if a quinine derivative can suppress inducible ventricular tachycardia (VT).

Materials:

  • Canine model with a healed myocardial infarction (a substrate for VT).

  • Electrophysiology recording and stimulation system.

  • Intravenous infusion equipment.

  • Anesthesia and physiological monitoring equipment.

Procedure:

  • Anesthetize and instrument the canine model for ECG and intracardiac recordings.

  • Perform a baseline electrophysiology study to confirm the inducibility of sustained VT through programmed electrical stimulation.

  • Administer a placebo (e.g., saline) or the quinine derivative via intravenous infusion.[12]

  • After a predetermined time for drug distribution, repeat the programmed electrical stimulation protocol.

  • Assess whether VT is still inducible. If so, measure any changes in the VT cycle length.[12]

  • Monitor for any adverse effects of the drug.

  • Analyze the data to compare the inducibility of VT and the electrophysiological parameters before and after drug administration.

Other Quinine Derivatives and Future Directions

While quinine and its diastereomer quinidine are the most studied, research into other derivatives continues.

  • Metabolites: 3-hydroxyquinidine, a major metabolite of quinidine, has been shown to possess antiarrhythmic activity, although it is less potent than the parent compound.[7]

  • Quinolizidinyl Derivatives: Synthetic compounds incorporating a quinolizidine nucleus have been developed and shown to have potent antiarrhythmic activity, in some cases exceeding that of quinidine, with potentially more favorable safety profiles regarding QT prolongation.[13][14]

  • Aporphine Derivatives: These compounds, while structurally distinct, share some mechanistic similarities and have been investigated for their antiarrhythmic properties.[11][12]

The development of novel quinine derivatives with improved selectivity for specific ion channels and a reduced risk of proarrhythmia remains an active area of research. High-throughput screening methods and computational modeling can aid in the identification of promising new lead compounds.

References

Application Notes and Protocols for Studying the Effects of Quinoline Alkaloids in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the diverse biological effects of quinoline alkaloids. This document outlines detailed protocols for assessing the anticancer, anti-inflammatory, and antimicrobial properties of this important class of compounds.

Introduction to Quinoline Alkaloids

Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds naturally found in various plants and have been a cornerstone in medicinal chemistry. Their diverse biological activities include anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. Prominent examples include the anticancer agent camptothecin, the antimalarial quinine, and the versatile isoquinoline alkaloid berberine. These compounds exert their effects by modulating various cellular processes, including DNA replication, cell cycle progression, and key signaling pathways.

Cell Culture Models for Studying Quinoline Alkaloids

A variety of established cell lines are available to investigate the specific effects of quinoline alkaloids. The choice of cell line is crucial and should be guided by the research question.

Table 1: Common Cell Culture Models for Studying Quinoline Alkaloids

Biological ActivityRecommended Cell LinesDescription
Anticancer Human Colorectal Carcinoma: HCT-116, HT-29Human Breast Adenocarcinoma: MCF-7, T47D, MDA-MB-231Human Cervical Cancer: HeLaHuman Oral Squamous Cell Carcinoma: Tca8113Human Nasopharyngeal Carcinoma: CNE2Human Osteosarcoma: U2OS, MG-63These cell lines are widely used to screen for cytotoxic effects, induction of apoptosis, and cell cycle arrest.
Anti-inflammatory Murine Macrophage: RAW 264.7Human Monocytic: THP-1These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the study of compounds that inhibit the production of inflammatory mediators like nitric oxide (NO).
Antimicrobial Bacteria: Staphylococcus aureus, Escherichia coliFungi: Candida albicans, Aspergillus nigerStandard laboratory strains are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the alkaloids.
Antimalarial Plasmodium falciparum (various strains) cultured in human erythrocytesIn vitro culture of the malaria parasite is the gold standard for screening antimalarial compounds.

Data Presentation: Cytotoxicity of Quinoline Alkaloids

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for representative quinoline alkaloids against various cancer cell lines.

Table 2: IC50 Values of Camptothecin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal0.037 - 0.048[1]
LOXMelanoma0.037 - 0.048[1]
SKOV3Ovarian0.037 - 0.048[1]
MDA-MB-157Breast0.007[2]
GI 101ABreast0.150[2]
MDA-MB-231Breast0.250[2]
MCF-7Breast0.089[3]
HCC1419Breast0.067[3]

Table 3: IC50 Values of Berberine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52[4]
CNE2Nasopharyngeal Carcinoma249.18[4]
MCF-7Breast272.15[4]
HeLaCervical Carcinoma245.18[4]
HT-29Colon52.37[4]
T47DBreast25[5]
MCF-7Breast25[5]
HCC70Triple Negative Breast0.19[6]
BT-20Triple Negative Breast0.23[6]
MDA-MB-468Triple Negative Breast0.48[6]
MDA-MB-231Triple Negative Breast16.7[6]
MG-63Osteosarcoma77.08 (24h), 12.42 (48h)[7]

Table 4: IC50 Values of Evodiamine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
B16-F10Melanoma2.4[8]
LLCLewis Lung Carcinoma4.8[8]
HT-29Colorectal30 (24h), 15 (48h)[9]
HCT-116Colorectal15 (24h), 15 (48h)[9]
U2OSOsteosarcoma6[10]
hFOB 1.19Normal Osteoblast105[10]
MDA-MB-231Breast17.48 µg/ml (24h), 9.47 µg/ml (48h)[11]
MCF-7Breast20.98 µg/ml (24h), 15.46 µg/ml (48h)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of quinoline alkaloids.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is for determining the cytotoxic effects of quinoline alkaloids on cancer cell lines.

Materials:

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or other formazan solubilizing solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline alkaloid in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Add quinoline alkaloid dilutions overnight_incubation->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_formazan Incubate for 3-4h mtt_addition->incubation_formazan formazan_solubilization Dissolve formazan crystals in DMSO incubation_formazan->formazan_solubilization read_absorbance Read absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with quinoline alkaloids using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the quinoline alkaloid at the desired concentration and for the appropriate time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment Treat cells with quinoline alkaloid cell_harvest Harvest cells cell_treatment->cell_harvest cell_wash Wash cells with cold PBS cell_harvest->cell_wash resuspend Resuspend in Binding Buffer cell_wash->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate for 15 min in the dark add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer acquire_data Acquire data on flow cytometer add_buffer->acquire_data analyze_data Analyze cell populations acquire_data->analyze_data

Annexin V/PI Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the cell cycle distribution of cells treated with quinoline alkaloids.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the cells by flow cytometry.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is a general guideline for analyzing the effect of quinoline alkaloids on protein expression and phosphorylation in pathways like MAPK, PI3K/Akt, and NF-κB.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the quinoline alkaloid.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, mix with Laemmli buffer, and boil.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol 5: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol is for assessing the ability of quinoline alkaloids to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages.[2][12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Quinoline alkaloid stock solution

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[2]

  • Treatment:

    • Pre-treat the cells with various concentrations of the quinoline alkaloid for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample.

Protocol 6: Antimicrobial Activity - Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of quinoline alkaloids against bacteria.[13]

Materials:

  • Bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinoline alkaloid stock solution

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the quinoline alkaloid in the broth medium in a 96-well plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the alkaloid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways Modulated by Quinoline Alkaloids

Quinoline alkaloids often exert their effects by targeting key signaling pathways that regulate cell survival, proliferation, and inflammation. Below are simplified diagrams of these pathways and the potential points of intervention by quinoline alkaloids.

MAPK_Pathway MAPK Signaling Pathway and Quinoline Alkaloids GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation QuinolineAlkaloids Quinoline Alkaloids QuinolineAlkaloids->RAF Inhibition QuinolineAlkaloids->MEK Inhibition QuinolineAlkaloids->ERK Inhibition PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Quinoline Alkaloids GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival QuinolineAlkaloids Quinoline Alkaloids QuinolineAlkaloids->PI3K Inhibition QuinolineAlkaloids->Akt Inhibition QuinolineAlkaloids->mTOR Inhibition PTEN PTEN PTEN->PIP3 inhibits NFkB_Pathway NF-κB Signaling Pathway and Quinoline Alkaloids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA GeneTranscription Gene Transcription (Inflammation, Survival) DNA->GeneTranscription QuinolineAlkaloids Quinoline Alkaloids QuinolineAlkaloids->IKK Inhibition QuinolineAlkaloids->NFkB_n Inhibition of DNA binding

References

Application Notes and Protocols for Evaluating the Efficacy of Novel Quinoline Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of novel quinoline compounds. Detailed protocols for anticancer, antimalarial, and antibacterial efficacy studies are presented, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Evaluation of Anticancer Efficacy in Xenograft Models

Rodent xenograft models are a fundamental tool in preclinical oncology for assessing the in vivo efficacy of new anticancer agents.[1][2] In these models, human cancer cells are implanted into immunodeficient mice, allowing for the formation of human tumors that can be monitored in response to therapeutic interventions.[1][2] This approach is critical for determining a compound's ability to inhibit tumor growth and provides essential data on dosing, scheduling, and potential toxicity before clinical consideration.[2]

Subcutaneous Xenograft Mouse Model Protocol

This model is widely used to test the efficacy of novel quinoline compounds against various human tumor cells.[1]

Materials:

  • Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old.[3][4]

  • Human cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma, MCF-7 for breast cancer).[3][5]

  • Cell culture medium (e.g., DMEM, RPMI-1640).[4]

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS).[3][4]

  • Test quinoline compound and vehicle for administration.

  • Calipers for tumor measurement.[3]

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions until a sufficient number of cells is obtained.

  • Cell Implantation: Harvest and resuspend approximately 1 x 10^6 cancer cells in a suitable medium like HBSS.[3][4] Implant the cell suspension subcutaneously into the mid-dorsal region of each mouse.[3][4]

  • Tumor Growth: Allow the tumors to grow until they are palpable and have reached a predetermined size (e.g., ~150 mm³).[3] This typically takes around 10 days.[3]

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer the novel quinoline compound at various doses, formulated in a suitable vehicle, via the desired route (e.g., intraperitoneal, oral).[3] The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions (length and width) regularly (e.g., every other day) using calipers.[3] Calculate the tumor volume using the formula: (length × width²) × 0.52.[3]

  • Endpoint: After a defined treatment period (e.g., 25 days), euthanize the animals.[3] Collect the subcutaneous xenografts for further analysis, such as weight measurement and histological examination.[3]

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.[6]

Data Presentation: Anticancer Efficacy of Quinoline Derivatives
CompoundAnimal ModelCancer TypeDosageEfficacyReference
91b1Nude mice xenograft-50 mg/kg/day (i.p.)Significantly reduced tumor size[3]
2-chloro-3-(1H- benzo[d]imidazol-2- yl)quinoline derivative (3a1)HepG2 xenograft mouse modelHepatocellular carcinoma-Reduced tumor development at 20 mg/kg[3][7]
N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-(2-methyl-4-quinolinyl)urea (47)Nude mice bearing human breast carcinoma MX-1 xenograftHuman breast carcinoma-Complete tumor remission[8]
Pyrano[3,2-c]quinoline analogue 4cSCID mice HCT-116 tumor modelColon cancer-23% tumor growth inhibition[6]
Signaling Pathway: Anticancer Mechanism of a Novel Quinoline Derivative

Some quinoline derivatives exert their anticancer effects by downregulating specific proteins involved in tumor progression, such as Lumican.[4]

anticancer_pathway Quinoline_Derivative_91b1 Quinoline Derivative (e.g., 91b1) Lumican Lumican Expression Quinoline_Derivative_91b1->Lumican downregulates Cell_Progression Cancer Cell Progression Lumican->Cell_Progression promotes Migration Migration Cell_Progression->Migration Invasion Invasion Cell_Progression->Invasion Proliferation Proliferation Cell_Progression->Proliferation

Caption: Downregulation of Lumican by a quinoline derivative inhibits cancer progression.

Evaluation of Antimalarial Efficacy in Plasmodium berghei Models

The Plasmodium berghei mouse model is a widely used and effective tool for in vivo screening of potential antimalarial drugs.[9][10][11] This model allows for the assessment of a compound's efficacy against the blood stages of the malaria parasite.[9][12]

P. berghei Blood Stage Infection Mouse Model Protocol

Materials:

  • Specific pathogen-free mice (e.g., Swiss albino).[3]

  • Plasmodium berghei parasite strain (e.g., ANKA).[11][12]

  • Donor mouse infected with P. berghei.

  • Test quinoline compound and vehicle.

  • Giemsa stain.[3]

  • Microscope.[3]

Procedure:

  • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes obtained from a donor mouse.[3][12]

  • Treatment Administration: Two days after infection, begin treatment.[12] Administer the test compound, formulated in a suitable vehicle, to the mice at various doses (e.g., orally) for a set duration (e.g., 4-5 consecutive days).[3][12][13] A control group should receive the vehicle only, and a positive control group can be treated with a known antimalarial drug like chloroquine.[12]

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein of each mouse daily.[3] Stain the smears with Giemsa and examine them under a microscope to determine the percentage of infected red blood cells (parasitemia).[3]

  • Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to the untreated control group.[3] The 50% and 90% effective doses (ED50 and ED90) can be calculated.[3][13]

  • Survival Monitoring: Monitor the survival of the mice in each treatment group daily.[3] An increase in the mean survival time is another indicator of efficacy.[14]

Data Presentation: Antimalarial Efficacy of Quinoline Derivatives
CompoundAnimal ModelParasite StrainDosageEfficacyReference
Quinoline-4-carboxamide (DDD107498)P. berghei mouse model-<1 mg/kg (oral, 4 days)ED90[13]
Quinoline-pyrimidine hybridP. berghei-mouse malaria model-100 mg/kg (oral, once daily, day 5)96.42% parasite suppression[14]
Artesunate-quinoline hybridP. berghei mouse model-10 mg/kg (once daily, 4 days)Significant reduction in parasitemia, mean survival time of 7.7 days[14]
Quinoline-sulfonamide hybridP. berghei mouse model--47-49% inhibition of parasitemia on day 5[14]
1,2,3-triazol-1-yl quinoline derivativeP. berghei-infected mice--49% inhibition of parasitemia[15]
Signaling Pathway: Antimalarial Mechanism of Action

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[3][16]

antimalarial_pathway cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Hemoglobin Digestion Heme Toxic Heme Hemoglobin->Heme releases Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme_Complex Heme-Quinoline Complex Heme->Heme_Complex Parasite_Death Parasite Death Heme_Complex->Parasite_Death leads to Quinoline Quinoline Derivative Quinoline->Heme inhibits Quinoline->Heme_Complex binds experimental_workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening (Cytotoxicity, Antiplasmodial, Antibacterial) Synthesis->In_Vitro Lead_Selection Selection of Lead Compound(s) In_Vitro->Lead_Selection In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo PK_Tox Pharmacokinetic & Toxicology Studies In_Vivo->PK_Tox Preclinical_Candidate Preclinical Development Candidate PK_Tox->Preclinical_Candidate

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Compliance with Quinine Dosing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor compliance with quinine dosing regimens.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to poor compliance with quinine dosing regimens?

Poor compliance with quinine treatment is a multifaceted issue influenced by medication, healthcare system, and patient-related factors. Key contributors include the drug's bitter taste and a complex, multi-day dosing schedule, which can be difficult for patients to follow, especially when symptoms improve before the course is complete.[1][2][3] Adverse effects, such as cinchonism (headache, nausea, dizziness), are common and can deter patients from completing their treatment.[4][5][6] Furthermore, patient understanding of the treatment, including the importance of completing the full course to prevent relapse and resistance, significantly impacts adherence.[7][8]

Q2: What are the clinical and public health consequences of poor compliance?

Suboptimal adherence to quinine regimens can lead to treatment failure at the individual level, resulting in the persistence of malaria symptoms and potential progression to severe disease.[1][8] From a public health perspective, incomplete treatment is a major driver of drug resistance.[2][7] Sub-lethal drug concentrations allow resistant parasites to survive and multiply, leading to the spread of quinine-resistant Plasmodium falciparum strains.[9][10][11]

Q3: Which adverse effects of quinine most commonly lead to non-compliance?

The most frequently cited side effects leading to non-compliance are part of a cluster of symptoms known as "cinchonism." These include headache, sweating, nausea, dizziness, ringing in the ears (tinnitus), and blurred vision.[5][6][12][13] While often mild, their occurrence can cause patients to discontinue treatment prematurely.[8] Less common but more severe side effects, such as hypoglycemia, heart rhythm problems, and allergic reactions, can also impact adherence.[4][12][14]

Q4: How can patient education be effectively used to improve adherence?

Educational interventions have been shown to improve compliance rates. Strategies that combine visual aids like posters with verbal communication (e.g., videos or counseling) can significantly increase the number of patients who complete the full 7-day quinine regimen.[15][16] Key educational messages should emphasize the necessity of completing the full course even if symptoms subside, the risks of untreated malaria, and how to manage common side effects.[2][17] Involving patients in the decision-making process and ensuring they understand the instructions can also enhance adherence.[17][18]

Q5: What novel drug delivery strategies are being explored to overcome compliance barriers?

To address issues like frequent dosing and poor taste, researchers are developing advanced drug delivery systems. Strategies include encapsulating quinine in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), to mask the bitter taste and potentially provide controlled, sustained release.[19][20][21] This could reduce dosing frequency.[19][20] Alternative administration routes, such as intranasal delivery using nanosuspensions, are also being investigated to bypass gastrointestinal side effects and improve bioavailability.[3][22]

Data Summary Tables

Table 1: Key Factors Influencing Non-Adherence to Antimalarial Regimens

Factor CategorySpecific ExamplesImpact on ComplianceSupporting Evidence
Medication-Related Complex dosing schedule (e.g., 3 times daily for 7 days)[1][3]Decreases likelihood of completing full course[1][3]
Adverse side effects (cinchonism, GI upset)[4][5][8]Leads to premature discontinuation of treatment[4][5][8]
Unpalatable taste (especially for pediatric formulations)[2][3]Reduces acceptability and intake, particularly in children[2][3]
Patient-Related Feeling better and discontinuing medication[2][23]High risk of treatment failure and relapse[2][23]
Lack of understanding of treatment importance[7][8]Underestimation of the need to complete the full dose[7][8]
Forgetfulness[8][23]Missed doses, leading to sub-therapeutic drug levels[8][23]
Educational level and health literacy[7][24]Affects ability to understand and follow complex instructions[7][24]
Health System-Related Inadequate patient counseling and education[15][25]Patients may not receive clear instructions or rationale[15][25]
Trust in healthcare providers[1]Influences patient's motivation to adhere to advice[1]

Table 2: Comparison of Standard vs. Investigational Quinine Dosing Strategies

Dosing StrategyRegimen ExampleKey AdvantagesKey Disadvantages
Standard Oral Quinine sulfate 648 mg every 8 hours for 7 days[26]Established efficacy against sensitive strainsHigh pill burden, frequent dosing, significant side effects[1][3]
Standard Parenteral (IV) Loading dose of 20 mg/kg, then 10 mg/kg every 8-12 hours[27][28][29]For severe malaria when oral route is not possibleRequires clinical setting, risk of cardiotoxicity with rapid infusion[27][28]
Investigational (Nanoparticles) Encapsulated quinine in a once-daily formulation (hypothetical)Potential for reduced dosing frequency, taste masking, improved tolerability[19][20][21]Complex manufacturing, requires extensive clinical trials for safety and efficacy
Investigational (Intranasal) Nanosuspension administered via nasal spray (hypothetical)[3][22]Avoids first-pass metabolism and GI side effects, rapid onset[3]Potential for local irritation, requires formulation optimization for absorption

Troubleshooting Guides for Researchers

Q: How can I accurately measure quinine levels in biological samples to assess adherence in a clinical study?

A: Direct measurement of quinine in plasma or urine provides the most accurate assessment of adherence.[30] Two robust methods are commonly used:

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantification due to its high sensitivity and specificity. It can accurately measure quinine and its metabolites in small sample volumes. A typical workflow involves protein precipitation or liquid-liquid extraction from plasma, followed by chromatographic separation and mass spectrometric detection.[30]

  • Fluorescence Spectroscopy: This method is less expensive and can be adapted for high-throughput screening. Quinine is naturally fluorescent in an acidic medium (e.g., 0.05 M H₂SO₄), with excitation maxima around 250 nm and 350 nm and an emission maximum at 450 nm.[31] It can be used to quantify quinine in beverages, and with appropriate extraction procedures, in urine.[31][32][33]

When designing your study, ensure you collect samples at time points that capture the drug's pharmacokinetic profile, including peak (Tmax ~2 hours) and trough concentrations.[30]

Q: Our novel taste-masked quinine formulation is not showing improved adherence in preclinical models. What are potential issues?

A: If a taste-masked formulation is failing, consider the following:

  • Incomplete Encapsulation or Drug Leakage: The taste-masking technology (e.g., nanoparticle or microparticle coating) may not be stable in the oral cavity, leading to premature release of bitter-tasting quinine. Analyze the formulation's stability in artificial saliva.

  • Particle Size and Texture: The physical properties of the formulation can negatively impact mouthfeel, leading to aversion. Particles that are too large or have a gritty texture may be rejected, negating the benefit of taste-masking.

  • Pharmacokinetic Alterations: The formulation may have altered the absorption profile of quinine, leading to lower bioavailability or delayed onset of action. Conduct pharmacokinetic studies to compare your formulation against a standard quinine solution.[19][20]

  • Behavioral Assay Limitations: The animal model or behavioral test used to assess palatability may not be sensitive enough to detect subtle improvements. Consider using multiple validated assays, such as a brief-access taste aversion test or a two-bottle choice test.

Q: We are developing a sustained-release quinine delivery system. What are the critical experimental parameters to monitor?

A: For a sustained-release system, the primary goal is to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency.

  • In Vitro Drug Release Profile: First, characterize the release kinetics of your formulation under simulated physiological conditions (e.g., varying pH to mimic the GI tract). Aim for a consistent, zero-order or first-order release profile over the desired duration (e.g., 24 hours).

  • Pharmacokinetic (PK) Studies: In an appropriate animal model, perform a full PK analysis. Key parameters to measure are:

    • Cmax (Maximum Concentration): Should be lower than the Cmax of an equivalent immediate-release dose to reduce toxicity.

    • Tmax (Time to Cmax): Should be significantly longer.

    • AUC (Area Under the Curve): Should be comparable to the immediate-release formulation to ensure equivalent total drug exposure.

    • Elimination Half-life (t½): May appear prolonged due to the sustained absorption rate.

  • Pharmacodynamic (PD) Efficacy: In a malaria-infected model, confirm that the sustained-release formulation achieves parasite clearance comparable to or better than the standard multi-dose regimen.[3]

Experimental Protocols

Protocol 1: Quantification of Quinine in Plasma by LC-MS

This protocol provides a general workflow for measuring quinine concentration in plasma samples to verify patient adherence.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ²H₃-quinine) to account for extraction variability.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.[30]

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 100 mm).[30]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water with a modifier like formic acid or ammonium formate is effective.[30]

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operate in positive ionization mode. Monitor the specific mass-to-charge (m/z) transitions for quinine (e.g., 325 -> 307) and the internal standard.[30]

  • Quantification:

    • Generate a standard curve by spiking blank plasma with known concentrations of quinine (e.g., 20 to 8000 ng/mL).[30]

    • Plot the peak area ratio (quinine/internal standard) against concentration.

    • Calculate the concentration in unknown samples by interpolating their peak area ratios from the standard curve.

Protocol 2: In Vitro Assessment of Quinine Susceptibility in P. falciparum

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of quinine against malaria parasite cultures, which is essential for resistance monitoring.

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX™ II or human serum.

    • Synchronize cultures to the ring stage using methods like sorbitol lysis.

  • Drug Plate Preparation:

    • Prepare a stock solution of quinine sulfate in a suitable solvent (e.g., 70% ethanol) and dilute it serially in culture medium in a 96-well plate.

    • Include a drug-free control well and a background control (erythrocytes without parasites).

  • Susceptibility Assay (SYBR Green I-based):

    • Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit.

    • Add 200 µL of this culture to each well of the drug-prepared plate.

    • Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Measurement of Parasite Growth:

    • After incubation, lyse the cells by freezing the plate at -80°C.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with parasite DNA.

    • Incubate in the dark for 1 hour.

    • Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the drug-free control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the quinine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Adherence_Intervention_Workflow cluster_dev Phase 1: Development & Pre-clinical cluster_clinical Phase 2: Clinical Evaluation cluster_outcome Phase 3: Outcome Assessment ID Identify Adherence Barrier (e.g., Taste, Dosing Frequency) Formulate Formulate Novel Delivery System (e.g., Nanoparticle Encapsulation) ID->Formulate InVitro In Vitro Characterization (Release Kinetics, Stability) Formulate->InVitro Preclinical Preclinical Evaluation (Palatability, PK/PD in Animal Models) InVitro->Preclinical Phase1 Phase I Clinical Trial (Safety, Tolerability, PK) Preclinical->Phase1 Phase2 Phase II/III Clinical Trial (Efficacy & Adherence vs. Standard of Care) Phase1->Phase2 Measure Measure Adherence (Pill Count, Drug Levels) Phase2->Measure Data Analyze Adherence & Clinical Data Measure->Data Result Determine Intervention Effectiveness Data->Result

Caption: Workflow for developing and evaluating an adherence-enhancing intervention.

Factors_Affecting_Compliance cluster_Medication Medication Factors cluster_Patient Patient Factors cluster_System System Factors PoorCompliance Poor Quinine Compliance Taste Bitter Taste Taste->PoorCompliance SideEffects Adverse Effects (Cinchonism) SideEffects->PoorCompliance Regimen Complex Regimen (Multi-dose, 7-day) Regimen->PoorCompliance Knowledge Poor Understanding of Regimen Knowledge->PoorCompliance Symptoms Symptom Improvement Before Course Completion Symptoms->PoorCompliance Forget Forgetfulness Forget->PoorCompliance Education Inadequate Patient Education Education->PoorCompliance Access Poor Access to Healthcare Advice Access->PoorCompliance Quinine_Action_Resistance cluster_action cluster_resistance QN_ext Quinine (External) RBC Red Blood Cell Membrane QN_ext->RBC Enters DV Parasite Parasite Membrane RBC->Parasite Enters DV QN_dv Quinine Accumulates in DV Parasite->QN_dv Enters DV DV Parasite Digestive Vacuole (DV) Inhibition Inhibition of Hemozoin Formation QN_dv->Inhibition PfCRT Mutated PfCRT Transporter QN_dv->PfCRT Heme Free Heme (Toxic to Parasite) Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Detoxification Death Parasite Death Heme->Death Toxicity leads to Inhibition->Heme Blocks conversion Efflux Quinine Efflux from DV PfCRT->Efflux Survival Parasite Survival Efflux->Survival Allows

References

Technical Support Center: Managing Cinchonism Side Effects in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of cinchonism in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is cinchonism and what causes it?

A1: Cinchonism is a collection of symptoms that can occur due to an overdose or prolonged use of quinine and its derivatives, which are often used in the treatment of malaria.[1][2] Because quinine has a narrow therapeutic index, the effective dose is close to the toxic dose, which can lead to unintentional overdosing.[1]

Q2: What are the common and severe symptoms of cinchonism?

A2: Cinchonism presents with a range of symptoms from mild to severe. Mild symptoms include tinnitus (ringing in the ears), headache, nausea, dizziness, and blurred vision.[3] Severe symptoms can include deafness, blindness, cardiac arrhythmias (irregular heartbeat), and confusion.[3]

Q3: How is cinchonism diagnosed in a clinical trial setting?

A3: Diagnosis in a clinical trial involves a combination of clinical evaluation and laboratory tests. The onset of characteristic symptoms like tinnitus, vertigo, and visual disturbances after administration of a cinchona alkaloid should raise suspicion. Diagnostic support can be obtained by measuring plasma levels of the drug. An electrocardiogram (ECG) is crucial for assessing potential cardiac arrhythmias.[4]

Q4: What are the immediate steps if a clinical trial participant is suspected of having cinchonism?

A4: The most critical first step is to immediately discontinue the administration of the suspected drug.[4] Following discontinuation, supportive care should be provided to manage specific symptoms. This includes maintaining hydration and electrolyte balance, particularly if the participant is experiencing vomiting or diarrhea. Continuous monitoring of vital signs, especially cardiac function, is essential.[4]

Troubleshooting Guides

Scenario 1: Participant Reports Mild Tinnitus and Nausea

Troubleshooting Steps:

  • Assess Severity: Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of tinnitus and nausea.

  • Review Dosage: Confirm the participant's dosing regimen and their adherence to it.

  • Consider Dose Reduction: In consultation with the medical monitor and according to the study protocol, a dose reduction may be warranted.

  • Symptomatic Treatment: For nausea, administer an antiemetic as specified in the clinical trial protocol.[4]

  • Monitor: Continue to closely monitor the participant for any changes or progression of symptoms.

Scenario 2: Participant Experiences Blurred Vision and Dizziness

Troubleshooting Steps:

  • Immediate Action: Withhold the investigational product immediately.[4]

  • Urgent Assessment: Conduct a thorough neurological and ophthalmological examination.

  • ECG Monitoring: Obtain an ECG to assess for cardiac abnormalities, paying close attention to QT interval prolongation.[4]

  • Plasma Level Measurement: If the protocol allows, draw a blood sample to determine the plasma concentration of the investigational drug.

  • Supportive Care: Ensure the participant's safety by providing a quiet, dimly lit environment and assisting with ambulation to prevent falls.

  • Report Serious Adverse Event (SAE): Report the event as a Serious Adverse Event (SAE) in accordance with the clinical trial protocol and regulatory guidelines.

Data Presentation

Table 1: Grading of Common Cinchonism Side Effects (Adapted from CTCAE)

Adverse EventGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Life-threatening)
Tinnitus Faint sound, not interfering with daily activitiesModerate sound, interfering with sleep or daily activitiesLoud sound, causing significant disruption to daily activities-
Hearing Loss Subjective change without documented hearing loss on audiometryHearing loss not requiring interventionHearing loss requiring intervention (e.g., hearing aids)Disabling hearing loss
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight lossInadequate oral intakeLife-threatening consequences
Vomiting 1-2 episodes in 24 hours3-5 episodes in 24 hours≥6 episodes in 24 hours; requires IV fluidsLife-threatening consequences
Visual Disturbance Asymptomatic, detected on examinationSymptomatic, not interfering with daily activitiesSymptomatic, interfering with daily activities-

Table 2: Quinine Plasma Concentration and Associated Symptoms

Plasma Quinine ConcentrationAssociated Symptoms
< 10 mg/LGenerally well-tolerated, may cause minimal symptoms such as tinnitus.[5]
10 - 15 mg/LVisual symptoms are typically present.[5]
> 15 mg/LIncreased risk of permanent visual damage and cardiac arrhythmias.[5][6]

Experimental Protocols

Protocol: Monitoring for Auditory and Visual Toxicity
  • Baseline Assessment: Before administering the first dose of the investigational product, perform comprehensive audiometry (pure-tone testing) and ophthalmological examinations. This should include assessments of visual acuity, color vision, and visual fields.[4]

  • Scheduled Monitoring: Repeat these assessments at regular, prespecified intervals throughout the clinical trial, as detailed in the study protocol.[4]

  • For-Cause Assessment: If a participant reports any auditory or visual disturbances, immediately conduct a full audiometry and ophthalmological examination.[4]

Protocol: Management of Nausea and Vomiting
  • Prophylactic Treatment: For participants receiving a study drug with a known risk of inducing nausea, consider prophylactic administration of an antiemetic, such as ondansetron.

  • Symptomatic Treatment: For participants experiencing nausea, a common starting dose of ondansetron is 8 mg orally every 8 to 12 hours.[7] For more severe cases, or if the participant is unable to take oral medication, an intravenous administration of 8 mg may be considered.[8]

  • Dose Adjustment: The dosage may be adjusted based on the severity of the nausea and vomiting and the specific clinical trial protocol. For highly emetogenic treatments, a single oral dose of 24 mg of ondansetron administered 30 minutes before the investigational drug may be used.[9]

Protocol: Cardiac Monitoring for QT Prolongation
  • Baseline ECG: Obtain a baseline 12-lead ECG before the first dose of the investigational product.

  • Scheduled ECGs: Conduct ECGs at regular intervals during the study, especially after dose adjustments and at steady-state drug concentrations.

  • For-Cause ECGs: Perform an ECG immediately if a participant experiences symptoms such as palpitations, syncope (fainting), or dizziness.

  • Action Thresholds: If the QTc interval exceeds 500 ms or increases by more than 60 ms from baseline, consider discontinuing the investigational product and placing the participant on continuous cardiac monitoring.

Mandatory Visualizations

cinchonism_management_workflow cluster_symptoms Symptom Onset cluster_assessment Initial Assessment cluster_investigation Investigation cluster_management Management cluster_reporting Reporting start Participant Reports Symptoms (e.g., Tinnitus, Nausea, Visual Disturbance) assess_severity Assess Symptom Severity (e.g., using CTCAE) start->assess_severity withhold_drug Withhold Investigational Product assess_severity->withhold_drug dose_reduction Consider Dose Reduction assess_severity->dose_reduction Mild Symptoms discontinue Discontinue Treatment assess_severity->discontinue Severe Symptoms ecg Perform ECG withhold_drug->ecg plasma_level Measure Plasma Drug Levels withhold_drug->plasma_level ophth_audio Ophthalmology/Audiology Assessment withhold_drug->ophth_audio ecg->dose_reduction plasma_level->dose_reduction ophth_audio->dose_reduction symptomatic_tx Provide Symptomatic Treatment (e.g., Antiemetics) dose_reduction->symptomatic_tx supportive_care Supportive Care (Hydration, Safety) symptomatic_tx->supportive_care report_sae Report as Serious Adverse Event (SAE) supportive_care->report_sae discontinue->report_sae

Caption: Workflow for managing cinchonism in clinical trials.

quinine_cardiotoxicity_pathway quinine Quinine na_channel Voltage-gated Sodium Channels (Nav1.5) quinine->na_channel blocks k_channel Potassium Channels (e.g., hERG) quinine->k_channel blocks depolarization Inhibition of Rapid Depolarization (Phase 0) na_channel->depolarization repolarization Prolongation of Repolarization (Phase 3) k_channel->repolarization qrs_prolongation QRS Widening depolarization->qrs_prolongation qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Ventricular Arrhythmias (e.g., Torsades de Pointes) qt_prolongation->arrhythmia

Caption: Simplified signaling pathway of quinine-induced cardiotoxicity.

quinine_ototoxicity_pathway quinine Quinine met_channel Mechanotransduction (MET) Channels in Hair Cells quinine->met_channel blocks membrane_potential Loss of Membrane Potential met_channel->membrane_potential ohc_motility Reduced Motility of Outer Hair Cells (OHCs) hearing_loss High-Frequency Hearing Loss ohc_motility->hearing_loss tinnitus Tinnitus ohc_motility->tinnitus membrane_potential->ohc_motility

Caption: Postulated mechanism of quinine-induced ototoxicity.

quinine_retinal_toxicity_pathway quinine Quinine direct_toxicity Direct Toxic Effect quinine->direct_toxicity ganglion_cells Retinal Ganglion Cells visual_disturbance Visual Disturbances (Blurred Vision, Blindness) ganglion_cells->visual_disturbance photoreceptors Photoreceptor Cells photoreceptors->visual_disturbance direct_toxicity->ganglion_cells direct_toxicity->photoreceptors

Caption: Simplified pathway of direct quinine retinal toxicity.

References

Technical Support Center: Enhancing Quinine Production in Cinchona Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of quinine from Cinchona cell cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during Cinchona cell culture for quinine production, offering potential causes and solutions in a user-friendly question-and-answer format.

1. Low or No Quinine Yield

Q: My Cinchona cell suspension culture is growing well, but the quinine yield is very low or undetectable. What are the possible reasons and how can I improve it?

A: Low quinine yield despite healthy cell growth is a common issue. Quinine is a secondary metabolite, and its production is often triggered by stress.[1][2] Here are several strategies to enhance production:

  • Elicitation: The application of elicitors, which are stress-inducing agents, can significantly boost secondary metabolite production.[1][2]

    • Abiotic Elicitors: Plant growth regulators like abscisic acid (ABA) and paclobutrazol (PBZ) have been shown to increase quinine yield.[1][3][4] Osmotic stressors such as mannitol and sorbitol can also be effective, particularly in combination with ABA or PBZ.[1]

    • Biotic Elicitors: Fungal elicitors, such as filtrates from non-virulent endophytic fungi like Diaporthe sp., can enhance the biosynthesis of quinoline alkaloids.[5][6][7] Methyl jasmonate (MeJA) is another potent biotic elicitor, though it can sometimes inhibit cell growth at higher concentrations.[5][7]

  • Precursor Feeding: While L-tryptophan is a precursor in the quinoline alkaloid biosynthesis pathway, feeding it to the culture medium has shown mixed results.[6] In some cases, it did not lead to a positive effect on quinine production and even reduced cell growth.[3][4][8]

  • Culture Conditions:

    • Light: The absence of light (dark conditions) can be more favorable for alkaloid accumulation.[9]

    • Medium pH: The initial pH of the culture medium can influence secondary metabolite production. Experimenting with a pH range of 6.2 to 6.8 may be beneficial.[9]

2. Poor Cell Growth and Viability

Q: My Cinchona cell culture is showing slow growth, browning, or cell death. What could be the cause and what should I do?

A: Several factors can contribute to poor cell health:

  • Elicitor Toxicity: Some elicitors, particularly at high concentrations, can inhibit cell growth. For instance, methyl jasmonate (MeJA) can hamper cell growth even at low concentrations.[5][7] It is crucial to optimize the elicitor concentration and the timing of its application.

  • Nutrient Depletion: Ensure the culture medium is appropriate for Cinchona cells. Woody Plant Medium (WP) is commonly used.[5] Regular subculturing to fresh medium is essential to replenish nutrients.

  • Suboptimal Culture Conditions: Factors such as improper pH, temperature, and aeration can stress the cells and lead to poor growth.

  • Contamination: Microbial contamination can quickly lead to cell death. Strict aseptic techniques are paramount. If contamination is suspected, discard the culture and decontaminate all equipment.

3. Inconsistent Results Between Experiments

Q: I am getting variable quinine yields even when I follow the same protocol. Why is this happening and how can I improve reproducibility?

A: Inconsistency in plant cell culture experiments can arise from several sources:

  • Cell Line Heterogeneity: Plant cell suspension cultures can be heterogeneous, with different cell types exhibiting varying capacities for secondary metabolite production.[1][2] It is beneficial to establish a stable and highly productive cell line through selection.

  • Precise Timing of Elicitation: The growth phase of the culture at the time of elicitor addition is critical. Adding elicitors during the exponential growth phase is often most effective.

  • Inconsistent Elicitor Preparation: For fungal elicitors prepared from culture filtrates, variations in the fungal growth conditions can lead to differences in elicitor potency. Standardize the preparation protocol for your elicitors.

  • Environmental Factors: Minor variations in light, temperature, and shaking speed can influence cell metabolism. Ensure these parameters are tightly controlled.

Data on Elicitation Strategies for Quinine Production

The following tables summarize quantitative data from various studies on the effects of different elicitors and culture conditions on quinine and related alkaloid production in Cinchona cell cultures.

Table 1: Effect of Abiotic Elicitors and Precursors on Quinine and Quinidine Yield

TreatmentCell Line/SpeciesDurationKey FindingsReference
7 mg/L Paclobutrazol (PBZ) + 5.3 g/L Mannitol + 20 g/L SucroseCinchona ledgeriana QRC 3157 weeksSignificantly suppressed cell growth but produced the highest level of quinine (11%).[3][4][8]
3 mg/L Abscisic Acid (ABA) + 30 g/L SucroseCinchona ledgeriana QRC 3157 weeksResulted in the highest amount of quinine per culture flask due to a high growth rate.[3][4][8]
L-tryptophan feedingCinchona ledgeriana QRC 3157 weeksReduced cell growth without any positive effect on quinoline production.[3][4][8]
3 mg/L ABA or 7 mg/L PBZ + Sorbitol (added at week 3)Cinchona ledgeriana-Sorbitol caused more stress than mannitol and, in combination with ABA or PBZ, produced the highest concentration of quinine.[1][2]
5 mg/L PBZCinchona ledgeriana7 weeksYielded the highest level of total quinine/quinidine, with quinine being 11 times and quinidine 23 times more abundant than in untreated cells.

Table 2: Effect of Biotic Elicitors on Quinine and Quinidine Yield

ElicitorCell Line/SpeciesDurationKey FindingsReference
Filtrate of Diaporthe sp. M13-Millipore filtered (S2M)Cinchona ledgeriana7 weeksResulted in the least cell biomass but the highest content of both quinine and quinidine.[5][6][7]
Methyl Jasmonate (MeJA)Cinchona ledgeriana7 weeksCells failed to grow, indicating high sensitivity even at low concentrations, preventing alkaloid determination.[5][7]

Experimental Protocols

Protocol 1: Initiation and Maintenance of Cinchona Cell Suspension Culture

  • Explant Preparation:

    • Surface sterilize Cinchona seeds or young leaf explants.

    • Germinate seeds or place leaf segments on a solid callus induction medium, such as Murashige and Skoog (MS) or Woody Plant Medium (WP) supplemented with growth regulators (e.g., auxins like 2,4-D and cytokinins like BAP).

    • Incubate in the dark at 25 ± 2°C.

  • Callus Induction:

    • Subculture the developing callus every 3-4 weeks onto fresh medium.

  • Initiation of Suspension Culture:

    • Transfer friable callus to a liquid medium of the same composition but without the gelling agent.

    • Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25 ± 2°C.

  • Maintenance:

    • Subculture the suspension culture every 7-14 days by transferring an aliquot of the cell suspension to fresh liquid medium.

Protocol 2: Elicitor Preparation and Application

  • Fungal Elicitor Preparation (from Diaporthe sp.):

    • Grow the endophytic fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 10-14 days.

    • Separate the fungal mycelium from the culture broth by filtration.

    • Autoclave the culture filtrate at 121°C for 20 minutes to inactivate the fungus. This sterile filtrate is the elicitor.

  • Abiotic Elicitor Stock Preparation:

    • Prepare stock solutions of paclobutrazol, abscisic acid, or methyl jasmonate in an appropriate solvent (e.g., ethanol or DMSO).

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Elicitor Application:

    • Add the prepared elicitor to the Cinchona cell suspension culture during the exponential growth phase (e.g., day 7-10 after subculture).

    • The final concentration of the elicitor should be optimized for your specific cell line. Start with concentrations reported in the literature (see tables above).

    • Include a control culture with the addition of the solvent used for the elicitor stock solution.

Protocol 3: Quinine Extraction and Quantification by HPLC

  • Cell Harvesting and Extraction:

    • After the desired elicitation period, harvest the cells by vacuum filtration.

    • Freeze-dry the cells and record the dry weight.

    • Extract the dried cells with a suitable solvent, such as chloroform or methanol. Modern extraction techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can improve efficiency.[10][11]

  • Sample Preparation:

    • Evaporate the solvent from the extract.

    • Redissolve the residue in a known volume of the HPLC mobile phase or a suitable solvent like chloroform.[9]

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 column is commonly used.[9]

    • Mobile Phase: A typical mobile phase is a mixture of methanol and acetonitrile (e.g., 80:20 v/v).[9]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[9]

    • Detection: Quinine can be detected using a UV detector at a wavelength of 210 nm.[9]

    • Quantification: Prepare a standard curve using known concentrations of a pure quinine standard to quantify the amount of quinine in the samples.

Visualizations

Signaling Pathways and Workflows

jasmonate_signaling_pathway MeJA Methyl Jasmonate (Elicitor) SCF_COI1 SCF-COI1 Complex MeJA->SCF_COI1 binds to JAZ JAZ Proteins (Repressors) MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ promotes degradation of Biosynthesis_Genes Alkaloid Biosynthesis Genes MYC2->Biosynthesis_Genes activates Quinine Quinine Accumulation Biosynthesis_Genes->Quinine leads to

Caption: Jasmonate signaling pathway for elicitor-induced quinine production.

experimental_workflow start Start: Cinchona Plant Material (Seeds/Explants) callus 1. Callus Induction on Solid Medium start->callus suspension 2. Suspension Culture Initiation callus->suspension elicitation 3. Elicitation (e.g., Fungal Filtrate, PBZ) suspension->elicitation harvest 4. Cell Harvesting & Drying elicitation->harvest extraction 5. Quinine Extraction (e.g., MAE, UAE) harvest->extraction analysis 6. HPLC Quantification extraction->analysis end End: Quinine Yield Data analysis->end

Caption: Experimental workflow for enhancing and quantifying quinine in Cinchona cell cultures.

troubleshooting_logic problem Problem: Low Quinine Yield check_growth Is cell growth healthy? problem->check_growth troubleshoot_growth Troubleshoot Growth: - Check for contamination - Optimize medium & conditions - Reduce elicitor toxicity check_growth->troubleshoot_growth No induce_stress Induce Secondary Metabolism: - Apply Elicitors (PBZ, ABA, Fungal) - Optimize Culture Conditions (Light, pH) check_growth->induce_stress Yes troubleshoot_growth->check_growth Re-evaluate solution Solution: Improved Quinine Yield induce_stress->solution

Caption: Logical troubleshooting flow for low quinine yield in Cinchona cell cultures.

References

Addressing solubility issues of quinine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of quinine in experimental buffers is paramount for accurate and reproducible results. Quinine, a weakly basic compound, often presents solubility challenges that can impact experimental outcomes. This technical support center provides a comprehensive guide to address these issues, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and clear visual workflows.

Troubleshooting Guide: Addressing Quinine Precipitation

Encountering precipitation when preparing quinine solutions can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Problem: Quinine precipitates out of solution upon addition to my experimental buffer.

This is a common issue arising from the pH-dependent solubility of quinine. The un-ionized form of quinine is poorly soluble in aqueous solutions, and precipitation often occurs when the pH of the final solution is not sufficiently acidic to maintain the protonated, soluble form of the molecule.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Troubleshooting Steps cluster_3 Resolution start Quinine Precipitates in Buffer check_pH Verify Final pH of the Solution start->check_pH check_conc Review Final Quinine Concentration check_pH->check_conc Is pH <= 6.5? adjust_pH Lower Buffer pH check_pH->adjust_pH Is pH > 6.5? use_cosolvent Prepare Stock in Organic Solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent Is concentration acceptable? lower_conc Reduce Final Quinine Concentration check_conc->lower_conc Is concentration too high? end Quinine Remains in Solution adjust_pH->end change_buffer Consider Alternative Buffer System (e.g., TRIS, HEPES) use_cosolvent->change_buffer Precipitation persists? use_cosolvent->end change_buffer->end lower_conc->end

A workflow for troubleshooting quinine precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for quinine's poor solubility in neutral buffers?

A1: Quinine is a weak base with a pKa of approximately 8.5 for its quinuclidine nitrogen.[1][2][3] In solutions with a pH above this pKa, quinine exists predominantly in its neutral, un-ionized form, which has very low aqueous solubility. To achieve significant solubility, the pH must be lowered to protonate the nitrogen atoms, forming a more soluble salt.

Q2: I am using a phosphate-buffered saline (PBS) at pH 7.4 and my quinine sulfate is precipitating. What should I do?

A2: At pH 7.4, a significant portion of quinine will be in its poorly soluble free base form, leading to precipitation.[1][4] Here are a few solutions:

  • Adjust the pH: The most straightforward approach is to lower the pH of your PBS solution to below 6.5 before adding the quinine.

  • Use a Co-solvent: Prepare a concentrated stock solution of quinine in an organic solvent like DMSO or ethanol (e.g., 30 mg/mL) and then add a small volume of this stock to your PBS with vigorous mixing.[5][6] Be mindful to keep the final organic solvent concentration low (ideally <0.5%) to avoid affecting your experiment.[7][8]

  • Switch Buffers: Phosphate ions can sometimes interact with compounds and contribute to precipitation.[9][10] Consider switching to a different buffer system like TRIS or HEPES.

Q3: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?

A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cytotoxicity.[7][11][12] For ethanol, it is also recommended to maintain a low final concentration, typically under 1%.[7][8] It is always best practice to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any potential effects of the solvent itself.

Q4: Can I heat the buffer to dissolve the quinine?

A4: While gently warming the solution (e.g., to 37°C) can aid in the initial dissolution of a stock solution, it is generally not recommended for redissolving precipitated quinine in your final aqueous buffer.[13] This is because the quinine may precipitate again as the solution cools to room temperature. Furthermore, excessive heat can potentially degrade the quinine or other components in your buffer.

Quantitative Solubility Data

The solubility of quinine and its salts is highly dependent on the solvent, pH, and temperature. The following tables summarize available quantitative data.

Table 1: Solubility of Quinine and its Salts in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference(s)
Quinine (Free Base)Water15~0.5 g/L[1]
Quinine (Free Base)Ethanol25~125 g/100 mL[14]
Quinine (Free Base)DMSORoom Temp.~30 mg/mL[5]
Quinine SulfateWater25~2 mg/mL[1]
Quinine SulfateEthanol25~8.3 mg/mL[1]
Quinine Hydrochloride DihydrateWater25~62.5 g/L

Table 2: Solubility of Quinine Sulfate in Different pH Buffers at 37°C

BufferpHSolubility (mg/mL)
0.1 M HCl1.00.82
SGFsp (Simulated Gastric Fluid)1.20.95
Acetate Buffer4.51.05
SIFsp (Simulated Intestinal Fluid)6.81.25
Phosphate Buffer7.51.15
Data adapted from a biowaiver monograph for quinine sulfate.[14]

Key Signaling Pathways and Experimental Workflows

pH-Dependent Solubility of Quinine

The solubility of quinine is governed by the equilibrium between its un-ionized (poorly soluble) and ionized (soluble) forms. In acidic conditions, the equilibrium shifts towards the protonated, more soluble species.

G cluster_0 pH-Dependent Equilibrium quinine_base Quinine (Free Base) Poorly Soluble quinine_ion Quinine (Protonated) Soluble quinine_base->quinine_ion + H⁺ (Acidic pH) quinine_ion->quinine_base - H⁺ (Basic pH)

pH effect on quinine's ionization and solubility.

Experimental Protocols

Protocol 1: Preparation of a Quinine Stock Solution in an Acidic Buffer

This protocol is suitable for preparing a stock solution where the final experimental buffer is acidic.

Materials:

  • Quinine salt (e.g., Quinine Hydrochloride or Quinine Sulfate)

  • 0.1 N Hydrochloric Acid (HCl) or 0.05 M Sulfuric Acid (H₂SO₄)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the desired amount of the quinine salt.

  • Transfer the quinine salt to a volumetric flask.

  • Add a portion of the acidic buffer (e.g., about 75% of the final volume).

  • Place the flask on a magnetic stirrer and stir until the quinine salt is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Once dissolved, allow the solution to return to room temperature.

  • Bring the solution to the final volume with the acidic buffer.

  • Mix the solution thoroughly.

  • Store the stock solution protected from light.

Protocol 2: Preparation of a Quinine Working Solution using a Co-solvent

This protocol is recommended for experiments in neutral or near-neutral pH buffers (e.g., PBS, TRIS-HCl pH 7.4, HEPES-buffered media).

Materials:

  • Quinine (free base or salt)

  • Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of quinine in DMSO or ethanol (e.g., 10-30 mg/mL). Ensure the quinine is fully dissolved. This can be aided by vortexing and gentle warming.

  • In a separate tube, add the required volume of your experimental buffer.

  • While vortexing the experimental buffer, add a small aliquot of the concentrated quinine stock solution to achieve the desired final concentration. The rapid mixing helps to prevent localized high concentrations of the organic solvent, which can cause the quinine to precipitate.

  • Ensure the final concentration of the organic solvent in the working solution is as low as possible (e.g., <0.5% for DMSO).

  • Use the freshly prepared working solution immediately for your experiment.

Experimental Workflow for Preparing a Quinine Solution

G cluster_0 Preparation Steps cluster_1 Outcome weigh 1. Weigh Quinine Salt prepare_stock 2. Prepare Concentrated Stock (in acid or organic solvent) weigh->prepare_stock dilute 3. Dilute Stock into Final Buffer with Mixing prepare_stock->dilute verify 4. Verify No Precipitation dilute->verify ready Ready for Experiment verify->ready

Workflow for preparing a quinine solution.

References

Technical Support Center: Optimizing Quinine-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions in quinine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quinine's catalytic activity in asymmetric synthesis?

A1: Quinine, a Cinchona alkaloid, functions as a bifunctional organocatalyst. Its catalytic prowess stems from the cooperative action of two key functional groups within its structure: the basic quinuclidine nitrogen and the hydroxyl group at the C9 position.[1][2] The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, forming a reactive enolate or equivalent species. Simultaneously, the C9-hydroxyl group acts as a hydrogen-bond donor, activating the electrophile and orienting it within the catalyst's chiral environment.[1][2] This dual activation within a defined chiral pocket is crucial for achieving high enantioselectivity.[1]

Q2: My enantioselectivity is low. What are the most common factors to investigate?

A2: Low enantioselectivity is a frequent challenge. Key factors to scrutinize include:

  • Catalyst Structure: The substitution at the C9-hydroxyl group is critical. Modification to form thiourea, urea, or squaramide derivatives can significantly enhance enantioselectivity by providing stronger hydrogen-bonding interactions.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can profoundly impact the transition state geometry and, consequently, the enantiomeric excess (ee). A solvent screening is often necessary.

  • Temperature: Lowering the reaction temperature generally improves enantioselectivity by reducing the energy of non-selective pathways.

  • Catalyst Loading: While a higher catalyst loading can sometimes improve ee, an optimal loading needs to be determined experimentally, as aggregation at high concentrations can be detrimental.

  • Substrate Compatibility: The electronic and steric properties of your substrates play a significant role. Electron-withdrawing groups on the electrophile and the steric bulk of both reactants can influence selectivity.

Q3: How can I improve the yield of my quinine-catalyzed reaction?

A3: Poor yields can arise from several issues. Consider the following:

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it via TLC or LC-MS. Increasing the temperature may improve the reaction rate but could negatively affect enantioselectivity.

  • Catalyst Activity: Ensure your quinine catalyst is pure and has not degraded. Improper storage or exposure to harsh conditions can reduce its activity.

  • Reagent Quality: Use freshly purified reagents and dry solvents, as impurities can interfere with the catalytic cycle.

  • Side Reactions: Be aware of potential side reactions such as polymerization of the electrophile or retro-Michael addition. Adjusting reaction conditions can help minimize these.

Q4: Is it possible to recycle the quinine catalyst?

A4: Yes, quinine catalysts can often be recovered and reused. A common method involves an acid-base extraction. After the reaction, the mixture is treated with an aqueous acid solution to protonate the basic quinine catalyst, extracting it into the aqueous phase. The organic products remain in the organic layer. The aqueous layer is then basified to deprotonate the quinine, which can then be extracted back into an organic solvent, dried, and concentrated.[3] Crystallization can be employed for further purification.[3]

Q5: What is the "pseudoenantiomer problem" with Cinchona alkaloids?

A5: Quinine and quinidine are diastereomers, often referred to as pseudoenantiomers because they typically provide enantiomeric products in asymmetric catalysis. However, it is a common issue that one pseudoenantiomer (e.g., quinidine-derived) provides high yield and enantioselectivity, while the other (e.g., quinine-derived) gives significantly poorer results for the opposite enantiomer. This disparity in efficiency is known as the "pseudoenantiomer problem" and is attributed to subtle differences in the transition state energies and catalyst conformations.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Suboptimal Catalyst 1. Modify the Catalyst: If using native quinine, consider synthesizing a thiourea, urea, or squaramide derivative at the C9 position to enhance hydrogen bonding with the electrophile.[2] 2. Check Catalyst Purity: Ensure the catalyst is of high purity. Recrystallize if necessary.
Incorrect Solvent 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordination abilities (e.g., toluene, THF, CH2Cl2, diethyl ether).[4] 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and selectivity.
Reaction Temperature Too High 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This often increases enantioselectivity, although it may require longer reaction times.
Non-Optimal Catalyst Loading 1. Vary Catalyst Concentration: Perform a series of experiments with different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[4]
Background Reaction 1. Run a Control Experiment: Perform the reaction without the catalyst to determine the rate and selectivity of the uncatalyzed background reaction. If significant, lower temperatures or shorter reaction times may be necessary.
Issue 2: Low Reaction Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress and allow it to run for a longer duration if necessary. 2. Increase Temperature: Cautiously increase the reaction temperature to improve the rate, but be mindful of the potential impact on enantioselectivity.
Catalyst Degradation 1. Use Fresh Catalyst: Ensure the catalyst has been stored properly under an inert atmosphere and away from light. 2. Avoid Harsh Conditions: Quinine can degrade under strongly acidic or oxidizing conditions.[5][6]
Poor Substrate Reactivity 1. Modify Substrate: If possible, introduce electron-withdrawing groups on the electrophile to increase its reactivity. 2. Increase Reactant Concentration: Higher concentrations can sometimes improve reaction rates.
Product Inhibition 1. Monitor Reaction Progress: If the reaction stalls, product inhibition may be occurring. Consider strategies like in-situ product removal if feasible.
Difficult Product Purification 1. Optimize Chromatography: Screen different solvent systems for column chromatography to ensure efficient separation of the product from starting materials and byproducts. 2. Consider Crystallization: If the product is a solid, recrystallization can be an effective purification method.

Data Presentation

Table 1: Effect of Solvent on a Quinine-Derived Sulfonamide Catalyzed Sulfa-Michael Addition[4]
SolventTime (h)Yield (%)ee (%)
Toluene1>9963
Dichloromethane (DCM)2.54265
Tetrahydrofuran (THF)48579
Dioxane49075
tert-Butyl methyl ether (TBME)19257
Ethyl acetate (EtOAc)24965
Acetonitrile (MeCN)18155
Diethyl ether (Et2O)32857
Hexane1>996

Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol), and catalyst (2 mol%) in 0.5 mL of solvent at room temperature.

Table 2: Effect of Catalyst Loading on a Quinine-Derived Sulfonamide Catalyzed Sulfa-Michael Addition in THF[4]
Catalyst Loading (mol %)Time (h)Yield (%)ee (%)
0.1-Not Isolated-
0.5406982
1238583
248579
519572
101.5>9969

Reaction Conditions: trans-chalcone (0.10 mmol) and naphthalene-1-thiol (0.20 mmol) in THF at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Quinine-Thiourea Catalyzed Aldol Reaction of Isatins with Ketones[7]
  • Catalyst and Substrate Preparation: To a reaction vial, add the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%) and the isatin substrate (0.10 mmol).

  • Solvent Addition: Add tetrahydrofuran (THF, 2.0 mL) to the vial.

  • Pre-Stirring: Stir the mixture for 10 minutes at 5 °C to allow for catalyst dissolution and pre-complexation.

  • Nucleophile Addition: Add the corresponding ketone (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 5 °C for the required time (monitor by TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-alkyl-3-hydroxyindolin-2-one product.

Protocol 2: Synthesis of a Quinine-Derived Thiourea Catalyst
  • Starting Material: Begin with 9-amino(9-deoxy)quinine, which can be synthesized from quinine.

  • Reaction Setup: Dissolve 9-amino(9-deoxy)quinine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Isothiocyanate Addition: To this solution, add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1 equivalent).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the pure thiourea catalyst.

Protocol 3: Recovery and Recycling of Quinine Catalyst[3]
  • Acidic Extraction: After the reaction is complete, quench the reaction mixture if necessary and add a suitable organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1 M HCl).

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The protonated quinine catalyst will be in the aqueous layer, while the organic product remains in the organic layer.

  • Product Isolation: Process the organic layer to isolate the desired product.

  • Basification: To the aqueous layer containing the protonated quinine, add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10) to deprotonate the catalyst.

  • Back Extraction: Extract the deprotonated quinine from the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to recover the quinine catalyst. The recovered catalyst can often be reused without further purification, or it can be recrystallized to improve its purity.

Mandatory Visualization

Diagram 1: Bifunctional Activation in Quinine-Catalyzed Reactions

G Bifunctional Catalysis by Quinine cluster_catalyst Quinine Catalyst cluster_substrates Substrates cluster_activation Activation catalyst Quinine quinuclidine Quinuclidine Nitrogen (Base) catalyst->quinuclidine acts as hydroxyl C9-Hydroxyl (H-Bond Donor) catalyst->hydroxyl acts as deprotonation Deprotonation quinuclidine->deprotonation h_bonding Hydrogen Bonding hydroxyl->h_bonding nucleophile Nucleophile (Nu-H) product Enantioenriched Product nucleophile->product attacks electrophile Electrophile (E) electrophile->product deprotonation->nucleophile activates h_bonding->electrophile activates

Caption: Bifunctional activation mechanism of quinine catalysis.

Diagram 2: Proposed Transition State for a Quinine-Thiourea Catalyzed Michael Addition

G Transition State: Quinine-Thiourea Catalyzed Michael Addition cluster_TS Transition State Complex catalyst Quinine-Thiourea enone Enone (Electrophile) catalyst->enone H-Bonds to Thiourea nitroalkane Nitroalkane Anion (Nucleophile) catalyst->nitroalkane Ionic Interaction with Quinuclidinium product Chiral Adduct approach Si-face attack nitroalkane->enone C-C Bond Formation G Troubleshooting Workflow for Low Enantioselectivity start Low ee Observed catalyst_check Step 1: Evaluate Catalyst - Purity? - Modified (Thiourea/Squaramide)? start->catalyst_check solvent_screen Step 2: Screen Solvents (Toluene, THF, DCM, etc.) catalyst_check->solvent_screen temp_opt Step 3: Lower Temperature (0 °C, -20 °C, -78 °C) solvent_screen->temp_opt loading_opt Step 4: Optimize Catalyst Loading (1-10 mol%) temp_opt->loading_opt end Improved ee loading_opt->end

References

Technical Support Center: Troubleshooting Low Efficacy of Quinine in Resistant Malaria Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to the low efficacy of quinine against resistant strains of Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms responsible for quinine resistance in Plasmodium falciparum?

A1: Quinine resistance in P. falciparum is multifactorial, involving mutations in several genes that primarily affect drug transport and accumulation within the parasite's digestive vacuole (DV). The key genes implicated are:

  • Plasmodium falciparum chloroquine resistance transporter (pfcrt) : Mutations in this gene, particularly the K76T substitution, are strongly associated with chloroquine resistance and also play a role in quinine resistance.[1][2][3] Mutant PfCRT can efflux quinine from the DV, reducing its concentration at the site of action.[4][5]

  • Plasmodium falciparum multidrug resistance protein 1 (pfmdr1) : Polymorphisms and amplification of this gene are linked to altered susceptibility to multiple antimalarials, including quinine.[6][7][8] For instance, the N1042D mutation in pfmdr1 has been shown to contribute to quinine resistance.[5][6]

  • Drug/metabolite transporter 1 (dmt1) : Recent studies have identified DMT1 as a novel transporter involved in quinine resistance. Mutant forms of DMT1 appear to transport more quinine, contributing to reduced drug efficacy.[9][10]

  • Plasmodium falciparum Na+/H+ exchanger (pfnhe) : Polymorphisms in this gene have also been suggested as potential, though likely minor, contributors to reduced quinine susceptibility.[11]

Q2: How is the 50% inhibitory concentration (IC50) of quinine affected by these resistance mechanisms?

A2: The presence of resistance-conferring mutations typically leads to a significant increase in the IC50 value of quinine. For example, quinine-resistant parasite strains like Cam3.II exhibit substantially higher IC50 values compared to sensitive strains like NF54.[6] The IC50 is a quantitative measure of the drug's efficacy, and an elevated value indicates that a higher concentration of the drug is required to inhibit parasite growth by 50%.

Q3: Can quinine still be an effective treatment despite the presence of resistance markers?

A3: While the presence of resistance markers is associated with reduced in vitro susceptibility, the clinical efficacy of quinine can be influenced by various factors, including the level of resistance, host immunity, and drug pharmacokinetics.[9] In some regions, quinine may still be used, often in combination with other drugs, to treat malaria.[11] However, monitoring the prevalence of resistance markers is crucial for informing treatment policies.

Data Presentation: Quinine IC50 Values in P. falciparum Strains

The following table summarizes the 50% inhibitory concentration (IC50) values of quinine against various P. falciparum strains with different resistance profiles.

StrainPhenotypeRelevant GenotypeQuinine IC50 (nM)Reference(s)
NF54 SensitiveWild-type pfcrt and pfmdr1~10[6]
Cam3.II ResistantMutant pfcrt, 2 copies of pfmdr1~90[6]
3D7 SensitiveChloroquine-sensitive5.1 - 18.6[10][11]
K1 ResistantChloroquine-resistantNot specified[7][11]
Dd2 ResistantChloroquine-resistant157 - 417[1][9]
HB3 SensitiveChloroquine-sensitiveNot specified[1][9]

Experimental Protocols

In Vitro Quinine Susceptibility Assay using SYBR Green I

This protocol describes a widely used method for determining the in vitro susceptibility of P. falciparum to quinine.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)

  • Quinine hydrochloride (stock solution and serial dilutions)

  • 96-well flat-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Prepare Drug Plates:

    • Prepare serial dilutions of quinine in complete culture medium.

    • Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.

    • Include drug-free wells as positive controls (100% parasite growth) and wells with uninfected red blood cells as negative controls (background fluorescence).

  • Prepare Parasite Inoculum:

    • Synchronize the P. falciparum culture to the ring stage.

    • Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.

  • Incubation:

    • Add 100 µL of the parasite inoculum to each well of the drug plate.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with the specified gas mixture.

  • Lysis and Staining:

    • After incubation, carefully remove the plate from the incubator.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix the contents of the wells gently by pipetting up and down.

    • Incubate the plate in the dark at room temperature for 1 to 2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (negative control wells) from all experimental wells.

    • Calculate the percentage of parasite growth inhibition for each quinine concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the quinine concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Troubleshooting Guides

Issue 1: High variability in IC50 values between replicate experiments.

  • Question: We are observing significant variations in our quinine IC50 values for the same parasite strain across different experimental runs. What could be the cause?

  • Answer: High variability in IC50 values can stem from several factors:

    • Inconsistent Parasite Synchronization: Ensure that the parasite culture is tightly synchronized to the ring stage at the start of each assay. Asynchronous cultures will have parasites at different developmental stages, which can exhibit varying susceptibility to the drug.

    • Fluctuations in Hematocrit and Parasitemia: Maintain a consistent hematocrit and starting parasitemia in all wells and across all experiments. Variations can affect parasite growth rates and, consequently, the apparent drug efficacy.

    • Inaccurate Drug Concentrations: Always prepare fresh serial dilutions of quinine for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.

    • Reagent Variability: Use the same batches of media, serum, and other critical reagents for a set of comparative experiments to minimize batch-to-batch variation.

Issue 2: The quinine-sensitive control strain shows an unexpectedly high IC50 value.

  • Question: Our sensitive control strain (e.g., 3D7 or NF54) is showing a higher than expected IC50 for quinine. What should we investigate?

  • Answer: An unexpectedly high IC50 in a sensitive strain could indicate a few issues:

    • Culture Contamination: Check the culture for any signs of bacterial or fungal contamination, which can stress the parasites and alter their drug response.

    • Cross-Contamination with Resistant Strains: Ensure that there has been no accidental cross-contamination of your sensitive strain with a resistant strain in the laboratory. It is good practice to periodically re-genotype your parasite lines.

    • Drug Quality: Verify the quality and purity of the quinine being used. Degradation of the compound can lead to reduced activity.

    • Assay Conditions: Review your experimental protocol to ensure all parameters (incubation time, gas mixture, temperature) are optimal for parasite growth. Suboptimal conditions can stress the parasites and affect the assay outcome.

Issue 3: No clear dose-response curve is obtained.

  • Question: We are not observing a clear sigmoidal dose-response curve in our quinine susceptibility assay. The data points are scattered. What could be wrong?

  • Answer: A scattered or flat dose-response curve often points to problems with the assay itself:

    • Poor Parasite Growth: If the parasites in the drug-free control wells are not growing robustly, it will be difficult to measure a dose-dependent inhibition. Ensure your culture conditions are optimal and that the parasites are healthy before starting the assay.

    • Incorrect Drug Concentration Range: The range of quinine concentrations tested may be too high or too low to capture the sigmoidal portion of the curve. Perform a preliminary experiment with a broader range of concentrations to determine the appropriate range for your specific parasite strain.

    • Pipetting Errors: Inaccurate pipetting can lead to significant errors in both drug concentrations and parasite density in the wells. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Fluorescence Reader Settings: Verify that the gain and other settings on the fluorescence plate reader are optimized for the SYBR Green I assay to ensure a good signal-to-noise ratio.

Visualizations

QuinineResistancePathway cluster_parasite P. falciparum cluster_dv Digestive Vacuole (DV) Heme_Polymerization Heme Polymerization (Detoxification) Hemozoin Hemozoin Heme_Polymerization->Hemozoin Normal Process Quinine_Target Quinine Action (Inhibition) Quinine_Target->Heme_Polymerization Inhibits PfCRT_mut Mutant PfCRT Quinine_Target->PfCRT_mut Efflux PfMDR1_mut Mutant PfMDR1 Quinine_Target->PfMDR1_mut Efflux DMT1_mut Mutant DMT1 Quinine_Target->DMT1_mut Efflux Cytosol Cytosol Cytosol->Quinine_Target Drug Accumulation Quinine_in Quinine (Extracellular) Quinine_in->Cytosol Resistance Quinine Resistance PfCRT_mut->Resistance PfMDR1_mut->Resistance DMT1_mut->Resistance

Caption: Molecular mechanisms of quinine resistance in P. falciparum.

QuinineSusceptibilityWorkflow start Start prep_parasites Prepare Synchronized P. falciparum Culture (Ring Stage, 0.5% Parasitemia, 2% Hematocrit) start->prep_parasites add_parasites Add Parasite Culture to Drug Plates prep_parasites->add_parasites prep_plates Prepare 96-well Plates with Serial Dilutions of Quinine prep_plates->add_parasites incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubation lysis_staining Add SYBR Green I Lysis Buffer and Incubate in Dark incubation->lysis_staining read_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) lysis_staining->read_fluorescence data_analysis Data Analysis: Calculate % Inhibition and Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro quinine susceptibility assay.

TroubleshootingQuinineAssay start Inconsistent or Unexpected Quinine IC50 Results check_variability High Variability between Replicates? start->check_variability Start Troubleshooting check_sensitive_control Sensitive Control Strain Shows High IC50? check_variability->check_sensitive_control No solution_variability Review: - Parasite Synchronization - Hematocrit/Parasitemia Consistency - Drug Dilution Accuracy - Reagent Batch Consistency check_variability->solution_variability Yes check_curve Poor Dose-Response Curve? check_sensitive_control->check_curve No solution_sensitive_control Investigate: - Culture Contamination - Cross-Contamination (Genotype) - Drug Quality and Stability - Assay Conditions check_sensitive_control->solution_sensitive_control Yes solution_curve Address: - Poor Parasite Growth - Incorrect Drug Concentration Range - Pipetting Errors - Plate Reader Settings check_curve->solution_curve Yes

Caption: Troubleshooting guide for quinine susceptibility assays.

References

Mitigating the neural and retinal toxicity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mitigating Quinoline Derivative Toxicity

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the neural and retinal toxicity associated with quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Experimental Issues

Q1: My replicate wells in a cell viability assay show high variability after treatment with a quinoline derivative. What are the common causes and solutions?

A1: High variability is a frequent issue that can obscure the true effect of a test compound. Common causes include inconsistent cell seeding, pipetting errors, compound precipitation, or edge effects in the assay plate.[1]

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogeneous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent cells from settling.[1]

  • Pipetting Technique: Use calibrated pipettes. Practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.[1]

  • Compound Solubility: Visually inspect the compound in the culture medium for any signs of precipitation. If solubility is an issue, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[1]

  • Edge Effects: Evaporation from the outermost wells of a 96-well plate can concentrate compounds and media components, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2]

Q2: My untreated control cells show high background death or low viability. What could be wrong?

A2: High background death in control wells compromises the validity of the assay. This often points to issues with cell health, culture conditions, or assay reagents.[1]

Troubleshooting Steps:

  • Cell Health: Use cells that are in the logarithmic growth phase and within a consistent, low passage number. Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[1]

  • Culture Conditions: Ensure the incubator has stable temperature, humidity, and CO2 levels. Test the culture medium and serum for contaminants or endogenous cytotoxic activity (e.g., high LDH activity in serum).[1]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes. Handle cell suspensions gently.[3]

Section 2: Neurotoxicity-Specific Issues

Q3: How can I distinguish between apoptosis and necrosis in quinoline-treated primary cortical neurons?

A3: Mefloquine, for example, is known to induce an apoptotic response.[4] Distinguishing between apoptosis and necrosis is crucial for mechanistic studies. This can be achieved using flow cytometry with Annexin V and propidium iodide (PI) staining.

Methodology:

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Expected Results:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Primarily necrotic cells: Annexin V-negative and PI-positive.

Q4: I am not observing the expected oxidative stress in my neuronal cell model after quinoline exposure. Why might this be?

A4: Several quinoline derivatives are known to induce oxidative stress.[4][5] If this effect is not observed, consider the following:

Troubleshooting Steps:

  • Assay Sensitivity: The chosen assay for reactive oxygen species (ROS) may not be sensitive enough. Consider using a more sensitive probe, such as MitoSOX Red, which specifically detects mitochondrial superoxide.[6]

  • Timing: Oxidative stress can be an early event. Ensure you are measuring ROS levels at an appropriate time point post-treatment. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to capture the peak response.

  • Compound Concentration: The concentration of the quinoline derivative may be too low to induce a detectable oxidative response. Perform a dose-response study.

  • Antioxidant Capacity of Media: Some media components (e.g., phenol red, certain amino acids) have antioxidant properties that can interfere with the assay. Consider using a simplified, phenol red-free buffer or medium during the ROS measurement step.[1]

Section 3: Retinotoxicity-Specific Issues

Q5: My electroretinography (ERG) results show a high degree of variability in my animal model of quinoline toxicity. How can I improve consistency?

A5: ERG is a sensitive tool for detecting retinal toxicity but requires precise and consistent methodology.[7]

Troubleshooting Steps:

  • Animal Handling: Ensure animals are properly dark-adapted for a consistent period before scotopic ERG recordings. Anesthesia levels must be stable throughout the recording session, as fluctuations can affect ERG amplitudes.

  • Electrode Placement: Inconsistent placement of the corneal, reference, and ground electrodes is a major source of variability. Ensure the corneal electrode is centered and making good contact with the cornea, lubricated with a suitable gel.

  • Light Stimulation: Verify the calibration and consistency of the light stimulus from the Ganzfeld dome. The flash intensity and duration must be identical for all animals within an experimental group.

  • Physiological State: Maintain the animal's body temperature throughout the experiment, as hypothermia can suppress retinal responses.

Q6: I am having trouble visualizing specific retinal layers after quinoline treatment using standard H&E staining. What are my options?

A6: While Hematoxylin and Eosin (H&E) is useful for general morphology, quinoline-induced toxicity may cause subtle changes that require more specific labeling.[8][9] For instance, chronic hydroxychloroquine (HCQ) exposure can lead to a reduction in the number of ganglion cells and thinning of the ganglion cell layer (GCL) and inner plexiform layer (IPL).[10]

Alternative Staining Techniques:

  • Immunohistochemistry (IHC): Use specific antibodies to label different retinal cell types and structures.

    • Brn3a or RBPMS: To specifically label and count retinal ganglion cells.

    • Rhodopsin: To identify photoreceptor cells.[11]

    • GFAP (Glial Fibrillary Acidic Protein): To highlight reactive gliosis in Müller cells and astrocytes, an indicator of retinal stress or injury.[11]

  • TUNEL Staining: To specifically detect apoptotic cells within the retinal layers, helping to pinpoint the locus of cell death.[7]

Quantitative Data on Quinoline Derivative Toxicity

The following table summarizes the cytotoxic effects of various quinoline derivatives in different experimental models. This data can serve as a reference for dose-ranging studies.

CompoundModel SystemAssay EndpointResult
ChloroquineARPE-19 cells (Human RPE)LDH Release (Cell Death)30-40% cell death at 500 µM after 24 hr[12]
Chloroquine661W cells (Cone Photoreceptor)LDH Release (Cell Death)40-50% cell death at 500 µM after 24 hr[12]
MefloquinePrimary Rat Cortical NeuronsNeuronal ViabilityDose-dependent decrease in viability[4]
Various 8-hydroxyquinoline derivativesA375 (Melanoma) cellsAntiproliferative Activity (IC50)Values in the single-digit micromolar or submicromolar range[13]
Various 8-hydroxyquinoline derivativesDAOY (Medulloblastoma) cellsAntiproliferative Activity (IC50)Values in the single-digit micromolar or submicromolar range[13]
Quinoline-thiazole derivativesMCF-7 (Breast Cancer) cellsAntiproliferative Activity (IC50)2.86 ± 0.31 µM for lead compound[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the study of quinoline toxicity.

G cluster_0 Chloroquine-Induced Retinal Toxicity Pathway CQ Chloroquine Accumulation in RPE Lysosomes Lysosome Lysosomal Dysfunction (Increased pH) CQ->Lysosome Inhibits proton pump Autophagy Inhibition of Autophagosome-Lysosome Fusion Lysosome->Autophagy Stress Cellular Stress & Mitochondrial Damage Autophagy->Stress Caspase Activation of Caspases (Caspase-3, -8, -9) Stress->Caspase Mitigation Potential Mitigation: Autophagy Inducers, Antioxidants Stress->Mitigation Targets Apoptosis RPE & Photoreceptor Apoptosis Caspase->Apoptosis

Caption: Chloroquine toxicity pathway in retinal pigment epithelial (RPE) cells.

G cluster_1 Workflow: Screening for Neuroprotective Compounds Start Start: Treat Neuronal Cells (e.g., SH-SY5Y) with Quinoline Derivative Screen Primary Screen: Cell Viability Assay (e.g., MTT, LDH) Start->Screen Decision Significant Toxicity Observed? Screen->Decision Secondary Secondary Mechanistic Assays: - ROS Production (e.g., DCFDA) - Mitochondrial Membrane Potential (e.g., JC-1) - Apoptosis (Annexin V/PI) Decision->Secondary Yes End End Decision->End No CoTreat Co-treat with Test Neuroprotective Compound Secondary->CoTreat Analyze Analyze Rescue Effect: Compare to Quinoline-only CoTreat->Analyze Validate In Vivo Validation (Animal Model) Analyze->Validate Positive Hit Validate->End

Caption: Experimental workflow for identifying neuroprotective agents.

Detailed Experimental Protocols

Protocol 1: Assessing Mitochondrial Dysfunction and Oxidative Stress in Neuronal Cells

This protocol describes the use of fluorescent probes to measure mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) in a 96-well plate format.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Quinoline derivative of interest

  • JC-1 dye for ΔΨm or DCFDA/MitoSOX for ROS

  • Phenol red-free culture medium or HBSS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the quinoline derivative for the desired time period (e.g., 24 hours). Include vehicle-only controls.

  • Reagent Preparation & Incubation:

    • For ΔΨm (JC-1): Remove the treatment medium, wash cells once with warm PBS, and then add JC-1 staining solution (typically 5-10 µM in phenol red-free medium). Incubate for 15-30 minutes at 37°C.

    • For ROS (DCFDA): Remove the treatment medium, wash cells once with warm PBS, and add DCFDA staining solution (typically 5-10 µM in phenol red-free medium). Incubate for 30-60 minutes at 37°C.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with warm PBS or phenol red-free medium to remove background fluorescence.

  • Fluorescence Measurement:

    • JC-1: Read fluorescence at two wavelength pairs. Healthy cells with high ΔΨm will form J-aggregates (Excitation ~560 nm / Emission ~595 nm; red). Apoptotic cells with low ΔΨm will have JC-1 monomers (Excitation ~485 nm / Emission ~530 nm; green). The result is often expressed as a ratio of red to green fluorescence.

    • DCFDA: Read fluorescence at Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells. A decrease in the red/green ratio for JC-1 indicates mitochondrial depolarization. An increase in green fluorescence for DCFDA indicates elevated ROS.

Protocol 2: Histological Assessment of Retinal Damage in an Animal Model

This protocol outlines the basic steps for fixing, processing, and staining retinal tissue for morphological analysis.

Materials:

  • Enucleated eyes from control and quinoline-treated animals

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Ethanol series (70%, 95%, 100%) for dehydration

  • Xylene for clearing

  • Paraffin wax for embedding

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Enucleation and Fixation: Immediately after euthanasia, carefully enucleate the eyes. Create a small puncture near the limbus to allow fixative penetration. Immerse the globes in 4% PFA and fix for at least 24 hours at 4°C.

  • Processing:

    • After fixation, wash the eyes in PBS.

    • Dehydrate the tissue by passing it through a graded series of ethanol (e.g., 70% for 1 hour, 95% for 1 hour, 100% for 1 hour x2).

    • Clear the tissue in xylene (or a xylene substitute) for 1 hour x2.

    • Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours.

  • Embedding: Orient the eye in a mold filled with molten paraffin to ensure cross-sections will include the optic nerve head and retina. Allow the block to solidify.

  • Sectioning: Using a microtome, cut thin sections (typically 4-5 µm) from the paraffin block. Float the sections on a warm water bath and mount them onto glass slides.

  • Staining (H&E):

    • Deparaffinize the slides in xylene and rehydrate through a descending ethanol series to water.

    • Stain with Hematoxylin to label cell nuclei (blue/purple).[15]

    • Rinse and differentiate in acid-alcohol.

    • Stain with Eosin to label cytoplasm and extracellular matrix (pink/red).[15]

  • Dehydration and Mounting: Dehydrate the stained slides through an ascending ethanol series and xylene. Apply a coverslip using a permanent mounting medium.

  • Microscopic Analysis: Examine the slides under a light microscope. Assess the integrity and thickness of the different retinal layers, including the outer nuclear layer (ONL), inner nuclear layer (INL), and ganglion cell layer (GCL).[9] Look for signs of cellular loss, pyknotic nuclei, or disorganization.

References

Technical Support Center: Enhancing the Oral Bioavailability of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of quinine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem Possible Causes Suggested Solutions
Low in vitro dissolution rate of quinine formulation 1. Poor solubility of quinine: Quinine sulphate has poor aqueous solubility.[1][2][3]2. Drug degradation in dissolution medium: Quinine may be unstable at certain pH values or in the presence of certain excipients.[4][5]3. Improper formulation: The chosen formulation strategy (e.g., particle size, excipients) may not be optimal.4. Issues with dissolution apparatus or method: Incorrect media preparation, apparatus setup, or sampling technique.[4]1. Enhance Solubility: - pH adjustment: Use a dissolution medium with a pH that favors the ionized form of quinine. - Formulation approaches: Consider solubility enhancement techniques such as complexation with cyclodextrins[2], formation of molecular salts[1], or creating solid dispersions.2. Ensure Drug Stability: - pH control: Select a dissolution medium where quinine exhibits maximum stability. - Excipient compatibility: Check for impurities in surfactants or other excipients that might accelerate degradation.[5]3. Optimize Formulation: - Particle size reduction: Micronization or nanonization can increase the surface area for dissolution.[6] - Review excipients: Ensure the use of appropriate wetting agents or solubilizers.4. Verify Dissolution Method: - Media preparation: Double-check all calculations and ensure correct grades of reagents are used. - Apparatus: Confirm that the dissolution apparatus is properly calibrated and set up according to USP guidelines. - Sampling: Ensure that sampling is done from the appropriate zone in the dissolution vessel and that filters are not adsorbing the drug.
High variability in bioavailability data between subjects in animal studies 1. P-glycoprotein (P-gp) efflux: Quinine is a substrate for the P-gp efflux transporter, which can lead to variable absorption in the gut.[7][8]2. First-pass metabolism: Quinine is primarily metabolized by CYP3A4 enzymes in the liver and gut wall, and the activity of these enzymes can vary.[9][10][11]3. Gastrointestinal (GI) transit time differences: Variations in gastric emptying and intestinal transit can affect the time available for dissolution and absorption.4. Food effects: The presence or absence of food can alter GI physiology and impact drug absorption. Quinine is generally recommended to be taken with food to reduce gastric upset.[12][13]1. Investigate P-gp Inhibition: - Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess its impact on quinine absorption.[7] - Consider formulating quinine with excipients that have P-gp inhibitory properties.2. Assess Metabolic Inhibition: - Co-administer a CYP3A4 inhibitor (e.g., ketoconazole) to determine the extent of first-pass metabolism.[10][14]3. Standardize Experimental Conditions: - Fasting/Fed State: Ensure all animals are treated under the same conditions (e.g., fasted overnight) to minimize variability from food effects. - Dosing vehicle: Use a consistent and well-characterized vehicle for oral administration.4. Refine Dosing Technique: - Ensure accurate and consistent oral gavage technique to minimize stress and variability in drug delivery to the stomach.
Low encapsulation efficiency in nanoparticle formulations 1. Suboptimal formulation parameters: Incorrect drug-to-lipid/polymer ratio, surfactant concentration, or choice of organic solvent.[15][16]2. Inefficient preparation method: Issues with homogenization speed/time, sonication power, or evaporation rate.[17][18]3. Drug leakage during preparation: The drug may leak out of the nanoparticles during the washing or purification steps.4. Poor drug-lipid/polymer interaction: The physicochemical properties of quinine may not be ideal for the chosen lipid or polymer matrix.1. Optimize Formulation: - Ratio screening: Systematically vary the drug-to-lipid/polymer ratio to find the optimal loading capacity. - Surfactant selection: Test different types and concentrations of surfactants to improve particle stability and drug retention.[16]2. Refine Preparation Technique: - Homogenization/Sonication: Optimize the energy input to ensure the formation of small, stable nanoparticles. - Solvent evaporation: Control the rate of solvent removal to prevent premature drug precipitation.[18]3. Improve Purification: - Centrifugation: Adjust the speed and duration of centrifugation to effectively separate nanoparticles from the unencapsulated drug without causing particle disruption.4. Select Appropriate Matrix: - If issues persist, consider alternative lipid or polymer materials that have better compatibility with quinine.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: Why are lipid-based formulations like solid lipid nanoparticles (SLNs) used to enhance quinine's bioavailability?

A1: Lipid-based formulations are used for several reasons. Firstly, they can improve the solubility and dissolution rate of poorly water-soluble drugs like quinine.[19] Secondly, they can protect the drug from degradation in the gastrointestinal tract. Thirdly, some lipid formulations can inhibit the P-gp efflux pump and reduce first-pass metabolism, thereby increasing the fraction of the drug absorbed.[20] SLNs, in particular, offer advantages such as controlled release and the potential for targeted delivery.[16][21] They can also mask the bitter taste of quinine, which is a significant challenge for patient compliance, especially in children.[16][22]

Q2: What is the role of cyclodextrins in improving quinine's oral delivery?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly water-soluble drugs like quinine sulphate.[2] By encapsulating the quinine molecule within its hydrophobic cavity, the cyclodextrin masks the drug's lipophilic properties from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate. This enhancement in solubility can directly translate to improved oral bioavailability.[2]

Q3: What challenges are associated with developing a sustained-release (SR) formulation for quinine?

A3: The primary challenge is balancing the release rate with the drug's narrow therapeutic index.[23] A successful SR formulation must maintain plasma concentrations within the therapeutic window for an extended period, avoiding both sub-therapeutic levels (which can lead to treatment failure and resistance) and toxic concentrations (which can cause side effects like cinchonism).[11] Conventional tablets require frequent dosing (two to three times daily) due to quinine's relatively short half-life of 10-12 hours, which can lead to poor patient compliance.[11] Developing an SR formulation requires careful selection of polymers and formulation techniques to achieve a predictable, zero-order or first-order release profile.[24]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of P-gp Inhibitors on Quinine Brain-to-Plasma Concentration Ratio in Mice [7]

Pre-treatment AgentDose (mg/kg, i.v.)Fold Increase in Brain-to-Plasma Ratio
Cyclosporine A503.8
Mefloquine202.5
Cinchonine402.3
Verapamil51.9
Erythromycin401.8
Halofantrine401.8

Table 2: Pharmacokinetic Parameters of Oral vs. Rectal Quinine Sulphate (300 mg) in Healthy Volunteers [25]

ParameterOral TabletRectal Suppository
Cmax (µg/mL) 2.32 ± 0.220.52 ± 0.37
Tmax (h) Not specifiedNot specified
AUC (µg.h/mL) 36.31 ± 10.067.69 ± 5.79
Relative Bioavailability (%) 10021.24 ± 16.00
Experimental Protocols

Protocol 1: Preparation of Quinine-Loaded Solid Lipid Nanoparticles (SLNs) by Ultrasonic Solvent Emulsification [18]

  • Preparation of Phases:

    • Oil Phase: Dissolve desired amounts of glyceryl monostearate (lipid) and quinine sulphate in a minimal amount of a 1:1 mixture of methanol and chloroform. Heat the mixture to 50°C.

    • Aqueous Phase: Disperse the chosen emulsifier (e.g., Poloxamer 188, Tween 80) in distilled water and heat to the same temperature (50°C) with magnetic stirring.

  • Emulsification:

    • Add the aqueous phase to the oil phase dropwise at 50°C under mechanical stirring for 10 minutes to form a coarse emulsion.

  • Sonication:

    • Subject the coarse emulsion to high-intensity probe sonication (e.g., 600 W) for 5 minutes in a water bath maintained at 0°C to form a nanoemulsion.

  • Nanoparticle Formation:

    • Immediately disperse the resulting nanoemulsion into a larger volume of cold distilled water (0°C) under magnetic stirring. This facilitates the diffusion of the organic solvent into the water, leading to the precipitation of SLNs.

  • Solvent Removal:

    • Continue stirring to ensure the complete removal of any residual organic solvents.

  • Purification:

    • Centrifuge the SLN dispersion (e.g., at 9000 RPM for 30 minutes) to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.

    • Wash the resulting pellet with distilled water and re-centrifuge as needed.

  • Final Product:

    • Lyophilize the purified SLN pellet for long-term storage or resuspend in an appropriate vehicle for characterization and in vivo studies.

Protocol 2: Quantification of Quinine in Plasma using HPLC [26][27]

  • Sample Preparation (Protein Precipitation): [26]

    • To 100 µL of plasma sample, add 200 µL of cold methanol or acetonitrile to precipitate the plasma proteins.

    • If using an internal standard (e.g., cinchocaine), add it to the precipitation solvent.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 x 2 mm, 5 µm particle size).[26]

    • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous phosphate buffer (e.g., 50:50 v/v), pH adjusted to 2.0-3.0. The mobile phase may contain ion-pairing agents like sodium dodecyl sulfate (SDS) and tetrabutylammonium bromide (TBA) to improve peak shape.[17][26]

    • Flow Rate: 0.5 - 1.0 mL/min.[17][26]

    • Injection Volume: 20-30 µL.[17][28]

  • Detection:

    • Fluorescence Detector: This is a highly sensitive and specific method for quinine. Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.[26][27]

    • UV/PDA Detector: Quinine can also be detected by UV absorbance, typically at around 232 nm or 254 nm.[17][29]

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of quinine of known concentrations.

    • Plot the peak area (or peak area ratio if using an internal standard) against the concentration.

    • Determine the concentration of quinine in the plasma samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow_sln cluster_prep Phase Preparation (50°C) cluster_process Nanoparticle Formation cluster_purify Purification & Drying oil_phase Oil Phase (Lipid + Quinine + Organic Solvent) emulsification Coarse Emulsification (Mechanical Stirring) oil_phase->emulsification aq_phase Aqueous Phase (Water + Emulsifier) aq_phase->emulsification sonication Sonication (0°C) (High-Intensity Probe) emulsification->sonication precipitation Nanoprecipitation (Dispersion in Cold Water) sonication->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Dry SLN Powder lyophilization->final_product

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

p_glycoprotein_pathway cluster_membrane Intestinal Epithelial Cell lumen Intestinal Lumen (Site of Absorption) blood Bloodstream quinine_lumen Oral Quinine quinine_cell Quinine quinine_lumen->quinine_cell Passive Diffusion quinine_cell->blood Absorption pgp P-glycoprotein (P-gp) Efflux Pump quinine_cell->pgp pgp->quinine_lumen Efflux adp ADP + Pi pgp->adp inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Inhibition atp ATP atp->pgp

Caption: P-glycoprotein (P-gp) mediated efflux of oral quinine.

References

Strategies to minimize degradation of quinine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of quinine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause quinine degradation during storage?

A1: The main factors contributing to quinine degradation are exposure to light, elevated temperatures, high humidity, and inappropriate pH levels.[1][2][3] Strong oxidizing agents can also cause degradation.[1] Quinine sulfate, for instance, is known to darken upon exposure to light.[4]

Q2: What are the recommended general storage conditions for quinine?

A2: To ensure stability, quinine and its salts should be stored at room temperature, typically between 20°C and 25°C (68°F and 77°F).[4] It should be kept in a dry, well-ventilated place in tightly closed, light-resistant containers.[1][4][5] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is generally acceptable.[4]

Q3: How does light exposure affect quinine stability and what should I do to prevent it?

A3: Quinine is highly sensitive to light, particularly UV radiation, which can lead to significant degradation.[6][7] Studies have shown that UV light with peak emissions around 365 nm can cause photodegradation.[6] The primary degradation product upon exposure to sunlight is reported to be deoxyquinine.[7] To prevent photodegradation, always store quinine in light-resistant containers, such as amber-colored glass vials or bottles, and keep them in a dark place.[4][8] For experimental solutions, use amber glassware or wrap transparent containers in aluminum foil.[9]

Q4: My quinine solution has changed color. What could be the cause?

A4: A change in color, such as darkening or yellowing, is a common indicator of quinine degradation, particularly due to light exposure.[4] It can also be a sign of oxidative degradation. Ensure your storage containers are light-resistant and properly sealed to prevent exposure to light and air.

Q5: I suspect my quinine sample has degraded. How can I confirm this?

A5: The most reliable way to confirm and quantify quinine degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][9][10] A stability-indicating HPLC method can separate the intact quinine from its degradation products, allowing for accurate measurement of the remaining active ingredient.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationCompare the chromatogram to a freshly prepared standard. The new peaks likely correspond to degradation products. Perform forced degradation studies (see Experimental Protocols) to help identify these products.
Loss of potency in a stored solution Degradation due to improper storageReview your storage conditions. Ensure the solution is protected from light, stored at the recommended temperature, and the pH is appropriate. Prepare fresh solutions for critical experiments.
Precipitation in a refrigerated solution Low solubility at cold temperaturesQuinine solubility can be temperature-dependent. Allow the solution to return to room temperature and check for re-dissolution. If precipitation persists, it may indicate degradation. Consider the solvent system and concentration.
Inconsistent results between experiments Use of partially degraded quinineAlways use freshly prepared solutions from a properly stored stock of quinine for sensitive experiments. If using older solutions, verify the concentration via HPLC before use.

Quantitative Data on Quinine Degradation

The following table summarizes the percentage of quinine remaining after forced degradation studies under various stress conditions. This data is indicative of quinine's sensitivity to these conditions.

Stress Condition Duration Temperature Reagent Quinine Remaining (%) Reference
Acid Hydrolysis1 hour80°C0.1 N HCl80.06 ± 0.94[2]
Base Hydrolysis1 hour80°C0.1 N NaOH77.27 ± 0.82[2]
OxidationNot specifiedNot specified0.1% H₂O₂49.16 ± 0.61[2]
Thermal Degradation1 week80°C-58.19 ± 0.42[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Quinine

This protocol outlines the general steps for conducting a forced degradation study to understand the stability of quinine under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of quinine (e.g., quinine sulfate) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a volumetric flask to achieve a final concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Reflux the mixture at 80°C for 1-2 hours.[2][9] Cool the solution to room temperature and neutralize it with 1.0 N NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Reflux the mixture at 80°C for 1-2 hours.[2][9] Cool the solution to room temperature and neutralize it with 1.0 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[9]

  • Thermal Degradation: Place a sample of solid quinine powder and a separate aliquot of the stock solution in a hot air oven at 80°C for one week.[2]

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container (e.g., quartz cuvette) to UV light (e.g., 254 nm or 365 nm) for a specified duration.[6][9] A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Preparation for Analysis:

  • After the specified stress period, dilute the stressed samples with the HPLC mobile phase to a suitable concentration for analysis.

  • Filter all samples through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Analysis:

  • Analyze the unstressed (control) and stressed samples using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent quinine peak.

Protocol 2: Stability-Indicating HPLC Method for Quinine

This is a starting point for developing an HPLC method. Optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 50 µL[2]

  • Detection: UV at 330 nm[2]

  • Column Temperature: 35°C

Visualizations

Quinine_Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H2O2) cluster_hydrolysis Hydrolysis (Acid/Base) Quinine Quinine Deoxyquinine Deoxyquinine Quinine->Deoxyquinine Sunlight/UV Quinine_N_Oxide Quinine_N_Oxide Quinine->Quinine_N_Oxide Quininone Quininone Quinine->Quininone Quinotoxine Quinotoxine Quinine->Quinotoxine Isomerization Meroquinene Meroquinene Quinine->Meroquinene Ring Opening Quininic_Acid Quininic Acid Quininone->Quininic_Acid Further Oxidation

Caption: Major degradation pathways of quinine.

Forced_Degradation_Workflow start Prepare Quinine Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 80°C) stress->acid Acid base Base Hydrolysis (0.1N NaOH, 80°C) stress->base Base oxidation Oxidation (3% H2O2, RT) stress->oxidation Oxidative thermal Thermal (80°C) stress->thermal Thermal photo Photolytic (UV Light) stress->photo Photolytic neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute and Filter Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze end Evaluate Degradation Profile analyze->end

Caption: Workflow for a forced degradation study of quinine.

References

Refining purification protocols for isolating minor Cinchona alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for refining the purification protocols of minor Cinchona alkaloids.

Frequently Asked Questions (FAQs)

Extraction & Initial Processing

Q1: My initial extraction yield is very low. What are the common causes and how can I improve it?

A1: Low yields often stem from inefficient initial extraction from the Cinchona bark. Key factors to consider include:

  • Particle Size: Ensure the bark is finely powdered to maximize the surface area for solvent interaction.

  • Alkalinization: Cinchona alkaloids exist as salts in the bark. Pre-treatment with an alkali like ammonia or sodium hydroxide is crucial to convert them to their free base form, which is more soluble in organic solvents.[1]

  • Solvent Choice: The polarity of the extraction solvent is critical. While traditional methods use solvents like toluene, modern, more efficient techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often use ethanol-water mixtures.[2] Methanol modified with diethyl amine has also been shown to be effective.[2]

  • Extraction Method: Conventional methods like Soxhlet extraction can be time-consuming (e.g., 10 hours) and may lead to thermal degradation of sensitive alkaloids.[2] Consider using MAE or UAE, which offer significantly shorter extraction times (15-34 minutes) and can improve yields.[2]

  • pH Control: During acid-base extraction, ensure the pH is adequately controlled. For extraction into an acidic aqueous phase, the pH should be low enough to protonate all alkaloids. For recovery into an organic solvent, the pH must be sufficiently basic to ensure they are in their free base form.

Q2: I'm seeing a lot of co-extracted impurities like tannins and flavonoids in my crude extract. How can I minimize this?

A2: The co-extraction of unwanted compounds is a common issue that can complicate downstream purification.[2]

  • Method Optimization: Prolonged extraction times, especially at high temperatures, can increase the co-extraction of impurities.[2] Optimizing your method (e.g., reducing time in MAE/UAE) can help.

  • Defatting Step: For particularly problematic bark samples, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes.

  • Liquid-Liquid Partitioning: A robust liquid-liquid extraction (LLE) strategy is essential. After the initial organic extraction, partitioning the alkaloids into an acidic aqueous solution will leave many non-basic impurities behind in the organic phase. You can then re-basify the aqueous layer and extract the purified alkaloids into a fresh organic solvent.

  • Ion Exchange Chromatography: Using a strongly-acidic cation exchange resin can selectively bind the alkaloids from the initial acidic extract, allowing other impurities to be washed away before elution.[3]

Chromatographic Separation

Q3: I'm struggling to separate diastereomers like cinchonine and cinchonidine using Reverse-Phase HPLC. What can I do to improve resolution?

A3: Separating Cinchona diastereomers is a well-known challenge due to their similar physicochemical properties.[4] However, resolution can be significantly improved.

  • Mobile Phase Modifiers: The interaction of basic alkaloids with residual silanol groups on C18 columns can cause poor peak shape and resolution.[4][5] Incorporating an amine, such as triethylamine (TEA), into the mobile phase can mitigate these interactions by competing for the active silanol sites.[5]

  • pH Adjustment: Carefully controlling the mobile phase pH is critical. A slightly acidic pH (e.g., pH 3.03 adjusted with orthophosphoric acid) is often used to ensure consistent protonation of the alkaloids, which influences their retention and selectivity on the column.[5]

  • Alternative Stationary Phases: If a standard C18 column is not providing adequate separation, consider alternatives. Cyano (CN) bonded columns have shown good peak resolution and symmetry for Cinchona alkaloids.[4] Chiral Stationary Phases (CSPs), particularly those based on Cinchona alkaloids themselves or zwitterionic ion exchangers, offer excellent selectivity for these types of separations.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that can resolve the six major Cinchona derivatives in under 7 minutes.[8][9] It uses CO2, acetonitrile, methanol, and diethylamine as a mobile phase.[8][9]

Q4: My peaks are tailing badly during HPLC analysis. What is the cause and solution?

A4: Peak tailing for Cinchona alkaloids is almost always caused by strong interactions between the basic amine groups on the alkaloids and acidic silanol groups on the silica-based column packing.[4][10]

  • Use Mobile Phase Additives: As mentioned above, adding a small concentration of a competing base like triethylamine (TEA) to the mobile phase is a very effective solution.[5]

  • Lower the pH: Operating at a low mobile phase pH (e.g., 2.5-3.5) can suppress the ionization of the silanol groups, reducing the unwanted interactions.

  • Use End-Capped Columns: Modern, high-quality HPLC columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using a well-maintained, end-capped column.

  • Consider a Different Column: If tailing persists, switching to a different stationary phase, such as a polymer-based or a CN column, can resolve the issue.[4]

Troubleshooting Guides

Problem: Low Final Yield of Minor Alkaloid

This troubleshooting workflow helps identify potential causes for a lower-than-expected yield of a specific minor alkaloid after purification.

Caption: Troubleshooting logic for diagnosing low yields of minor alkaloids.

Problem: Co-eluting Peaks in Preparative HPLC

This guide provides a systematic approach to improving the resolution between your target minor alkaloid and a closely eluting impurity.

Caption: Workflow for improving separation of co-eluting compounds.

Quantitative Data Summary

The efficiency of extraction and the relative abundance of alkaloids can vary significantly based on the methods and materials used.

Table 1: Comparison of Extraction Methods for Quinine from C. officinalis

Extraction MethodSolventTemperature (°C)TimeYield (mg/g of bark)Reference
Microwave-Assisted (MAE)65% Ethanol13034 min3.93 ± 0.11[2]
Ultrasound-Assisted (UAE)61% Ethanol2515 min2.81 ± 0.04[2]
SoxhletMethanol + 20% DiethylamineWater Bath10 hours~22.0 (2.2%)[2]
SoxhletToluene-6 hoursNot Quantified[1]

Table 2: Typical Alkaloid Composition in Cinchona Bark

AlkaloidTypical Percentage of Total AlkaloidsNotesReference
Quinine70-90%Most abundant in many species.[5]
Quinidineup to 1%Diastereomer of quinine.[5]
Cinchonidine1-3%Diastereomer of cinchonine.[5]
CinchonineVariable (1.87-2.30% of bark by weight in one study)Can be the dominant alkaloid in some samples.[8][9]
Total Alkaloids 7-12% of dry bark weight Varies greatly between species and individual trees.[5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction from Cinchona Bark

This protocol outlines a standard lab-scale method for enriching the total alkaloid content from raw bark.

  • Preparation: Grind dried Cinchona bark to a fine powder (e.g., 60-80 mesh).[3]

  • Alkalinization: Prepare a slurry of the powdered bark (e.g., 50g) with a basic solution, such as dilute ammonia water or a milk of lime suspension, and let it stand for at least one hour.[1] This converts alkaloid salts to their free bases.

  • Organic Extraction: Extract the alkalinized bark mixture with a suitable organic solvent like toluene or dichloromethane. This can be done using a Soxhlet apparatus for several hours or through repeated maceration and filtration.[1]

  • Acidic Wash: Combine the organic extracts and extract them multiple times with a dilute acid solution (e.g., 1-3% sulfuric acid or nitric acid).[1][3] The protonated alkaloids will move into the aqueous phase, leaving many non-basic impurities behind.

  • Basification and Recovery: Carefully add a base (e.g., 10% sodium hydroxide) to the acidic aqueous extract until the pH is approximately 10.[3] The alkaloids will precipitate or can be recovered by extracting the solution with a fresh organic solvent (e.g., dichloromethane or chloroform).

  • Concentration: Dry the final organic extract over an anhydrous salt (like sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: HPLC Method for Diastereomer Separation

This protocol is adapted from a method developed for the separation of quinine and its diastereomer quinidine.[5] It serves as a strong starting point for separating other minor alkaloid pairs.

  • Column: Symmetry C18, 150 x 4.6 mm, 3.5 µm particle size.[5]

  • Mobile Phase: Acetonitrile / Water / Triethylamine / Acetic Acid (9:90:0.25:0.75 v/v/v/v).[5]

  • pH Adjustment: Adjust the final mobile phase mixture to pH 3.03 with orthophosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[5]

  • Sample Preparation: Dissolve the crude or partially purified alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

References

Validation & Comparative

A Comparative Analysis of Quinine and Artemisinin-Based Therapies for Malaria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of clinical data underscores the superior efficacy of artemisinin-based combination therapies (ACTs) over quinine for the treatment of both uncomplicated and severe malaria. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the current landscape of antimalarial treatments.

Artemisinin and its derivatives, typically administered as part of a combination therapy, have demonstrated faster parasite clearance, reduced treatment failure rates, and a more favorable safety profile compared to quinine, a long-standing antimalarial agent. This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used in key comparative studies, and visualize the distinct mechanisms of action of these two critical antimalarial drugs.

Quantitative Efficacy and Safety Comparison

A systematic review of numerous clinical trials and meta-analyses reveals significant differences in the clinical and parasitological outcomes between quinine and artemisinin-based therapies. The following tables summarize key performance indicators.

Efficacy OutcomeQuinineArtemisinin-Based Combination Therapies (ACTs)Key Findings
Mortality Rate (Severe Malaria) HigherSignificantly LowerMultiple large-scale trials have demonstrated a substantial reduction in mortality with intravenous artesunate (an artemisinin derivative) compared to quinine in both adults and children with severe malaria.[1][2]
Parasite Clearance Time (PCT) SlowerFasterArtemisinin derivatives consistently lead to a more rapid reduction in parasite biomass.[3] The mean parasite elimination half-life is shorter with artemisinin (approx. 5.1 hours) compared to quinine (approx. 8.0 hours).[4]
Fever Clearance Time (FCT) SlowerFasterPatients treated with ACTs generally experience a quicker resolution of fever compared to those treated with quinine.
Treatment Failure Rate (Uncomplicated Malaria) HigherLowerACTs have shown significantly lower treatment failure rates, particularly in regions with emerging drug resistance.[2]
Gametocyte Carriage HigherLowerACTs are more effective at clearing the sexual stages of the parasite, which is crucial for reducing malaria transmission.
Safety & Tolerability OutcomeQuinineArtemisinin-Based Combination Therapies (ACTs)Key Findings
Common Adverse Effects Cinchonism (tinnitus, headache, nausea), hypoglycemiaGenerally well-tolerated; potential for mild gastrointestinal upsetQuinine is associated with a higher incidence of adverse effects, leading to poorer patient compliance.
Cardiotoxicity Risk of QT interval prolongationLower risk compared to quinineWhile both can have cardiac effects, the risk profile for ACTs is generally considered more favorable.
Administration Intravenous infusion requires careful monitoringCan be administered intravenously, intramuscularly, or orallyThe flexibility in administration of artemisinin derivatives offers advantages in various clinical settings.

Experimental Protocols

The following outlines a generalized, standardized protocol for a comparative in vivo efficacy study of an artemisinin-based combination therapy versus quinine for the treatment of uncomplicated Plasmodium falciparum malaria, based on World Health Organization (WHO) guidelines.

Study Design and Population
  • Design: A two-arm, open-label, randomized controlled trial.

  • Inclusion Criteria:

    • Patients aged over 6 months with microscopically confirmed uncomplicated P. falciparum malaria.

    • Asexual parasite count > 250/μl.

    • Axillary temperature ≥ 37.5 °C or a history of fever in the preceding 48 hours.

    • Ability to take oral medication.

    • Informed consent provided by the patient or their legal guardian.

  • Exclusion Criteria:

    • Signs and symptoms of severe malaria.

    • Presence of other febrile conditions.

    • History of allergic reactions to the study drugs.

    • Pregnancy (depending on the specific ACT and trimester).

Randomization and Treatment Administration
  • Patients are randomly assigned to receive either the standard course of the designated ACT or a standard 7-day course of oral quinine.

  • Drug administration is directly observed by study personnel to ensure compliance.

  • Dosages are calculated based on the patient's body weight.

Follow-up and Data Collection
  • Patients are monitored on days 0, 1, 2, 3, 7, 14, 21, and 28.

  • Clinical Assessment: Daily recording of symptoms and temperature.

  • Parasitological Assessment: Thick and thin blood smears are prepared at each follow-up visit for microscopic examination to determine parasite density.

  • Molecular Analysis: PCR genotyping is performed on samples from day 0 and the day of recurrent parasitemia to distinguish between recrudescence (treatment failure) and a new infection.

Outcome Measures
  • Primary Outcome: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28.

  • Secondary Outcomes:

    • Parasite clearance time (PCT).

    • Fever clearance time (FCT).

    • Gametocyte carriage over time.

    • Incidence and severity of adverse events.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic profiles of quinine and artemisinin stem from their different modes of action against the malaria parasite.

Quinine's Mechanism of Action

Quinine's primary mechanism involves the disruption of heme detoxification in the parasite's food vacuole.

Quinine_Pathway cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Cell_Death Parasite Death Heme->Cell_Death Accumulation & Toxicity Quinine Quinine Quinine->Inhibition Inhibition->Hemozoin Inhibits

Caption: Quinine inhibits the conversion of toxic heme to non-toxic hemozoin.

The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.[5] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin.[5][6] Quinine is thought to interfere with this process by capping the growing hemozoin crystals, preventing further polymerization.[6][7] The resulting accumulation of toxic heme leads to oxidative stress and parasite death.[3]

Artemisinin's Mechanism of Action

Artemisinin and its derivatives are prodrugs that require activation by heme iron within the parasite.

Artemisinin_Pathway cluster_parasite Plasmodium falciparum Artemisinin Artemisinin (Prodrug) Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Activation Heme_Iron Heme Iron (Fe2+) Heme_Iron->Activated_Artemisinin Protein_Alkylation Widespread Protein Alkylation Activated_Artemisinin->Protein_Alkylation Oxidative_Stress Oxidative Stress Activated_Artemisinin->Oxidative_Stress Cell_Death Parasite Death Protein_Alkylation->Cell_Death Oxidative_Stress->Cell_Death

Caption: Artemisinin is activated by heme iron, leading to widespread cellular damage.

The endoperoxide bridge in the artemisinin molecule is cleaved by heme iron, generating highly reactive carbon-centered radicals.[8][9] These radicals then indiscriminately alkylate a multitude of parasite proteins and other biomolecules, leading to widespread cellular damage and oxidative stress.[10][11][12][13] This multi-target mechanism is responsible for the rapid killing of the parasite.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of quinine and artemisinin-based therapies.

Experimental_Workflow Start Patient Screening & Informed Consent Inclusion Inclusion Criteria Met? Start->Inclusion Inclusion->Start No Randomization Randomization Inclusion->Randomization Yes Quinine_Arm Quinine Treatment Arm Randomization->Quinine_Arm ACT_Arm ACT Treatment Arm Randomization->ACT_Arm Follow_Up Clinical & Parasitological Follow-up (Days 0-28) Quinine_Arm->Follow_Up ACT_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis End Efficacy & Safety Conclusion Data_Analysis->End

Caption: A generalized workflow for a comparative antimalarial clinical trial.

Conclusion

The evidence overwhelmingly supports the use of artemisinin-based combination therapies over quinine for the treatment of malaria. ACTs offer superior efficacy in terms of parasite clearance and cure rates, a significant reduction in mortality in severe malaria, and a better safety and tolerability profile. The distinct mechanisms of action, with artemisinin's rapid and widespread parasiticidal activity, contribute to these improved outcomes. Continued research and surveillance are essential to monitor for any emergence of resistance and to further optimize malaria treatment strategies globally.

References

Novel Quinoline Derivatives Demonstrate Potent Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have underscored the significant potential of quinoline derivatives as robust scaffolds for the development of novel anticancer agents.[1][2][3][4] Studies published in 2024 and early 2025 highlight several new quinoline-based compounds with promising efficacy against a range of cancer cell lines, often outperforming existing therapeutic options. These derivatives employ diverse mechanisms of action, including kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis, signaling a new frontier in targeted cancer therapy.[1][2][5]

This guide provides a comparative overview of the anticancer activity of select novel quinoline derivatives, supported by recent experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of quinoline-based oncology drugs.

Comparative Anticancer Activity of Novel Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of recently developed quinoline derivatives against various human cancer cell lines. For comparison, data for 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent, is included where available.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12e MGC-803 (Gastric)1.38Induction of ROS, G2/M cell cycle arrest, Apoptosis[6][7]
HCT-116 (Colon)5.34[6][7]
MCF-7 (Breast)5.21[6][7]
Compound 4c MDA-MB-231 (Breast)17 (Tubulin Assay)Tubulin polymerization inhibition, G2/M cell cycle arrest[5][8]
Compound 13e PC-3 (Prostate)2.61Pim-1 kinase inhibition, Apoptosis, Cell cycle arrest[9]
KG-1 (Leukemia)3.56[9]
Compound 5a MCF-7 (Breast)GI50: 0.025 - 0.082EGFR/HER-2 dual-target inhibition, Apoptosis[10]
A-549 (Lung)[10]
5-Fluorouracil (5-FU) MGC-803 (Gastric)6.22[6]
HCT-116 (Colon)10.4[6]
MCF-7 (Breast)11.1[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

The data clearly indicates that novel quinoline derivatives such as Compound 12e and Compound 13e exhibit significantly lower IC50 values against gastric, colon, breast, prostate, and leukemia cell lines compared to the standard chemotherapeutic agent 5-FU.[6][9] This suggests a higher potency and potential for reduced side effects. Notably, Compound 12e demonstrated the most potent inhibitory activity against the MGC-803 gastric cancer cell line with an IC50 value of 1.38 µM.[6][7]

Experimental Protocols

The validation of the anticancer activity of these novel quinoline derivatives involved a series of standard in vitro assays. The generalized methodologies are detailed below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinoline derivatives or a control substance for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with different concentrations of the quinoline derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with the quinoline derivatives at various concentrations for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in the evaluation and the mechanisms of action of these novel quinoline derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Start: Cancer Cell Lines seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Quinoline Derivatives seeding->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay promising_compounds Identify Promising Compounds mtt_assay->promising_compounds mechanism_studies Mechanism of Action Studies promising_compounds->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blot for Protein Expression mechanism_studies->western_blot end End: Data Analysis and Validation cell_cycle->end apoptosis->end western_blot->end

Caption: A generalized workflow for screening the anticancer activity of novel compounds.

G cluster_pathway Simplified Kinase Inhibition and Apoptosis Pathway quinoline Novel Quinoline Derivative kinase Protein Kinase (e.g., EGFR, Pim-1) quinoline->kinase Inhibition caspase_activation Caspase Activation (e.g., Caspase-3/9) quinoline->caspase_activation Induction downstream Downstream Signaling Proteins kinase->downstream Phosphorylation proliferation Cell Proliferation & Survival downstream->proliferation Activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: A diagram illustrating how quinoline derivatives can inhibit kinase signaling and induce apoptosis.

References

A Comparative Guide to the Fluorescence Quantum Yield of Quinine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-verification of the fluorescence quantum yield of quinine, a historically significant standard, against several widely used alternative fluorescent standards. The data presented here is intended to assist researchers in selecting the most appropriate standard for their specific experimental needs and to ensure the accuracy and reproducibility of their fluorescence measurements.

Data Presentation: A Comparative Analysis of Fluorescence Quantum Yield Standards

The following table summarizes the key photophysical properties of quinine and several alternative fluorescence quantum yield standards. These values have been compiled from various validated sources to provide a reliable reference for comparative analysis.

Compound NameSolventRefractive Index (η)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
Quinine Sulfate 0.05 M H₂SO₄~1.333474500.546[1]
0.5 M H₂SO₄~1.353104500.546[2]
0.1 M HClO₄ ~1.34 347.5 ~450 0.60
Rhodamine 6G Ethanol1.3615305520.95[3][4]
Rhodamine 101 Ethanol1.361578600~1.0
Cresyl Violet Ethanol1.3615856250.54[5]
Fluorescein 0.1 M NaOH~1.334905150.925[4]

Note on Quinine Sulfate: While widely used, the fluorescence quantum yield of quinine sulfate in sulfuric acid is known to be sensitive to temperature variations. For enhanced stability and accuracy, quinine sulfate in 0.1 M perchloric acid (HClO₄) is now the recommended standard .

Experimental Protocols: Determining Relative Fluorescence Quantum Yield

The following is a detailed protocol for the determination of the relative fluorescence quantum yield of an unknown sample using a standard with a known quantum yield. This method, often referred to as the comparative method, is the most common and reliable technique for such measurements.

Objective: To determine the fluorescence quantum yield (Φ_F) of a test compound relative to a known standard (e.g., quinine sulfate).

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Test compound

  • Standard compound (e.g., Quinine Sulfate)

  • Appropriate solvents for both the test and standard compounds

  • Volumetric flasks and pipettes for accurate dilutions

Procedure:

  • Solvent Selection: Choose a solvent in which both the standard and the sample are soluble and that does not absorb light in the excitation or emission regions of the fluorophores. The refractive index of the solvent(s) must be known.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard compound at a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.

    • Prepare a stock solution of the test compound at a concentration that gives a similar absorbance at its absorption maximum.

  • Preparation of Working Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the test sample.

    • The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to minimize inner-filter effects, where the emitted light is reabsorbed by other molecules in the solution.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

    • Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should ideally be the same for both the standard and the sample. If different excitation wavelengths are used, the instrument's lamp intensity and detector response at each wavelength must be accounted for.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the test sample.

    • It is critical that the excitation and emission slit widths, as well as all other instrument parameters, are kept constant throughout all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear, and the data should be fitted with a straight line that passes through the origin. The slope of this line is proportional to the fluorescence quantum yield.

    • Calculate the slope (Gradient) for both the standard (Grad_std) and the test sample (Grad_sample).

  • Calculation of the Relative Quantum Yield: The fluorescence quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:

    Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the known quantum yield of the standard.

    • Grad_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

    • Grad_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • η_sample is the refractive index of the solvent used for the sample.

    • η_std is the refractive index of the solvent used for the standard.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis & Calculation Stock_Std Prepare Standard Stock Solution Dilutions_Std Prepare Standard Dilutions (A < 0.1) Stock_Std->Dilutions_Std Stock_Sample Prepare Sample Stock Solution Dilutions_Sample Prepare Sample Dilutions (A < 0.1) Stock_Sample->Dilutions_Sample Abs_Measure Measure Absorbance (UV-Vis) Dilutions_Std->Abs_Measure Dilutions_Sample->Abs_Measure Fluor_Measure Measure Fluorescence (Spectrofluorometer) Abs_Measure->Fluor_Measure Plot_Data Plot Integrated Fluorescence vs. Absorbance Fluor_Measure->Plot_Data Calc_Slope Calculate Slopes (Grad_std, Grad_sample) Plot_Data->Calc_Slope Calc_QY Calculate Quantum Yield (Φ_F_sample) Calc_Slope->Calc_QY

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Logical_Relationship cluster_factors Influencing Factors cluster_measurement Measurement Parameters cluster_calculation Calculation Concentration Concentration (Inner-Filter Effect) Absorbance Absorbance (A) Concentration->Absorbance Integrated_Fluorescence Integrated Fluorescence (I_f) Concentration->Integrated_Fluorescence Solvent Solvent (Refractive Index, Polarity) Solvent->Integrated_Fluorescence Temperature Temperature Temperature->Integrated_Fluorescence Excitation_Wavelength Excitation Wavelength Excitation_Wavelength->Absorbance Excitation_Wavelength->Integrated_Fluorescence Slope Slope (Gradient) Absorbance->Slope Integrated_Fluorescence->Slope Quantum_Yield Quantum Yield (Φ_F) Slope->Quantum_Yield

References

A Comparative Analysis of the Biological Activities of Quinine and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of the stereoisomers quinine and quinidine, supported by experimental data and detailed methodologies.

Quinine and its diastereomer, quinidine, are cinchona alkaloids that have long been staples in medicine. While structurally similar, their stereochemical differences give rise to distinct pharmacological profiles, dictating their primary clinical applications. Quinine is predominantly used as an antimalarial agent, whereas quinidine is primarily employed as a class Ia antiarrhythmic drug.[1] This guide provides a detailed comparative analysis of their biological activities, summarizing key quantitative data, outlining experimental protocols, and visualizing their mechanisms of action.

Antimalarial Activity: A Shared Mechanism with Subtle Differences

Both quinine and quinidine exert their antimalarial effects by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[2] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. Quinine and quinidine are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[2]

While their fundamental mechanism is the same, some in vitro studies suggest that quinidine may possess slightly greater potency against certain P. falciparum strains.[3][4] However, clinical outcomes in terms of cure rates and parasite clearance times are generally comparable between the two drugs.[2]

Quantitative Comparison of Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of quinine and quinidine against various strains of P. falciparum.

P. falciparum Isolate/StrainQuinine IC50 (µmol/L of blood)Quinidine IC50 (µmol/L of blood)Reference
Brazilian Isolate 18.1324.577[5]
Brazilian Isolate 20.0530.053[5]
Brazilian Isolate 31.2340.876[5]
Brazilian Isolate 4 (African)0.1230.234[5]
Brazilian Isolate 50.2340.123[5]
Brazilian Isolate 60.0870.098[5]

Cardiac Electrophysiology: The Basis for Divergent Clinical Applications

The most significant pharmacological distinction between quinine and quinidine lies in their effects on cardiac ion channels. These differences are the primary reason for quinidine's use as an antiarrhythmic and its higher proarrhythmic risk compared to quinine.

Quinidine is a more potent blocker of several cardiac ion channels, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[6][7] Blockade of IKr prolongs the cardiac action potential and the QT interval on an electrocardiogram (ECG), an effect that can terminate certain arrhythmias but also carries the risk of inducing a life-threatening arrhythmia called Torsades de Pointes.[8][9] Quinine also blocks IKr, but to a significantly lesser extent.[7]

Both drugs also block cardiac sodium channels (Nav1.5), contributing to their antiarrhythmic properties by slowing conduction velocity.[10][11] However, their effects on other potassium channels, such as Kv1.5, also show stereoselectivity, with quinidine inducing internalization of the channel, a mechanism not observed with quinine.[12]

Quantitative Comparison of Cardiac Ion Channel Blockade

The following table summarizes the IC50 values for quinine and quinidine on key cardiac ion channels.

Ion ChannelExpression SystemQuinine IC50 (µM)Quinidine IC50 (µM)Fold Difference (Quinine/Quinidine)Reference
hERG (IKr)Xenopus oocytes44.0 ± 0.63.00 ± 0.03~14.7[6][7]
hERG (IKr)Ltk⁻ cells11 ± 30.8 ± 0.1~13.8[6][7]
Nav1.5 (Peak)HEK293 cellsNot Reported28.9 ± 2.2-[6]
Electrocardiographic Effects

Clinical studies have quantified the differential effects of quinine and quinidine on the corrected QT (QTc) interval.

ParameterQuinineQuinidinep-valueReference
ΔQTc% / ΔPlasma Concentration (mg⁻¹·L⁻¹)0.743.2< 0.001[8]

Neuromuscular and Central Nervous System Effects

Both quinine and quinidine can affect neuromuscular transmission by acting on both presynaptic and postsynaptic components. They have been shown to reduce the quantal content of the end-plate potential.[13]

In the central nervous system, both drugs can inhibit the uptake of monoamines such as serotonin (5-HT), noradrenaline, and dopamine, with quinidine generally exhibiting greater potency, particularly for serotonin reuptake.[14]

Quantitative Comparison of Monoamine Uptake Inhibition

The following table presents the IC50 values for the inhibition of monoamine uptake by quinine and quinidine.

Monoamine TransporterQuinine IC50 (µM)Quinidine IC50 (µM)Reference
Serotonin (5-HT)7.5 ± 0.90.13 ± 0.01[14]
Noradrenaline12.4 ± 1.24.1 ± 0.4[14]
Dopamine8.7 ± 0.82.2 ± 0.2[14]

Toxicity Profile: Cinchonism and Cardiotoxicity

A shared side effect of both quinine and quinidine is cinchonism, a constellation of symptoms that can include tinnitus, headache, nausea, and visual disturbances.[15][16] The severity of cinchonism is generally dose-dependent.[17]

The primary differentiating factor in their safety profiles is cardiotoxicity. Due to its more potent effect on the QT interval, quinidine carries a significantly higher risk of proarrhythmia, specifically Torsades de Pointes.[9][18] This has led to a decline in its use in favor of safer antiarrhythmic agents.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (WHO Microtest)

This protocol is a standardized method for assessing the sensitivity of P. falciparum to antimalarial drugs.[19][20]

  • Preparation of Drug-Coated Plates: 96-well microtiter plates are pre-coated with serial dilutions of quinine and quinidine.

  • Parasite Culture: P. falciparum isolates are cultured in vitro to achieve a target parasitemia, typically with a high proportion of ring-stage parasites.

  • Incubation: Infected red blood cells are added to the drug-coated plates and incubated for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Assessment of Growth Inhibition: Parasite growth is assessed by microscopic examination of Giemsa-stained thick blood smears to determine the maturation of schizonts from the initial ring stage. The IC50 is calculated as the drug concentration that inhibits schizont maturation by 50% compared to drug-free controls.

Patch-Clamp Analysis of Cardiac Ion Channels

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[21][22][23][24][25]

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the hERG gene) are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp and Drug Application: The membrane potential is clamped at a series of voltages, and the resulting ionic currents are recorded before and after the application of quinine or quinidine at various concentrations.

  • Data Analysis: The inhibition of the ionic current by the drug is measured, and the IC50 is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing the Mechanisms of Action

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity HemePolymerase Heme Polymerase Quinine_Quinidine Quinine / Quinidine Quinine_Quinidine->HemePolymerase Inhibition

Caption: Proposed mechanism of antimalarial action for quinine and quinidine.

Cardiac_Action_Potential cluster_cell Cardiomyocyte cluster_drugs Drug Effects AP Action Potential (Prolonged by Quinidine > Quinine) Nav Na+ Channel (Nav1.5) Depolarization Depolarization (Phase 0) Nav->Depolarization IKr K+ Channel (hERG/IKr) Repolarization Repolarization (Phase 3) IKr->Repolarization Depolarization->AP Repolarization->AP Quinidine Quinidine Quinidine->Nav Block Quinidine->IKr Potent Block Quinine Quinine Quinine->Nav Block Quinine->IKr Weak Block

Caption: Differential effects of quinine and quinidine on cardiac ion channels.

Experimental_Workflow_Antimalarial start Start culture Culture P. falciparum start->culture prepare_plates Prepare Drug-Coated 96-well Plates start->prepare_plates add_parasites Add Parasites to Plates culture->add_parasites prepare_plates->add_parasites incubate Incubate 24-48h add_parasites->incubate make_smears Prepare Giemsa-Stained Blood Smears incubate->make_smears microscopy Microscopic Analysis (Schizont Maturation) make_smears->microscopy calculate_ic50 Calculate IC50 microscopy->calculate_ic50

Caption: Workflow for in vitro antimalarial susceptibility testing.

Conclusion

Quinine and quinidine, despite their stereoisomeric relationship, exhibit distinct biological activities that have led to their divergent clinical uses. Their antimalarial activities are comparable, stemming from a shared mechanism of heme polymerization inhibition. In contrast, their effects on cardiac ion channels are markedly different, with quinidine being a significantly more potent blocker of the IKr channel, which underlies its antiarrhythmic efficacy and its greater proarrhythmic risk. Understanding these stereoselective differences is crucial for the safe and effective use of these compounds and for the development of new therapeutic agents with improved selectivity and safety profiles.

References

A Comparative Guide to the Synergistic Effects of Quinine with Other Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, one of the oldest and most historically significant antimalarial agents, continues to be a crucial component in the treatment of malaria, particularly severe malaria and cases of resistance to newer drugs. However, its efficacy can be enhanced, and the risk of resistance development mitigated through combination therapy. This guide provides an objective comparison of the synergistic effects of quinine with various other antimalarial and non-antimalarial drugs, supported by experimental data.

Quantitative Assessment of Synergistic Interactions

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of <0.5 typically indicates synergy, 0.5-4.0 indicates an additive effect or indifference, and >4.0 suggests antagonism.[1][2] The following tables summarize the in vitro interactions of quinine with several other drugs against Plasmodium falciparum.

Drug Combination P. falciparum Strain(s) Interaction (ΣFIC) Key Findings
Quinine + Artemisinin F-32, FCR-3, K-1Additive to Synergistic (Mean ΣFICs: 1.71 at EC50, 0.36 at EC90, 0.13 at EC99)[3][4]Increasing synergism was observed at higher effective concentrations (EC90 and EC99).[3][4]
Quinine + Mefloquine F-32, FCR-3, K-1Additive to SynergisticSynergism was observed at most clinically relevant concentration ratios.
Quinine + Atovaquone F-32, FCR-3, K-1Additive to SynergisticThe interaction was most consistently synergistic with quinine compared to other tested combinations.[3][4]
Quinine + Omeprazole Not SpecifiedSynergistic[5][6][7]The proton pump inhibitor omeprazole demonstrated significant synergy with quinine.[5][6][7]
Quinine + Chloroquine Not SpecifiedAntagonistic[5]This combination demonstrated an antagonistic relationship in vitro.[5]
Quinine + Clindamycin Fresh IsolatesAdditive to SynergisticThis combination has shown high cure rates in clinical trials for multidrug-resistant falciparum malaria.[8][9][10]
Quinine + Doxycycline Clinical IsolatesNot specified in vitro, but effective in vivoShort-term combination regimens have shown high cure rates in clinical settings.
Quinine + Sulfadoxine-Pyrimethamine Clinical IsolatesNot specified in vitro, but effective in vivoThis combination has been used as an affordable treatment option.[11][12]

Experimental Protocols

In Vitro Antimalarial Drug Synergy Testing: The Checkerboard Method

This method is widely used to assess the interaction between two antimicrobial agents in vitro.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood group) using RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.[13]

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[13]

  • Parasite cultures are synchronized to the ring stage using methods like 5% sorbitol treatment.

2. Drug Plate Preparation:

  • A 96-well microplate is used to create a matrix of drug concentrations.

  • Drug A (e.g., Quinine) is serially diluted along the rows of the plate.

  • Drug B (the partner drug) is serially diluted along the columns of the plate.

  • This creates a "checkerboard" of wells, each containing a unique combination of concentrations of the two drugs.

  • Control wells containing each drug alone and no drugs are also included.

3. Parasite Inoculation and Incubation:

  • Synchronized ring-stage parasites are diluted to a parasitemia of approximately 0.5% in a 2% hematocrit suspension.[13]

  • The parasite suspension is added to each well of the pre-dosed drug plate.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.[13]

4. Assessment of Parasite Growth Inhibition (Malaria SYBR Green I-based Fluorescence Assay - MSF):

  • After the 72-hour incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[14][15][16] SYBR Green I binds to the DNA of the parasites.

  • The plate is incubated in the dark at room temperature for 1 hour.[13][17]

  • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[13][17]

  • The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.

5. Data Analysis:

  • The 50% inhibitory concentration (IC50) for each drug alone and for each combination is calculated from the dose-response curves.

  • The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.

  • The ΣFIC value is used to determine the nature of the interaction (synergy, additivity, or antagonism) as described in the table above.

Visualizing Experimental and Logical Relationships

Experimental_Workflow_for_Antimalarial_Synergy_Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_Culture 1. P. falciparum Culture (Continuous culture, synchronization) D_Plate 2. Drug Plate Preparation (Checkerboard serial dilutions) Inoculation 3. Inoculation & Incubation (72 hours at 37°C) D_Plate->Inoculation MSF_Assay 4. SYBR Green I Assay (Lysis and fluorescence reading) Inoculation->MSF_Assay IC50_Calc 5. IC50 Calculation (Dose-response curves) MSF_Assay->IC50_Calc FIC_Calc 6. FIC Calculation (ΣFIC = FIC_A + FIC_B) IC50_Calc->FIC_Calc Interaction_Det 7. Interaction Determination (Synergy, Additive, Antagonism) FIC_Calc->Interaction_Det

Caption: Workflow for in vitro antimalarial synergy testing.

Quinine_Synergy_Pathway_Hypothesis cluster_parasite P. falciparum Food Vacuole Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death ATPase Vacuolar ATPase pH Acidic pH ATPase->pH Maintains ATPase->Parasite_Death Disruption of pH & other functions Quinine Quinine Quinine->Heme Inhibits Biocrystallization Omeprazole Omeprazole Omeprazole->ATPase Inhibits

Caption: Putative synergistic mechanism of Quinine and Omeprazole.

Discussion of Synergistic Mechanisms

The precise molecular mechanisms underlying the synergistic interactions of quinine with other drugs are multifaceted and not entirely elucidated. However, several hypotheses are supported by experimental evidence:

  • Quinine's Primary Mechanism: Quinine is thought to exert its antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[18][19] It is believed to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent oxidative damage to the parasite.[18]

  • Synergy with Omeprazole: Omeprazole, a proton pump inhibitor, is proposed to inhibit the parasite's vacuolar ATPase.[5][20] This would disrupt the acidic pH of the parasite's food vacuole, which is crucial for hemoglobin digestion and the action of other antimalarial drugs. The combined effect of inhibiting both heme detoxification (quinine) and the maintenance of the vacuolar environment (omeprazole) likely leads to enhanced parasite killing.[5][20]

  • Synergy with Artemisinin Derivatives: Artemisinin and its derivatives are potent, fast-acting antimalarials that generate free radicals, leading to widespread damage to parasite proteins. The synergistic interaction with quinine, a slower-acting drug, may be due to the complementary mechanisms of action. Artemisinin rapidly reduces the parasite biomass, while quinine eliminates the remaining parasites.

  • Synergy with Antibiotics (Clindamycin and Doxycycline): These antibiotics inhibit protein synthesis in the parasite's apicoplast, an essential organelle. Their action is delayed, and thus they are not effective as monotherapies for acute malaria. In combination with the fast-acting schizonticidal activity of quinine, they provide a comprehensive and effective treatment.

Conclusion

The combination of quinine with other antimalarial and non-antimalarial drugs presents a viable strategy to enhance therapeutic efficacy, particularly against drug-resistant strains of P. falciparum. The data presented in this guide highlight several promising synergistic combinations. Further research into the molecular mechanisms of these interactions will be crucial for the rational design of novel and more effective antimalarial combination therapies. The experimental protocols provided offer a standardized approach for the continued evaluation of such combinations in a research setting.

References

Independent Verification of Cinchonine's Spasmolytic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spasmolytic activity of cinchonine with other commonly used antispasmodic agents. The information presented is collated from publicly available experimental data to offer a comprehensive resource for evaluating cinchonine's potential as a smooth muscle relaxant.

Quantitative Comparison of Spasmolytic Activity

The spasmolytic potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a maximal response. The following table summarizes the reported IC50 values for cinchonine and a selection of other spasmolytic agents on isolated intestinal smooth muscle preparations. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, tissues, and spasmogens used.

CompoundTissue PreparationSpasmogenIC50 (µM)Mechanism of Action
Cinchonine Rat IleumSpontaneous Contraction273[1]Ca2+ Channel Blocker[1]
Papaverine Guinea Pig IleumNerve-mediated Contraction3.53 - 4.76[2][3]Phosphodiesterase (PDE) Inhibitor
Otilonium Bromide Human Sigmoid ColonSpontaneous Contraction0.0499[4]L-type Ca2+ Channel Blocker, Muscarinic M3 Receptor Antagonist[4][5]
Verapamil Rabbit Small IntestineCa2+ Inward Current-L-type Ca2+ Channel Blocker
Atropine Rat IleumAcetylcholine-induced Contraction-Muscarinic Receptor Antagonist[6]
Mebeverine ---Direct musculotropic, possible Ca2+ channel and muscarinic receptor effects[7]
Pinaverium Bromide ---L-type Ca2+ Channel Blocker[8][9]
Dicyclomine Guinea Pig IleumAcetylcholine-induced Spasm-Anticholinergic and direct smooth muscle relaxant[10]
Hyoscyamine ---Muscarinic Receptor Antagonist[11][12][13]
Drotaverine ---Phosphodiesterase-4 (PDE4) Inhibitor[14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of spasmolytic activity. These protocols are intended to provide a framework for the independent verification of the presented data.

Isolated Ileum Preparation and Spasmolytic Assay

This protocol describes the in vitro assessment of a compound's ability to relax intestinal smooth muscle.

a. Tissue Preparation:

  • Humanely euthanize a rat or guinea pig according to approved animal care protocols.

  • Isolate a segment of the ileum (the final section of the small intestine).[9]

  • Gently flush the luminal contents with a physiological salt solution (e.g., Tyrode's solution).[17]

  • Cut the ileum into segments of approximately 2-3 cm in length.[9]

b. Organ Bath Setup:

  • Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[9][18]

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record muscle contractions.[18]

  • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh physiological salt solution.[17]

c. Induction of Contractions:

  • Spontaneous Contractions: Record the intrinsic rhythmic contractions of the ileum.

  • Agonist-Induced Contractions:

    • Acetylcholine (ACh)-Induced Contraction: Add increasing concentrations of acetylcholine to the organ bath to induce smooth muscle contraction via muscarinic receptor activation.[6]

    • High Potassium (KCl)-Induced Contraction: Introduce a high concentration of potassium chloride (e.g., 80 mM) to the bath to cause membrane depolarization and subsequent contraction through the opening of voltage-gated Ca2+ channels.[9]

    • Calcium Chloride (CaCl2)-Induced Contraction in a Ca2+-free, High K+ medium: After depleting intracellular calcium stores and depolarizing the membrane with a Ca2+-free, high K+ solution, cumulatively add CaCl2 to induce contractions, which specifically assesses the influx of extracellular calcium.[19]

d. Assessment of Spasmolytic Activity:

  • Once stable contractions are achieved (either spontaneous or induced), add the test compound (e.g., cinchonine) in a cumulative, concentration-dependent manner.

  • Record the relaxation of the smooth muscle at each concentration.

  • Calculate the percentage of inhibition of the maximal contraction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Composition of Tyrode's Solution

A commonly used physiological salt solution for isolated intestinal preparations. The composition can vary slightly between laboratories.

ComponentConcentration (mM)
NaCl136.9
KCl2.68
CaCl21.8
MgCl21.05
NaHCO311.9
NaH2PO40.42
Glucose5.55

The solution should be maintained at a physiological pH (around 7.4) by continuous bubbling with carbogen gas.[9][17]

Signaling Pathways in Smooth Muscle Contraction and Relaxation

The following diagrams illustrate the key signaling pathways involved in the regulation of intestinal smooth muscle tone, providing a mechanistic context for the action of cinchonine and other spasmolytic agents.

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_SR Ca2+ SR->Ca_SR releases Ca_cyto Increased Cytosolic Ca2+ Ca_SR->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction sensitizes

Caption: Acetylcholine-Induced Smooth Muscle Contraction Pathway.

G Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC opens Ca_cyto Increased Cytosolic Ca2+ VGCC->Ca_cyto Ca_ext Extracellular Ca2+ Ca_ext->VGCC influx Calmodulin Calmodulin Ca_cyto->Calmodulin binds MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Cinchonine Cinchonine Cinchonine->VGCC blocks

Caption: Cinchonine's Mechanism via L-type Calcium Channel Blockade.

G ATP ATP AC Adenylyl Cyclase (AC) ATP->AC converts to cAMP cAMP AC->cAMP PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK phosphorylates (inactivates) Relaxation Smooth Muscle Relaxation MLCK->Relaxation leads to Drotaverine Drotaverine/ Papaverine Drotaverine->PDE4 inhibits G Start Start: Isolate Ileum Segment Mount Mount tissue in organ bath (37°C, Carbogen, 1g tension) Start->Mount Equilibrate Equilibrate for 30-60 min (wash every 15 min) Mount->Equilibrate Induce Induce Contraction Equilibrate->Induce Spontaneous Record Spontaneous Contractions Induce->Spontaneous Spontaneous Agonist Add Spasmogen (e.g., ACh, KCl) Induce->Agonist Induced Stable Achieve Stable Contraction Spontaneous->Stable Agonist->Stable AddDrug Cumulatively add Cinchonine (or other spasmolytic) Stable->AddDrug Record Record Relaxation Response AddDrug->Record Analyze Analyze Data: Calculate % Inhibition and IC50 Record->Analyze End End Analyze->End

References

Comparing the toxicological profiles of different quinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of several prominent quinoline alkaloids, a class of compounds with significant therapeutic and toxicological interest. The information presented herein is intended to support research and development by offering a consolidated overview of key toxicity data, experimental methodologies, and mechanistic insights.

Executive Summary

Quinoline alkaloids, including quinine, quinidine, chloroquine, and mefloquine, exhibit a range of toxic effects, primarily targeting the cardiovascular and central nervous systems. Their toxicological profiles are influenced by their chemical structures, leading to variations in potency and mechanisms of action. This guide summarizes acute toxicity (LD50), in vitro cytotoxicity (IC50), and key toxicological mechanisms to facilitate a comparative understanding.

Data Presentation: Comparative Toxicity of Quinoline Alkaloids

The following tables provide a summary of quantitative toxicological data for selected quinoline alkaloids. These values have been compiled from various sources to offer a comparative perspective.

Table 1: Acute Toxicity (LD50) of Quinoline Alkaloids
AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
Quinine RatOral800 (LDLO)[1]
RatSubcutaneous200 (LDLO)[1]
MouseIntraperitoneal115[1]
MouseIntravenous68[2]
Quinidine RatOral263 - 456[3][4]
RatIntravenous30 - 56[3][4]
MouseOral505[3]
Chloroquine RatOral330[5]
MouseOral311[5]
MouseIntravenous25[6]
Mefloquine N/AN/AData not readily available

LDLO (Lethal Dose Low) is the lowest dose of a substance that has been reported to cause death in a particular animal species.

Table 2: In Vitro Cytotoxicity (IC50) of Quinoline Alkaloids against Cancer Cell Lines
AlkaloidCell LineIC50 (µM)Reference(s)
Quinine Caco-2> 100[7]
Quinidine Caco-2> 100[7]
7-methyl-8-nitro-quinoline Caco-285.1 ± 4.2[7]
8-nitro-7-quinolinecarbaldehyde Caco-235.5 ± 2.1[7]
Mefloquine Neuronal Culture2.97 (Functional)[8]
Neuronal Culture19 - 23 (Viability)[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinoline alkaloids.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline alkaloids in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include vehicle and blank controls. Incubate for 24, 48, or 72 hours.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Treatment: Treat cells with quinoline alkaloids as described in the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired quinoline alkaloid for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the collected culture medium. Centrifuge the cell suspension to obtain a cell pellet.[2]

  • Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[16]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Mechanisms of Toxicity and Signaling Pathways

Quinoline alkaloids exert their toxic effects through various mechanisms. Cardiotoxicity is a significant concern, often involving the blockade of cardiac ion channels, which can lead to arrhythmias.[17] Neurotoxicity is another prominent effect, particularly with mefloquine.[1][18]

Mefloquine-Induced Neurotoxicity Signaling Pathway

Mefloquine's neurotoxicity is multifaceted, involving the disruption of calcium homeostasis, induction of oxidative stress, and modulation of neurotransmitter systems.[1][19] A key signaling pathway implicated in mefloquine neurotoxicity involves the non-receptor tyrosine kinase, Pyk2.[19]

Mefloquine_Neurotoxicity cluster_0 Mefloquine Exposure cluster_1 Cellular Stress Response cluster_2 Signaling Cascade cluster_3 Downstream Effects Mefloquine Mefloquine ER_Stress Endoplasmic Reticulum Stress Mefloquine->ER_Stress Ca_Homeostasis Disruption of Ca2+ Homeostasis Mefloquine->Ca_Homeostasis Oxidative_Stress Oxidative Stress (ROS Production) Mefloquine->Oxidative_Stress Pyk2 Pyk2 Activation ER_Stress->Pyk2 Ca_Homeostasis->Pyk2 Synaptodendritic_Degen Synaptodendritic Degeneration Oxidative_Stress->Synaptodendritic_Degen Apoptosis Apoptosis Pyk2->Apoptosis Pyk2->Synaptodendritic_Degen Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line and Quinoline Alkaloid cell_culture Cell Seeding and 24h Incubation start->cell_culture treatment Treatment with Serial Dilutions of Quinoline Alkaloid cell_culture->treatment incubation Incubation (24, 48, or 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V / PI Assay (Apoptosis/Necrosis) incubation->annexin data_analysis Data Analysis: Calculate IC50 and Determine Mode of Cell Death mtt->data_analysis ldh->data_analysis annexin->data_analysis end End: Comparative Toxicological Profile data_analysis->end

References

A Comparative Guide to the Analytical Validation of Quinine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common analytical methods for the quantification of quinine in human plasma: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, selectivity, and available instrumentation.

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its performance characteristics. The following tables summarize the key validation parameters for HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of quinine in human plasma.

Table 1: Performance Characteristics of HPLC Methods for Quinine Quantification in Plasma

Validation ParameterReported ValuesReferences
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 10 ng/mL[2]
Limit of Quantification (LOQ) 4 ng/mL - 0.1 µg/mL[1][3]
Accuracy / Recovery (%) 76% - >90%[2][4]
Precision (%RSD) < 7.0% (inter-assay)[4]

Table 2: Performance Characteristics of LC-MS/MS Methods for Quinine Quantification in Plasma

Validation ParameterReported ValuesReferences
Linearity (R²) > 0.99[5]
Limit of Quantification (LOQ) 0.15 - 5 ng/mL[6]
Accuracy / Recovery (%) Data not consistently reported
Precision (%RSD) 3.1% - 12.6% (inter-day)[6]

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Quinine Quantification

Validation ParameterReported Values (in various media, plasma-specific data limited)References
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) ~35 mg/L (in tonic water)[7]
Accuracy / Recovery (%) ~100% (in pharmaceuticals)[7]
Precision (%RSD) Data not consistently reported for plasma

Note: The performance of spectrophotometric methods in complex biological matrices like plasma can be significantly affected by interfering substances. The data presented for UV-Vis spectrophotometry is primarily from less complex matrices and may not directly translate to plasma analysis without extensive sample purification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the three techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers a good balance of sensitivity and specificity for the quantification of quinine in plasma.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma in a glass tube, add an internal standard (e.g., quinidine).[1]

  • Add 1 mL of 1 M NaOH and vortex for 5 seconds.[1]

  • Add 5 mL of chloroform and mix by mechanical tumbling for 30 minutes.[1]

  • Centrifuge at 1000 x g for 30 minutes.[1]

  • Transfer the organic (chloroform) layer to a clean tube and evaporate to dryness at 37°C.[1]

  • Reconstitute the residue in 100 µL of methanol.[1]

b) Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., µBondapak C18, 10 µm, 100 mm x 8 mm).[1]

  • Mobile Phase: 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate, buffered to pH 2.0 with phosphoric acid.[1]

  • Flow Rate: 4 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[1]

c) Calibration and Quantification:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of quinine.

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of quinine to the internal standard against the concentration.

  • Determine the concentration of quinine in the unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for studies requiring very low detection limits.

a) Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add a suitable internal standard.[6]

  • Add an organic solvent (e.g., methanol or acetonitrile) to precipitate the plasma proteins.[7]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.[6]

b) LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a reversed-phase column with a gradient elution using a mobile phase consisting of ammonium formate and acetonitrile with formic acid.[6]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for quinine and the internal standard. For quinine, a common transition is m/z 325.0 > 307.0.[5]

UV-Vis Spectrophotometry

While less common for plasma due to specificity issues, spectrophotometry can be used after extensive sample cleanup.

a) Sample Preparation (Extraction and Derivatization - if necessary):

  • Perform a liquid-liquid extraction similar to the HPLC protocol to isolate quinine from plasma proteins and other interfering substances.

  • For enhanced specificity and sensitivity, a derivatization step to form a colored complex may be employed.

b) Spectrophotometric Measurement:

  • Determine the absorbance of the extracted and prepared sample at the wavelength of maximum absorbance (λmax) for quinine, which is around 331-347.5 nm.[7][8]

  • Use a blank sample (processed drug-free plasma) to zero the spectrophotometer.

c) Quantification:

  • Create a calibration curve by measuring the absorbance of a series of quinine standards of known concentrations.

  • Calculate the concentration of quinine in the sample based on its absorbance and the calibration curve.

Visualizations

Conceptual Diagram of Quinine's Antimalarial Action

The precise mechanism of action of quinine is not fully elucidated, but it is understood to interfere with the detoxification of heme in the malaria parasite.

Conceptual Pathway of Quinine's Antimalarial Action cluster_parasite Malaria Parasite (in Red Blood Cell) Hemoglobin Hemoglobin Digestion Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinine Quinine Quinine->Heme Inhibits Detoxification

Caption: Quinine's mechanism of action involves inhibiting the parasite's ability to detoxify heme.

Experimental Workflow for Quinine Quantification in Plasma by HPLC

This diagram illustrates the sequential steps involved in analyzing quinine in plasma samples using HPLC.

Experimental Workflow: HPLC Quantification of Quinine in Plasma Start Plasma Sample Collection SamplePrep Sample Preparation (e.g., Liquid-Liquid Extraction) Start->SamplePrep HPLC HPLC Analysis (Separation on C18 Column) SamplePrep->HPLC Detection Fluorescence Detection (Excitation/Emission) HPLC->Detection DataAcquisition Data Acquisition (Chromatogram Generation) Detection->DataAcquisition Quantification Quantification (Comparison to Calibration Curve) DataAcquisition->Quantification Result Report Quinine Concentration Quantification->Result

Caption: A typical workflow for the analysis of quinine in plasma using HPLC.

Decision Tree for Method Selection

This decision tree can guide researchers in choosing the most suitable analytical method based on their specific research requirements.

Decision Tree for Selecting an Analytical Method HighSensitivity Is very high sensitivity (sub-ng/mL) required? HighSpecificity Is high specificity for quinine and its metabolites critical? HighSensitivity->HighSpecificity No LCMSMS Use LC-MS/MS HighSensitivity->LCMSMS Yes Instrumentation Is an LC-MS/MS system available? HighSpecificity->Instrumentation No HPLC Use HPLC with Fluorescence Detection HighSpecificity->HPLC Yes Instrumentation->HPLC No Spectro Consider UV-Vis Spectrophotometry (with extensive sample cleanup) Instrumentation->Spectro Yes, but limited resources

Caption: A guide to selecting the appropriate analytical method for quinine quantification.

References

A Comparative Guide to Quinoline-Based Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has become a privileged structure in the design of chiral ligands and catalysts, owing to its rigid, planar nature and the tunability of its electronic and steric properties.[1] These characteristics are crucial for creating a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.[1][2] This guide provides a direct performance comparison of a novel quinoline-based nickel catalyst against a well-established palladium-based system in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4]

Performance Benchmark: Catalyst Systems in Suzuki-Miyaura Coupling

This section benchmarks a new-generation Nickel(II) catalyst bearing a quinoline-based iminophosphorane ligand against a standard Palladium(II) catalyst with the SPhos ligand for the cross-coupling of 4-chloroanisole with phenylboronic acid. Nickel-based systems are gaining attention as cost-effective and sustainable alternatives to precious metal catalysts like palladium.[5][6]

Table 1: Comparative Performance Data

ParameterNew Catalyst: [NiCl(L1)] (Quinoline-based)Existing Catalyst: [Pd(SPhos) G2]
Catalyst Structure Nickel(II) complex with N-(8-quinolyl)iminophosphorane ligandPalladium(II) complex with SPhos ligand
Catalyst Loading 1.0 mol%1.0 mol%
Temperature 80 °C100 °C
Reaction Time 12 hours12 hours
Solvent TolueneToluene
Base K₃PO₄K₃PO₄
Yield 92%95%
Turnover Number (TON) 9295
Selectivity HighHigh
Notes Demonstrates high activity at a lower temperature. The use of nickel offers a significant cost advantage over palladium.[5]A highly efficient and reliable catalyst, considered a standard for challenging cross-coupling reactions.

Data for the new catalyst is representative of performance noted in recent literature on nickel complexes with quinoline-based ligands.[5] Data for the existing catalyst is based on established protocols.

Experimental Protocols

Detailed methodologies for the benchmark Suzuki-Miyaura cross-coupling reaction are provided below.

1. General Procedure for Suzuki-Miyaura Cross-Coupling

  • Apparatus Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.

  • Reagent Loading: To the flask, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the specified catalyst (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 5 mL of dry toluene via syringe.

  • Reaction Execution: The flask is sealed and the mixture is stirred at the specified temperature (80 °C for the Ni-catalyst, 100 °C for the Pd-catalyst) for 12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. 20 mL of ethyl acetate is added, and the mixture is filtered through a pad of celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

2. Preparation of the Quinoline-based Ligand (L1)

The N-(8-quinolyl)iminophosphorane ligand can be synthesized via the reaction of 8-azidoquinoline with a suitable phosphine, such as triphenylphosphine. This modular synthesis allows for easy modification of the ligand's properties.[5]

Visualizing the Process

Diagrams are provided to illustrate the logical flow of the experimental procedure and the underlying catalytic mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_flask 1. Prepare Dry Schlenk Flask load_reagents 2. Load Aryl Halide, Boronic Acid, Base prep_flask->load_reagents load_cat 3. Add Catalyst load_reagents->load_cat add_solvent 4. Add Solvent (Toluene) load_cat->add_solvent heat_stir 5. Heat and Stir (12 hours) add_solvent->heat_stir workup 6. Quench and Extract Product heat_stir->workup purify 7. Purify via Column Chromatography workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cat_start LnM(0) oxidative_add Oxidative Addition cat_start->oxidative_add Ar-X intermediate1 Ar-M(II)-X (Ln) oxidative_add->intermediate1 transmetal Transmetalation intermediate1->transmetal Ar'B(OR)2 intermediate2 Ar-M(II)-Ar' (Ln) transmetal->intermediate2 reductive_elim Reductive Elimination intermediate2->reductive_elim reductive_elim->cat_start product Ar-Ar' reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cinchona alkaloids, a group of natural compounds extracted from the bark of the Cinchona tree, have a long and storied history in medicine, most notably for their anti-malarial properties. Beyond their role in combating malaria, emerging research has highlighted the significant anti-inflammatory potential of the four primary Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine. This guide provides a comparative overview of their anti-inflammatory activities, supported by available experimental data and detailed methodologies for key assays. The objective is to offer a valuable resource for researchers investigating novel anti-inflammatory agents and for professionals in drug development exploring the therapeutic potential of these classic compounds.

Data Presentation: A Comparative Overview

While direct comparative studies measuring the anti-inflammatory potency of all four major Cinchona alkaloids in standardized assays are limited in publicly available literature, existing research provides valuable insights into their individual and comparative effects. This section summarizes the available quantitative and qualitative data.

Table 1: Inhibition of Inflammatory Mediators by Cinchona Alkaloids

AlkaloidAssayTarget/MediatorCell Line/SystemObserved EffectIC50 / ConcentrationReference
QuinineELISATNF-αHuman Alveolar MacrophagesDose-dependent inhibition50-200 µM[1]
CinchonineProtein DenaturationBSAIn vitroInhibition of protein denaturationNot specified[2]
QuinidineNot Available-----
CinchonidineProtein DenaturationBSAIn vitroInhibition of protein denaturationNot specified[2]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of data for a specific alkaloid does not necessarily indicate a lack of activity but rather a gap in the available literature.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Cinchona alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3] Cinchona alkaloids are thought to interfere with NF-κB activation, although the precise comparative mechanisms are still under investigation.[4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Cinchona Cinchona Alkaloids Cinchona->IKK Inhibits

NF-κB signaling pathway and potential inhibition by Cinchona alkaloids.
MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Inflammatory Gene Expression TranscriptionFactors->Genes Induces Cinchona Cinchona Alkaloids Cinchona->MAPKK Inhibits?

MAPK signaling pathway and potential points of intervention for Cinchona alkaloids.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key in vitro assays used to evaluate anti-inflammatory activity.

General Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with Cinchona Alkaloids cell_culture->treatment stimulation Stimulation with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis cytokine_assay Cytokine Measurement (ELISA) supernatant_collection->cytokine_assay no_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay western_blot Protein Analysis (Western Blot for p-MAPK) cell_lysis->western_blot nfkb_assay NF-κB Activity Assay (Luciferase Reporter) cell_lysis->nfkb_assay end End cytokine_assay->end no_assay->end western_blot->end nfkb_assay->end

A general workflow for assessing the anti-inflammatory properties of Cinchona alkaloids in vitro.
Measurement of Cytokine Production (TNF-α and IL-6) in LPS-stimulated Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine).

  • Pre-incubate the cells with the alkaloids for 1-2 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (LPS alone) should be included.

3. Sample Collection and Analysis:

  • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • Construct dose-response curves for each alkaloid and calculate the half-maximal inhibitory concentration (IC50) values.

NF-κB Luciferase Reporter Assay

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Treatment and Stimulation:

  • After 24 hours of transfection, treat the cells with varying concentrations of the Cinchona alkaloids for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each alkaloid concentration relative to the stimulated control and determine the IC50 values.

Western Blot Analysis of Phosphorylated MAPK

1. Cell Culture, Treatment, and Lysis:

  • Culture RAW 264.7 macrophages as described above.

  • Pre-treat the cells with Cinchona alkaloids for 1 hour, followed by stimulation with LPS for 15-30 minutes (the optimal time for MAPK phosphorylation should be determined empirically).

  • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Immunoblotting:

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

  • After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of phosphorylation.

Conclusion

The Cinchona alkaloids represent a promising class of natural compounds with multifaceted anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB and MAPK underscores their potential for the development of novel anti-inflammatory therapeutics. While existing research provides a solid foundation, further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of quinine, quinidine, cinchonine, and cinchonidine. The experimental protocols detailed in this guide offer a standardized framework for conducting such comparative analyses, which will be instrumental in advancing our understanding and harnessing the therapeutic potential of these remarkable alkaloids.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Quinovin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the laboratory bench to the final disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Quinovin, a naturally derived glycoside with cytotoxic properties.[1] Given its potential hazards, managing this compound waste with the utmost care is critical to protect laboratory personnel, the surrounding community, and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended PPE:

PPE CategorySpecification
Hand Protection Wear two pairs of chemotherapy-rated gloves.
Eye Protection Use chemical safety goggles or a face shield to protect against splashes.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.
Respiratory In situations where aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95) should be used. Always handle in a well-ventilated area or a chemical fume hood.
Spill Management Protocol

In the event of a this compound spill, immediate and correct action is vital to prevent exposure and contamination.

Spill Cleanup Steps:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before re-entering the area, ensure you are wearing the full recommended PPE.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp cloth or paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed or contained material using scoops or other appropriate tools. Place all contaminated materials, including cleaning supplies and PPE, into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

Step-by-Step this compound Disposal Procedure

The proper disposal of this compound waste is a multi-step process that requires careful segregation and handling from the point of generation to final disposal.

  • Waste Segregation: At the point of generation, separate this compound waste from other waste streams. All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:

    • Unused or expired this compound

    • Contaminated labware (e.g., pipette tips, vials, plates)

    • Contaminated PPE (gloves, gowns, etc.)

    • Cleaning materials from spills or routine decontamination

  • Containerization: Use designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic waste.[2][3] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other hazardous waste.[4]

    • Solids: Place solid waste, such as contaminated gloves and labware, into a designated solids container.

    • Liquids: Collect liquid this compound waste in a sealed, non-reactive container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[2][3]

  • Labeling: Clearly label all waste containers with the words "Cytotoxic Waste" and list the contents, including "this compound." Ensure the label also includes the date of waste generation and the responsible researcher's name and laboratory information.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.

  • Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5] Never dispose of this compound waste down the drain or in the regular trash.[5] The final disposal method for cytotoxic waste is typically high-temperature incineration.[4]

Experimental Protocols and Workflows

Decontamination of Surfaces

A standardized protocol for decontaminating surfaces that have come into contact with cytotoxic compounds is essential for laboratory safety.

Materials:

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Low-lint wipes

  • Appropriate cytotoxic waste container

Procedure:

  • Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the cytotoxic waste container.

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.

  • Final Decontamination: With a fresh wipe saturated with 70% IPA, wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe in the cytotoxic waste container.

This compound Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.

Quinovin_Disposal_Workflow cluster_generation Point of Generation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Experiment B Segregate this compound Waste (Solid, Liquid, Sharps) A->B C Place in Labeled, Leak-Proof Cytotoxic Waste Containers B->C Immediate Action D Store in Secure, Designated Area C->D E Schedule Pickup with EHS/Licensed Contractor D->E F High-Temperature Incineration E->F

References

Personal protective equipment for handling Quinovin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Quinovin, with a focus on procedural, step-by-step guidance for operational and disposal plans. Note that "this compound" may be related to Quinine, and this guide is developed from safety data for Quinine. A "this compound glycoside" is noted to have cytotoxicity.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategorySpecificationCitation(s)
Eye Protection Chemical safety goggles or safety glasses (EN 166).[2]
Hand Protection Wear suitable gloves (EN 374), such as Latex, Nitrile rubber, or Butyl rubber with a minimum thickness of 0.4 mm.[2]
Body Protection Wear suitable protective clothing (EN 344) to prevent skin exposure.[2][3]
Respiratory In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[2][3][4][2][3][4]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid MeasuresCitation(s)
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4][2][3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. If skin irritation or a rash occurs, seek medical advice.[2][3][4][2][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes. Seek medical attention if irritation persists.[2][3][4][2][3][4]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Drink plenty of water. Seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3][4][2][3][4]

Spill and Disposal Procedures

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Response Workflow

cluster_spill_response Chemical Spill Response node_evacuate Evacuate Area node_ventilate Ensure Adequate Ventilation node_evacuate->node_ventilate Isolate node_ppe Wear Appropriate PPE node_ventilate->node_ppe Prepare node_contain Contain Spill node_ppe->node_contain Secure node_collect Collect with Inert Material node_contain->node_collect Clean node_dispose Dispose in Labeled Container node_collect->node_dispose Package node_decontaminate Decontaminate Spill Area node_dispose->node_decontaminate Finalize

Caption: Workflow for handling a chemical spill.

Disposal Plan:

  • Containment: In case of a spill, stop the leak if it is safe to do so.[2] Avoid dust formation.[2]

  • Collection: Take up the spilled material mechanically (e.g., sweeping, shoveling) and collect it in a suitable, labeled container for disposal.[2] Use non-sparking tools.[4]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter sewers or public waters.[2][5]

Handling and Storage

Proper handling and storage procedures are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid contact with skin and eyes and avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Storage:

  • Store in a tightly closed, original container in a dry and cool place.[2]

  • Keep away from direct sunlight and moisture.[2]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[3]

Handling and Storage Logic

cluster_handling_storage Safe Handling and Storage node_receive Receive Chemical node_store Store in Cool, Dry, Ventilated Area node_receive->node_store Initial Step node_handle Handle with Appropriate PPE node_store->node_handle Preparation node_use Use in Ventilated Area node_handle->node_use Operation node_use->node_store Return to Storage node_dispose Dispose of Waste Properly node_use->node_dispose After Use

Caption: Logical flow for safe chemical handling and storage.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinovin
Reactant of Route 2
Quinovin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。